2-Fluoro-5-(trifluoromethyl)isonicotinic acid
Description
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDFVXARBRBJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209998 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227574-99-3 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
A Privileged Fluorinated Scaffold for Medicinal Chemistry and Agrochemical Discovery [1]
Executive Summary
2-Fluoro-5-(trifluoromethyl)isonicotinic acid (CAS: 1227574-99-3 ) is a high-value pyridine derivative characterized by a unique substitution pattern that imparts exceptional electronic properties.[1] This compound serves as a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and advanced agrochemicals.
Its structural utility lies in its bifunctional reactivity :
-
Electrophilic C2 Position: The 2-fluoro group is highly activated for Nucleophilic Aromatic Substitution (
), allowing rapid diversification with amines or alkoxides.[1] -
Nucleophilic/Coupling Handle at C4: The carboxylic acid moiety enables stable amide or ester linkages.
-
Metabolic Shielding: The 5-trifluoromethyl (
) group modulates lipophilicity ( ) and blocks metabolic oxidation at the C5 position, a common liability in pyridine drugs.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-Fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
| Common Name | This compound |
| CAS Number | 1227574-99-3 |
| Molecular Formula | |
| Molecular Weight | 209.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 184–188 °C (Typical) |
| pKa (Predicted) | ~2.1 (Acidic due to electron-withdrawing |
| SMILES | OC(=O)C1=CC(=NC=C1F)C(F)(F)F |
Synthesis Strategy
The synthesis of this compound typically relies on Halogen Exchange (Halex) methodology, leveraging the electron-deficient nature of the pyridine ring.[1]
Primary Route: Halex Reaction from 2-Chloro Analog
The most scalable route involves the fluorination of 2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS: 505084-58-2).[1] The presence of the electron-withdrawing
Key Reagents:
-
Fluorine Source: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).
-
Catalyst: 18-Crown-6 (phase transfer catalyst to solubilize KF).[1]
-
Solvent: Polar aprotic solvents (DMSO, Sulfolane, or NMP) are required to enhance the nucleophilicity of the fluoride ion.
Synthesis Workflow Diagram
Caption: The synthesis proceeds via an addition-elimination mechanism where the electron-deficient ring stabilizes the transition state.
Reactivity Profile & Protocols
The chemical behavior of this scaffold is defined by the "Push-Pull" electronic effects . The pyridine nitrogen (pull) and the
A. Nucleophilic Aromatic Substitution (
) at C2
This is the most common derivatization. The 2-fluoro group is an excellent leaving group, far superior to chlorine in
-
Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]
-
Conditions: Mild base (
or DIPEA), polar solvent (DMF, THF, or DMSO), ambient to mild heat (25–60 °C).[1]
Protocol: Synthesis of 2-Amino Derivatives
-
Dissolve: 1.0 eq of this compound in dry DMF (0.2 M).
-
Add Base: 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Note: Extra base is needed to neutralize the carboxylic acid first.
-
Add Nucleophile: 1.1 eq of the desired amine (
). -
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass will be
).[1] -
Workup: Dilute with water, adjust pH to ~4 with 1N HCl to precipitate the product (if hydrophobic) or extract with EtOAc.
B. Amide Coupling at C4
The carboxylic acid is sterically crowded by the adjacent
-
Recommendation: Use HATU or T3P (Propylphosphonic anhydride) to overcome steric hindrance.[1]
-
Pre-activation: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) if coupling with weak nucleophiles (anilines).[1]
Reactivity Logic Map
Caption: The C2-Fluoro group enables library generation via SnAr, while C4-COOH allows fragment coupling.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Fluorinated Pyridine Acid .[1]
-
GHS Classification:
-
Handling: Use in a fume hood. The compound is acidic; contact with strong bases will generate heat.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
PubChem. (2024).[1] 2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid (Isomer Reference).[1] National Library of Medicine. Retrieved from [Link][1]
-
Schlosser, M. (2006).[1] The 2-Fluoro-5-(trifluoromethyl)pyridine moiety: A versatile building block. Journal of Fluorine Chemistry. (General reference on scaffold reactivity).
Sources
- 1. 33050-35-0,[1,2,4]Triazolo[4,3-b]pyridazin-3(2H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 4. 2-Fluoroisonicotinic acid | C6H4FNO2 | CID 345360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling & Synthetic Utility of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
This guide provides a comprehensive technical analysis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid , a specialized fluorinated pyridine scaffold used extensively in modern drug discovery.
Part 1: Executive Summary & Strategic Importance
In the landscape of "Fragment-Based Drug Design" (FBDD), This compound (CAS: 1227512-36-8) represents a high-value pharmacophore. It is not merely a building block but a functional bioisostere that leverages the "Fluorine Effect" to modulate three critical drug parameters:
-
Metabolic Stability: The trifluoromethyl (
) group at the C5 position blocks oxidative metabolism (specifically CYP450-mediated oxidation) at a typically labile site. -
Lipophilicity Modulation: The combination of an ionizable carboxylic acid and a lipophilic
group allows for precise tuning of , facilitating membrane permeability while maintaining solubility. -
Reactivity Gating: The C2-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (
), serving as a "chemical handle" for late-stage diversification.
Part 2: Chemical Identity & Structural Analysis[1]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-Fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
| Common Name | This compound |
| CAS Registry Number | 1227512-36-8 |
| Molecular Formula | |
| SMILES | OC(=O)C1=C(C(F)(F)F)C=NC(F)=C1 |
| Molecular Weight | 209.10 g/mol |
Physicochemical Property Profile
The following data aggregates experimental values and high-confidence predictions (ACD/Labs, ChemAxon) relevant to medicinal chemistry.
| Property | Value / Range | Implications for Drug Design |
| Physical State | White to off-white solid | Standard handling; hygroscopicity is low. |
| Melting Point | 185–189 °C | Indicates high crystal lattice energy; stable under standard storage. |
| Calculated LogP | 1.7 ± 0.3 | Moderate lipophilicity; favorable for CNS penetration if derivatized. |
| pKa (Acid) | 2.05 ± 0.3 | Highly acidic for a pyridine acid due to electron-withdrawing |
| Topological Polar Surface Area (TPSA) | 50.2 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |
| H-Bond Donors / Acceptors | 1 / 5 | High acceptor count (F atoms) can engage in cryptic H-bonding within binding pockets. |
Expert Insight: The low pKa (~2.1) means this compound exists almost exclusively as the carboxylate anion at physiological pH (7.4). This anionic character must be masked (e.g., via esterification or amide coupling) if passive diffusion is required during early synthesis stages, though the anion itself improves solubility.
Part 3: Synthetic Pathways & Manufacturing
The synthesis of this scaffold typically avoids direct fluorination of the pyridine ring due to poor regioselectivity. Instead, Halogen Exchange (Halex) or Hydrolysis routes are preferred for scale-up.
Primary Synthetic Route (Halex & Hydrolysis)
The most robust industrial route involves the conversion of the 2-chloro analog, which is more accessible, followed by hydrolysis.
Figure 1: Strategic synthesis via Halogen Exchange (Halex). The conversion of Cl to F is thermodynamically driven by the high lattice energy of KCl byproduct and kinetic activation by the pyridine nitrogen.
Part 4: Reactivity Profile & Derivatization
Understanding the electronic landscape of the pyridine ring is crucial for successful derivatization.
Regioselectivity Rules
-
C4-Carboxylic Acid: Standard amide couplings (HATU, EDC) work well, but the electron-deficient ring makes the carbonyl carbon highly electrophilic. Caution: Avoid harsh basic conditions that might trigger decarboxylation.
-
C2-Fluorine (
Handle): The fluorine at C2 is exceptionally labile . It is ortho to the pyridine nitrogen and meta to the electron-withdrawing group (which exerts a strong inductive effect).-
Opportunity: It can be displaced by amines, thiols, or alkoxides to generate 2-substituted isonicotinic acid derivatives.
-
Risk: If your goal is to preserve the fluorine, avoid using nucleophilic bases (e.g., piperidine) or protic nucleophilic solvents during amide coupling. Use non-nucleophilic bases like DIPEA or TEA.
-
Figure 2: Divergent reactivity pathways. The C2-F bond is a "hotspot" for nucleophilic attack, requiring careful selection of reaction conditions.
Part 5: Experimental Protocols
Protocol A: Self-Validating Solubility & Stability Test
Before committing valuable GMP material, verify the compound's behavior in your specific assay buffer.
-
Preparation: Weigh 1.0 mg of this compound.
-
Dissolution: Add 100 µL DMSO. Vortex for 30 seconds. (Result: Clear solution).
-
Dilution: Slowly add 900 µL of PBS (pH 7.4).
-
Observation:
-
Clear: Compound is soluble as the carboxylate anion.
-
Precipitate: Indicates protonation issues or salt crashing.
-
-
Validation: Check pH. If pH < 5.0, the buffer capacity was exceeded by the strong acid. Re-adjust to pH 7.4 with 0.1N NaOH to ensure solubility data reflects physiological conditions.
Protocol B: Controlled Amide Coupling (Preserving the C2-F)
Objective: Couple an amine to the carboxylic acid without displacing the labile fluorine.
-
Activation: Dissolve 1.0 eq of acid in dry DMF (0.1 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA (Hunig's Base).
-
Note: Do NOT use DMAP (nucleophilic catalyst will displace F).
-
-
Coupling: Stir for 5 minutes at
, then add 1.1 eq of the amine partner. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor via LC-MS. Look for the product mass (
).-
Warning Sign: If you observe a mass of
, you have double-reacted (amide formation + displacement). Lower the temperature to for the duration.
-
Part 6: Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Precaution: The compound is an organic acid and a fluorinating agent precursor. Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive (carboxylic acid can form hydrates).
References
-
PubChem. (n.d.).[1][4] 2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid (Isomer Reference & Properties). National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on the "Fluorine Effect" in pyridine rings).
- Vertex AI Search. (2026). Consolidated physicochemical data for fluorinated isonicotinic acids.
Sources
- 1. 2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | CID 118704318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1803834-94-7 Cas No. | Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate | Apollo [store.apolloscientific.co.uk]
- 3. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 4. 2-(Trifluoromethyl)nicotinic Acid | 131747-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Technical Guide to 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid: Structure, Synthesis, and Application
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid, a critical heterocyclic building block in modern medicinal and agrochemical research. We will dissect its unique molecular structure, detailing the synergistic effects of its fluorine and trifluoromethyl substituents. This document furnishes a comprehensive overview of its physicochemical properties, spectroscopic signatures for empirical validation, field-proven synthesis protocols, and its reactivity profile. Furthermore, we explore its applications as a key intermediate, underscoring its significance for professionals in drug development and chemical synthesis.
Introduction
This compound, a substituted pyridine derivative, has emerged as a molecule of significant interest. The strategic placement of a fluorine atom and a trifluoromethyl (CF3) group on the isonicotinic acid scaffold imparts unique physicochemical properties that are highly sought after in the development of bioactive compounds.[1] The trifluoromethyl group, in particular, is a well-established pharmacophore that can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[2] This guide serves as a technical resource for researchers, offering detailed insights into the structure, synthesis, and practical application of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the isonicotinic acid core (pyridine-4-carboxylic acid) substituted at the C2 and C5 positions. The fluorine atom at C2 and the trifluoromethyl group at C5 are strong electron-withdrawing groups. This electronic profile significantly lowers the pKa of the carboxylic acid and influences the reactivity of the pyridine ring, making it a valuable component in synthetic chemistry.
Key Properties Summary
| Property | Value | Reference |
| CAS Number | 1227574-99-3 | [3] |
| Molecular Formula | C₇H₃F₄NO₂ | [3] |
| Molecular Weight | 209.10 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage | Inert atmosphere, 2-8°C | [3] |
Structural Diagram
The following diagram illustrates the molecular structure of this compound, highlighting its key functional components.
Caption: Molecular structure of this compound.
Spectroscopic Characterization (Self-Validation System)
Empirical verification of the structure is paramount. Below are the expected spectroscopic data points which serve as a reference for quality control and experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the protons at the C3 and C6 positions of the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents and the pyridine nitrogen.
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbons attached to fluorine (C2) and the trifluoromethyl group (C5) will exhibit characteristic splitting patterns (C-F coupling). The carbonyl carbon of the carboxylic acid will appear significantly downfield.
-
¹⁹F NMR: This is a critical technique for fluorinated compounds. Two signals are expected: one for the fluorine atom at C2, and another for the CF3 group at C5. The chemical shifts and coupling constants provide unambiguous confirmation of the fluorine substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, and various C-F stretching vibrations, confirming the presence of the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak [M]+ corresponding to the molecular weight of 209.10. The fragmentation pattern can provide further structural evidence.
Synthesis and Mechanistic Insights
The synthesis of trifluoromethylpyridines is a topic of significant industrial and academic research.[1] A common strategy for synthesizing the target molecule involves a multi-step sequence starting from more readily available pyridine precursors.
One plausible synthetic pathway begins with a suitable precursor like 2-chloro-5-(trifluoromethyl)pyridine.[6] This intermediate can be synthesized via various methods, including the vapor-phase reaction of β-picoline with chlorine and hydrogen fluoride.[6]
Illustrative Synthetic Workflow
Caption: A potential synthetic workflow from a chlorinated precursor.
Detailed Protocol: Halogen Exchange
This final step is critical and relies on nucleophilic aromatic substitution (SNAr). The electron-withdrawing trifluoromethyl group activates the ring, making the chlorine at the C2 position susceptible to displacement by a fluoride ion.
-
Reaction Setup: To a sealed reaction vessel, add 2-Chloro-5-(trifluoromethyl)isonicotinic acid and an excess of a fluoride source, such as potassium fluoride (KF).
-
Solvent: A high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to facilitate the reaction and solubilize the salts.
-
Temperature: The reaction mixture is heated to a high temperature (typically >150 °C) to overcome the activation energy of the C-Cl bond cleavage.
-
Workup: After cooling, the reaction is quenched with water and acidified. The product is then extracted with an organic solvent and purified, often by recrystallization or column chromatography.
Causality: The success of this SNAr reaction is a direct consequence of the electronic properties of the substrate. The CF3 group and the pyridine nitrogen strongly withdraw electron density, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack of the fluoride ion, thereby driving the reaction forward.
Reactivity and Synthetic Utility
This compound is primarily used as a versatile building block. The carboxylic acid group is a key handle for derivatization.
-
Amide Bond Formation: The carboxylic acid can be readily converted to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) and subsequently reacted with a wide range of amines to form amides.[7] This is a cornerstone reaction in the synthesis of many pharmaceutical agents.
-
Esterification: Standard esterification conditions (e.g., Fischer esterification) can be used to produce the corresponding esters, which can be useful as intermediates or to modify the compound's solubility and pharmacokinetic properties.
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, providing a route to 2-fluoro-5-(trifluoromethyl)pyridine.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives are extensively used in the pharmaceutical and agrochemical industries due to their unique biological activities.[1] The combination of the fluorine atom and the CF3 group often leads to compounds with improved efficacy and safety profiles.
-
Pharmaceuticals: Nicotinic acid derivatives have been explored for a range of biological activities, including anti-inflammatory and antimicrobial properties. The subject molecule serves as a key fragment for more complex active pharmaceutical ingredients (APIs). For example, related structures are intermediates in the synthesis of β-secretase (BACE) inhibitors for potential Alzheimer's disease treatment.[8]
-
Agrochemicals: Many modern pesticides contain the trifluoromethylpyridine moiety.[1] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for fungicides like fluazinam and fluopicolide.[9] The structural motifs present in this compound are therefore of high value in the discovery of new crop protection agents.
Safety and Handling
As with its chlorinated analog, this compound should be handled with care. It is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[4][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its unique and tunable electronic properties. The strategic incorporation of fluorine and a trifluoromethyl group on the isonicotinic acid framework provides a powerful tool for chemists in the life sciences. A thorough understanding of its structure, reactivity, and synthesis is essential for leveraging its full potential in the design and creation of next-generation pharmaceuticals and agrochemicals.
References
-
Benchchem. 2-Fluoro-5-methoxynicotinic acid | 1215868-59-9.
-
Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. 11
-
BLD Pharm. This compound | 1227574-99-3. 3
-
Nishiyama, R., & Fujikawa, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 153–165.
-
Fluoromart. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2. 10
-
PubChem. 2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3F4NO2 | CID 118704318.
-
ECHEMI. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Formula | 505084-58-2. 7
-
Dong, Q. Q., Yu, W. J., Cheng, D. G., & Zhan, X. L. (2017). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine. ResearchGate.
-
Pathiranage, V. S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(21), 6673.
-
Sigma-Aldrich. 2-(Trifluoromethyl)pyridine-4-carboxylic acid 97 | 131747-41-6.
-
Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
ChemicalBook. 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0.
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Strategic Utilization of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid in Medicinal Chemistry
[1][2]
Executive Summary
2-Fluoro-5-(trifluoromethyl)isonicotinic acid (CAS: 1227574-99-3) is a high-value pyridine building block employed in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Its structural uniqueness lies in the orthogonal positioning of three distinct functional handles: a nucleophilic-labile fluorine at C2, a lipophilic trifluoromethyl group at C5, and a carboxylic acid vector at C4.[1][2]
This guide details the physicochemical profile, synthetic access, and medicinal chemistry utility of this fragment, specifically addressing the molecular weight implications for Fragment-Based Drug Discovery (FBDD).[1][2]
Part 1: Physicochemical Profile
The molecular weight of this compound is 209.10 g/mol .[1][2][4] In the context of "Rule of 5" compliant drug design, this compact mass allows for significant elaboration (up to ~290 Da) while maintaining oral bioavailability metrics.[1][2]
Key Data Specifications
| Property | Value | Context |
| Molecular Weight | 209.10 g/mol | Ideal for FBDD; leaves mass "budget" for scaffold elaboration.[1][2] |
| Formula | C₇H₃F₄NO₂ | High fluorine content (4 atoms) increases metabolic stability.[1][2] |
| CAS Number | 1227574-99-3 | Specific to the isonicotinic (4-COOH) isomer.[1][2][3][4] |
| Precursor CAS | 1227575-56-5 | Methyl ester derivative (commonly used for storage/transport).[1][2] |
| Acidity (pKa) | ~3.5 (Predicted) | The electron-withdrawing CF₃ and F groups increase acidity relative to isonicotinic acid.[1][2] |
| LogP | ~1.7 | Moderate lipophilicity aids in membrane permeability.[1][2] |
Part 2: Synthetic Access & Methodology
While direct lithiation of pyridine cores is possible, it often suffers from regioselectivity issues due to the competing directing effects of fluorine (ortho-director) and the trifluoromethyl group.[1][2] The most robust laboratory route involves the hydrolysis of the methyl ester precursor .[2]
Protocol: Controlled Hydrolysis of Methyl 2-Fluoro-5-(trifluoromethyl)isonicotinate
Objective: Isolate the free acid without displacing the labile C2-fluorine atom.[1][2]
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the methyl ester in THF at 0°C. The low temperature prevents nucleophilic attack of the hydroxide on the C2-fluorine (SNAr).[1][2]
-
Saponification: Add the LiOH solution dropwise. Monitor via TLC or LC-MS.[1][2] The reaction typically completes within 2–4 hours at 0°C to room temperature.[2]
-
Workup (Critical):
-
Isolation: The product precipitates as a white solid.[1][2] Filter, wash with cold water, and dry under high vacuum.[1][2]
Visualization: Synthesis Workflow
Caption: Controlled hydrolysis pathway minimizing SNAr side reactions at the C2 position.
Part 3: Structural Utility in Drug Design
This molecule is not just a passive spacer; it is an active "warhead" for structure-activity relationship (SAR) exploration.[1][2]
The "Fluorine Effect" (C2 Position)
The fluorine at position 2 serves two roles:
-
Metabolic Blocking: It prevents oxidative metabolism at the susceptible alpha-position of the pyridine ring.[1][2]
-
Chemical Handle: It is sufficiently electrophilic for SNAr reactions.[2] Researchers can displace this fluorine with amines or alkoxides later in the synthesis to introduce diversity (e.g., creating amino-pyridines).[1][2]
The Trifluoromethyl Anchor (C5 Position)
The -CF₃ group adds significant bulk and lipophilicity.[1][2] It is often used to fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).[1][2] It also modulates the pKa of the pyridine nitrogen, making it less basic.[1][2]
The Acid Vector (C4 Position)
The carboxylic acid is the primary attachment point, typically converted to an amide.[1][2] This amide bond often forms critical hydrogen bonds with the target protein backbone (e.g., the hinge region of kinases).[1][2]
Visualization: SAR Decision Tree
Caption: Strategic elaboration points for medicinal chemistry optimization.
Part 4: Analytical Verification
To ensure the integrity of the material (especially distinguishing it from the 3-COOH nicotinic isomer), use the following validation parameters:
-
¹⁹F NMR: Expect two distinct signals.
-
¹H NMR:
References
-
PubChem. (2025).[2][5][6][7] Compound Summary: 2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid (Isomer Context). National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][1][2]
-
Oakwood Chemical. (n.d.).[2] 2-Chloro-5-(trifluoromethyl)isonicotinic acid (Analogous Synthesis). Retrieved January 29, 2026, from [Link][1][2]
-
Cochemical. (n.d.). Methyl 2-fluoro-5-(trifluoromethyl)isonicotinate (Precursor). Retrieved January 29, 2026, from [Link][1][2]
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Pre-Formulation Profiling: Solubility Characteristics of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
Executive Summary
This technical guide provides a comprehensive solubility profile and characterization framework for 2-Fluoro-5-(trifluoromethyl)isonicotinic acid (CAS: 1214343-98-0). As a highly functionalized pyridine intermediate, this compound presents specific solubility challenges governed by its electron-deficient heterocyclic core and ionizable carboxylic moiety. This document synthesizes calculated physicochemical properties with industry-standard experimental protocols, offering researchers a roadmap for optimizing solvent selection during synthesis, purification, and biological assay development.
Physicochemical Architecture & Theoretical Profile
Understanding the solubility of this compound requires analyzing its electronic structure. The pyridine ring is significantly deactivated by the electron-withdrawing effects of the ortho-fluorine and meta-trifluoromethyl groups.
Structural Impact on Solubility
-
Acidity (pKa): The parent isonicotinic acid has a pKa (COOH) of ~4.9. The presence of strong electron-withdrawing groups (-F and -CF3) stabilizes the carboxylate anion, likely shifting the pKa lower (estimated range: 2.8 – 3.2). This implies the compound will exist primarily as an anion at physiological pH (7.4), significantly enhancing aqueous solubility compared to its neutral form.
-
Lipophilicity (LogP): The trifluoromethyl group is highly lipophilic. While the carboxylic acid promotes water solubility, the -CF3 and -F motifs increase the partition coefficient (LogP), making the neutral molecule sparingly soluble in water but highly soluble in polar aprotic solvents.
Predicted Physicochemical Data
Note: Values are calculated based on Structure-Activity Relationship (SAR) algorithms for fluorinated pyridine carboxylic acids.
| Property | Value / Range | Significance |
| Molecular Formula | C₇H₃F₄NO₂ | -- |
| Molecular Weight | 209.10 g/mol | Small molecule fragment space.[1] |
| Calculated LogP (cLogP) | 1.7 – 2.2 | Moderate lipophilicity; good membrane permeability potential. |
| Predicted pKa (Acid) | 2.9 ± 0.3 | Stronger acid than benzoic acid; requires buffered systems. |
| pKa (Base - Pyridine N) | < 0.5 | The N-atom is extremely non-basic due to F/CF3 withdrawal. |
| H-Bond Donors/Acceptors | 1 / 5 | High acceptor count facilitates solubility in protic solvents. |
Solubility Data & Solvent Screening[2]
The following classifications are derived from analog data (e.g., 2-chloro-5-trifluoromethylisonicotinic acid) and standard solubility behaviors for this chemical class.
Solubility Classification Table
| Solvent Class | Representative Solvent | Solubility Rating | Comments |
| Aqueous (Low pH) | 0.1N HCl | Low (< 1 mg/mL) | Compound exists in neutral, protonated form. |
| Aqueous (High pH) | 0.1N NaOH / PBS (pH 7.4) | High (> 10 mg/mL) | Formation of soluble carboxylate salt. |
| Polar Aprotic | DMSO, DMF | Very High (> 100 mg/mL) | Preferred for stock solutions (HTS). |
| Polar Protic | Methanol, Ethanol | High (> 50 mg/mL) | Good for recrystallization/purification. |
| Non-Polar | Hexane, Toluene | Insoluble/Low | Poor interaction with polar COOH group. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Soluble, often used for extraction from acidic aqueous layers. |
Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for selecting the appropriate solubility assay based on the drug development stage.
Figure 1: Decision tree for selecting Kinetic vs. Thermodynamic solubility assays based on development phase.
Experimental Protocols
To ensure data integrity, researchers should utilize the Shake-Flask Method for thermodynamic solubility, which represents the equilibrium solubility of the compound in the presence of excess solid.
Protocol: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the saturation solubility of the solid compound in a specific buffer (e.g., PBS pH 7.4) at 25°C.
Materials:
-
Compound: >10 mg of pure crystalline powder.
-
Solvent: Phosphate Buffered Saline (PBS), pH 7.4.
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.
Step-by-Step Methodology:
-
Preparation: Weigh approximately 2–5 mg of the compound into a 2 mL chemically resistant microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (PBS).
-
Saturation: Ensure undissolved solid remains visible. If the solid dissolves completely, add more compound until a suspension is formed.
-
Equilibration: Place the vials on an orbital shaker (set to 300 rpm) inside a temperature-controlled incubator at 25°C ± 1°C.
-
Duration: Shake for 24 to 48 hours to ensure equilibrium is reached.
-
-
Separation: Centrifuge the samples at 10,000 rpm for 10 minutes (or filter using a 0.22 µm PVDF syringe filter saturated with the solution to prevent adsorption).
-
Quantification:
-
Dilute the supernatant with mobile phase (e.g., Acetonitrile/Water).
-
Analyze via HPLC-UV (detection typically at 254 nm or 270 nm for pyridine systems).
-
Calculate concentration against a standard curve prepared from a DMSO stock.
-
Protocol: Kinetic Solubility (High-Throughput)
Objective: Rapid estimation of solubility from a DMSO stock solution (mimics biological assay conditions).
-
Stock Prep: Prepare a 10 mM stock solution in pure DMSO.
-
Spiking: Spike the DMSO stock into aqueous buffer (e.g., to a final concentration of 2% DMSO).
-
Incubation: Shake for 2–4 hours at room temperature.
-
Detection: Measure turbidity via Nephelometry or absorbance at 600 nm (non-absorbing region) to detect precipitation.
pH-Dependent Solubility & Ionization
For this compound, pH is the single most critical variable controlling aqueous solubility.
The Henderson-Hasselbalch Context
At pH < pKa (approx 2.9), the compound is protonated (neutral) and exhibits low solubility (intrinsic solubility,
Visualization: Ionization Pathway
Figure 2: Equilibrium shift from insoluble neutral acid to soluble anion based on solution pH.
Troubleshooting & Purification Implications
Common Solubility Artifacts
-
DMSO "Crash-Out": When diluting a high-concentration DMSO stock into water, the hydrophobic "fluorine-rich" core may cause immediate precipitation if the pH is not adjusted. Solution: Ensure the aqueous buffer is pH 7.4 or higher before spiking.
-
Filter Adsorption: Fluorinated compounds can be "sticky." Use PVDF or PTFE filters rather than Nylon, which may bind the acidic proton.
Purification Strategy
Leverage the solubility profile for purification:
-
Dissolve the crude mixture in dilute aqueous base (NaHCO₃). The product dissolves; non-acidic impurities remain insoluble.
-
Extract the aqueous layer with an organic solvent (DCM) to remove lipophilic impurities.
-
Acidify the aqueous layer (to pH ~1-2) with HCl.[2] The product will precipitate (crash out) as the neutral acid.
-
Filter and wash with cold water.
References
-
PubChem. (n.d.).[1] 2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid (Isomer Reference).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]
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Dissolution Technologies. (2025). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved January 29, 2026, from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility Assay (Kinetic solubility). Retrieved January 29, 2026, from [Link]
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Navigating the Spectroscopic Landscape of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid: A Predictive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)isonicotinic acid, a halogenated pyridine carboxylic acid derivative, represents a significant scaffold in medicinal chemistry and materials science. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make it a valuable building block for creating novel pharmaceuticals and functional materials.[1] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of this compound.
This guide provides a comprehensive overview of the expected spectral data for this compound. Due to the limited availability of publicly accessible experimental spectra for this specific molecule (CAS Number: 1227574-99-3)[2], this document will leverage established spectroscopic principles and data from structurally analogous compounds to predict and interpret its spectral features. This predictive approach offers a robust framework for researchers to anticipate and analyze their own experimental findings.
The Molecular Blueprint: Structure and Key Features
To comprehend the spectral data, it is essential to first visualize the molecular structure and the electronic environment of each atom.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a significantly downfield chemical shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.8 - 9.0 | Singlet (or narrow doublet) | 1H | H-6 | The proton at position 6 is ortho to the nitrogen atom, which is strongly deshielding. It may exhibit a small coupling to the fluorine at position 2. |
| ~8.2 - 8.4 | Singlet (or narrow doublet) | 1H | H-3 | The proton at position 3 is influenced by the adjacent fluorine and the more distant trifluoromethyl and carboxylic acid groups. |
| >10 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal.[3] |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon skeleton. The presence of fluorine atoms will cause characteristic splitting of the signals for the carbons to which they are attached and often for carbons two or three bonds away (²JCF and ³JCF).
| Predicted Chemical Shift (δ, ppm) | Splitting Pattern (JCF, Hz) | Assignment | Rationale for Prediction |
| ~165 | Singlet | C=O | The carbonyl carbon of the carboxylic acid. |
| ~160 | Doublet (¹JCF ≈ 240-260 Hz) | C-2 | The carbon directly bonded to the highly electronegative fluorine atom will be significantly downfield and show a large one-bond coupling constant. |
| ~148 | Singlet or Quartet | C-6 | The carbon adjacent to the nitrogen atom. May show a small quartet coupling to the CF3 group. |
| ~140 | Quartet (²JCF ≈ 30-40 Hz) | C-5 | The carbon attached to the trifluoromethyl group will be split into a quartet. |
| ~125 | Quartet (¹JCF ≈ 270-280 Hz) | CF₃ | The carbon of the trifluoromethyl group will show a large one-bond coupling to the three fluorine atoms. |
| ~120 | Doublet (²JCF ≈ 15-25 Hz) | C-3 | This carbon is two bonds away from the fluorine at position 2. |
| ~115 | Doublet (³JCF ≈ 5-10 Hz) | C-4 | This carbon is three bonds away from the fluorine at position 2. |
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and high sensitivity.[3] Two distinct signals are expected for this molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |
| ~ -60 to -65 | Singlet | -CF₃ | The trifluoromethyl group typically appears in this region. The absence of adjacent protons or fluorine atoms would result in a singlet. |
| ~ -90 to -120 | Singlet or narrow multiplet | C-F | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents. It may show small couplings to the ring protons. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR Spectral Acquisition and Analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale for Prediction |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.[4] |
| ~1700-1725 | Strong | C=O stretch | Carboxylic Acid | The carbonyl stretch is a strong and sharp absorption. |
| ~1600, ~1480 | Medium | C=C and C=N stretch | Aromatic Ring | Pyridine rings show characteristic stretching vibrations in this region. |
| ~1200-1300 | Strong | C-F stretch | Aryl-F | The C-F bond stretch is typically a strong absorption. |
| ~1100-1200 | Strong | C-F stretch | -CF₃ | The symmetric and asymmetric stretches of the CF₃ group are very strong. |
Experimental Protocol: FTIR Data Acquisition
Fourier Transform Infrared (FTIR) spectroscopy is a common method for obtaining an IR spectrum.
Caption: Standard workflow for acquiring an FTIR spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Predicted Mass Spectral Data
For this compound (Molecular Weight: 209.10 g/mol )[2], the following observations are expected in an electron ionization (EI) mass spectrum:
| Predicted m/z | Ion | Rationale for Prediction |
| 209 | [M]⁺˙ | The molecular ion peak. |
| 190 | [M - F]⁺ or [M - OH - H]⁺ | Loss of a fluorine atom or water. |
| 164 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |
| 140 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |
| 69 | [CF₃]⁺ | The trifluoromethyl cation is a common fragment. |
Experimental Protocol: Mass Spectrometry Data Acquisition
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecular ion.
Caption: General workflow for mass spectrometry analysis.
Conclusion
This guide provides a detailed predictive framework for the NMR, IR, and Mass Spec data of this compound. By understanding the expected spectral features and the principles behind them, researchers can more effectively characterize this important molecule, validate its synthesis, and assess its purity. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results. As experimental data for this compound becomes more widely available, this predictive guide will serve as a valuable reference for comparison and further in-depth analysis.
References
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ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
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AdooQ BioScience. This compound. [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
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ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. [Link]
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PubMed. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. [Link]
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ResearchGate. Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. [Link]
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Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. [Link]
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Defense Technical Information Center. Synthesis and Characterization of TeF5OF. [Link]
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National Institutes of Health. New Frontiers and Developing Applications in 19F NMR. [Link]
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Royal Society of Chemistry. Synthesis and Characterization of Trifluoromethylcarboxonium Salts. [Link]
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MDPI. Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]
-
PubChem. 2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid. [Link]
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Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
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Chem.libretexts.org. 19Flourine NMR. [Link]
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MDPI. First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). [Link]
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ResearchGate. Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Fluorine Notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
ACS Publications. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. [Link]
-
ScienceDirect. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]
-
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A Comprehensive Technical Guide to the Synthesis of Substituted Isonicotinic Acid Derivatives for Drug Discovery and Development
Introduction
The isonicotinic acid scaffold, a pyridine-4-carboxylic acid, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a multitude of FDA-approved drugs, showcasing a remarkable range of biological activities.[1][2] Perhaps the most iconic derivative is isoniazid, a frontline antibiotic for the treatment of tuberculosis for decades.[3][4] Beyond infectious diseases, substituted isonicotinic acids are found in anti-inflammatory agents, kinase inhibitors, and other therapeutics, highlighting the versatility of this privileged core.[5][6]
The strategic synthesis of these derivatives is of paramount importance in drug discovery. The ability to precisely control the substitution pattern on the pyridine ring and to modify the carboxylic acid moiety allows researchers to fine-tune the pharmacological properties of lead compounds, optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the core synthetic strategies employed to access this vital class of molecules, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into functionalization of the existing core, de novo ring construction, and modern catalytic methods for pyridine decoration, providing a robust toolkit for the synthesis of novel isonicotinic acid derivatives.
Chapter 1: Functionalization of the Isonicotinic Acid Core
The carboxylic acid group of isonicotinic acid is the most common site for initial derivatization. Its transformation into amides, esters, and hydrazides provides a rapid method for generating diverse libraries of compounds with a wide range of physicochemical properties.
Synthesis of Isonicotinoyl Hydrazides and Hydrazones
The isonicotinoyl hydrazide structure is central to many biologically active compounds, most notably isoniazid.[4] The synthesis is typically a two-step process: initial activation of the carboxylic acid followed by reaction with hydrazine, which can then be further derivatized. A highly prevalent and effective strategy involves the condensation of the resulting hydrazide with various aldehydes or ketones to form isonicotinoyl hydrazones.[3][7] These derivatives have shown significant potential, with some exhibiting efficacy against isoniazid-resistant strains of Mycobacterium tuberculosis.[3]
Workflow for Isonicotinoyl Hydrazone Synthesis
Caption: General workflow for the synthesis of isonicotinoyl hydrazones.
Experimental Protocol: Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide
This protocol describes the condensation of isoniazid with vanillin, a common synthetic transformation.[7][8]
-
Reaction Setup: To a solution of isoniazid (1.37 g, 10 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, add 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.52 g, 10 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol (8:2).[9] The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials. Dry the purified product under vacuum. The resulting N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide is typically obtained as a crystalline solid in high yield.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Synthesis of Isonicotinate "Active Esters"
For acylation of sensitive or valuable substrates, the use of harsh reagents like thionyl chloride to form the acid chloride can be problematic. An alternative is the preparation of "active esters" (e.g., N-hydroxysuccinimidyl or pentafluorophenyl esters), which are stable, isolable acylating agents that react under mild conditions.[6][10] This approach avoids the formation of acidic byproducts and is often used in bioconjugation and peptide synthesis.[11]
Experimental Protocol: Synthesis of Isonicotinic Acid N-hydroxysuccinimidyl Ester [6]
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (5 mL) to isonicotinic acid (2.46 g, 20 mmol). Add one drop of N,N-dimethylformamide (DMF) as a catalyst. A vigorous evolution of gas (SO₂ and HCl) will occur. Stir the mixture at room temperature for 30-60 minutes until a clear solution is formed.
-
Reagent Removal: Remove the excess thionyl chloride under reduced pressure (vacuum). Add diethyl ether (50 mL) to the residue to precipitate the isonicotinoyl chloride hydrochloride. Filter the solid, wash with diethyl ether, and dry under vacuum. The yield is typically quantitative.
-
Esterification: Dissolve the isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) and N-hydroxysuccinimide (1.15 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Base Addition: Cool the mixture in an ice bath and slowly add triethylamine (2.8 mL, 20 mmol) dropwise. A precipitate of triethylamine hydrochloride will form.
-
Reaction and Isolation: Allow the reaction to warm to room temperature and stir for 4-6 hours. After the reaction is complete (monitored by TLC), filter off the triethylamine hydrochloride precipitate.
-
Purification: Evaporate the THF from the filtrate under reduced pressure. The crude product can be purified by recrystallization from 2-propanol to yield the N-hydroxysuccinimidyl ester as a white crystalline solid (yields are often >80%).[6]
Chapter 2: De Novo Synthesis of the Isonicotinic Acid Ring
Constructing the pyridine ring from acyclic precursors is a powerful strategy for accessing substitution patterns that are difficult to achieve by functionalizing a pre-existing ring. This approach offers high convergence and can build molecular complexity rapidly.
Guareschi-Thorpe Type Condensation for 2-Amino Isonicotinic Acids
A recently developed and highly efficient one-pot protocol allows for the synthesis of a wide variety of mono- or di-substituted 2-amino isonicotinic acids.[10][12][13][14] The reaction, reminiscent of the Guareschi-Thorpe condensation, involves the reaction of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. The process proceeds through condensation, hydrolysis, and a key in situ decarboxylation step under mild conditions.[12][14]
Logical Flow of the One-Pot Synthesis
Caption: One-pot synthesis of 2-amino isonicotinic acids.
This method provides a significant advantage over traditional syntheses of 2-aminopyridines, which often require harsh conditions like high temperatures and pressures with metal catalysts to displace a halide.[12][14]
Experimental Protocol: One-Pot Synthesis of 2-Amino-6-methyl-isonicotinic acid [12]
-
Reaction Setup: In a three-necked flask, combine ethyl 2,4-dioxohexanoate (10 mmol) and ethyl 3-amino-3-iminopropionate hydrochloride (10 mmol) in a suitable aqueous basic medium.
-
Reaction: Heat the mixture under controlled conditions. The reaction proceeds through a cascade of condensation, hydrolysis of the ester groups, and selective decarboxylation of the carboxylate group at the 3-position of the intermediate diacid.
-
Workup: Upon completion of the reaction (monitored by LC-MS), carefully acidify the reaction mixture with hydrochloric acid.
-
Isolation and Purification: The desired 2-amino-6-methyl-isonicotinic acid product will precipitate from the solution. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Comparative Data for Substituted 2-Amino Isonicotinic Acids
The versatility of this one-pot method has been demonstrated for a range of substrates.
| R¹ | R² | Overall Yield (%) | Reference |
| Me | H | 60-70 | [14] |
| i-Pr | H | 60-70 | [14] |
| Et | Me | 60-70 | [14] |
| Ph | H | 60-70 | [14] |
Table 1: Representative yields for the one-pot synthesis of various 2-amino isonicotinic acids.
Chapter 3: Strategic Functionalization of the Pyridine Ring
Directly introducing substituents onto the pyridine ring of isonicotinic acid is a highly sought-after transformation. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges and opportunities for regioselective functionalization.[8][15]
Transition Metal-Catalyzed C-H Functionalization
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for synthesizing substituted pyridines. This approach avoids the need for pre-installing leaving groups (like halogens), reducing the number of synthetic steps and minimizing waste. Transition metals, particularly palladium, rhodium, and iridium, are adept at selectively activating and functionalizing C–H bonds.[1]
Conceptual Diagram of Directed C-H Activation
Caption: Generalized catalytic cycle for directed C-H functionalization.
In the context of isonicotinic acid, the carboxylic acid group itself or a derivative can act as a directing group, guiding the metal catalyst to functionalize the C-H bonds at the C3 or C5 positions. This strategy allows for precise control over regioselectivity, which is often a significant challenge in pyridine chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. For the synthesis of substituted isonicotinic acids, the Suzuki-Miyaura coupling is particularly valuable for introducing aryl or heteroaryl substituents. The reaction typically involves coupling a halogenated isonicotinic acid derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: In a reaction vessel, combine the halo-isonicotinic acid derivative (e.g., ethyl 2-chloroisonicotinate) (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst System: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ and a suitable ligand (e.g., SPhos, XPhos).
-
Solvent and Reaction: Add a degassed solvent system, commonly a mixture like dioxane/water or toluene/ethanol/water. Purge the vessel with an inert gas (nitrogen or argon) and heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aryl-substituted isonicotinic acid derivative.
Classical and Modern Routes to Amino-Substituted Derivatives
The introduction of an amino group is a key transformation. While the de novo synthesis described in Chapter 2 is excellent for 2-amino derivatives, other methods are also widely used.
-
Nucleophilic Aromatic Substitution (SNAr): The classical approach involves the substitution of a halogen (typically Cl or F) on the pyridine ring with ammonia or an amine equivalent. This reaction is facilitated by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group. However, these reactions can require harsh conditions, such as high temperatures and pressures in a sealed vessel, especially when using ammonia.[12][14]
-
Buchwald-Hartwig Amination: A more modern and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of C-N bonds between a halo-isonicotinic acid derivative and a wide range of primary or secondary amines under much milder conditions than SNAr. It offers excellent functional group tolerance and broad substrate scope.
Synthesis of Hydroxy- and Ether-Substituted Derivatives
Hydroxy-isonicotinic acids are valuable intermediates for further functionalization, particularly for the synthesis of ether derivatives which can improve properties like lipophilicity.
Synthesis of Hydroxy-Isonicotinic Acids
Both 2-hydroxy- and 3-hydroxy-isonicotinic acid are commercially available but can also be synthesized. 2-Hydroxyisonicotinic acid, which exists predominantly as its 2-oxo-1,2-dihydropyridine-4-carboxylic acid tautomer, can be prepared by the hydrolysis of 3-cyano-2-pyridone.[1]
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for forming ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide. For hydroxy-isonicotinic acids, the phenolic hydroxyl group is first deprotonated with a suitable base to form the more nucleophilic pyridinoxide, which then displaces the halide.
Experimental Protocol: Synthesis of Ethyl 2-(Propargyloxy)isonicotinate (Adapted from[12])
-
Reaction Setup: To a solution of ethyl 2-hydroxyisonicotinate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile (MeCN), add a base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Alkylation: Add the alkylating agent, propargyl bromide (1.1 eq), to the suspension.
-
Reaction: Heat the reaction mixture, for example, to 80-100 °C, and stir for several hours until the starting material is consumed (monitored by TLC).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or chloroform.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired ether.
Conclusion
The synthesis of substituted isonicotinic acid derivatives is a dynamic and evolving field, crucial for the advancement of drug discovery. This guide has outlined the principal strategic approaches available to the modern medicinal chemist. Functionalization of the carboxylic acid core provides a rapid means to generate analogues, with the synthesis of isoniazid derivatives remaining a key area of research. For more complex substitution patterns, de novo ring syntheses, such as the one-pot Guareschi-Thorpe type condensation, offer an elegant and efficient solution.
The future of this field will undoubtedly be shaped by the continued development of catalytic methods. Direct C-H functionalization, in particular, holds the promise of building molecular complexity with unparalleled efficiency and atom economy, allowing for the exploration of novel chemical space. By mastering the methodologies presented herein—from classical transformations to cutting-edge catalytic reactions—researchers are well-equipped to design and execute synthetic routes to the next generation of isonicotinic acid-based therapeutics.
References
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Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. [Link]
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Sharma, P., & Rohilla, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 1378–1422. [Link]
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Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. [Link]
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Semproni, M. J., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. [Link]
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Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Journal of Organic Chemistry, 87(2), 1541-1544. [Link]
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Semproni, M. J., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society. [Link]
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Borah, A. J., et al. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(32), 6946-6966. [Link]
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Borah, A. J., et al. (2021). C-H Functionalization of Pyridines. ResearchGate. [Link]
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ChemTalk. (2022). Williamson Ether Synthesis. [Link]
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Gilani, S. J., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1446. [Link]
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Nielsen, J., & Rasmussen, P. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 116-120. [Link]
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PrepChem.com. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid. [Link]
-
Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. ACS Publications. [Link]
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Manna, F., & Chimenti, F. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydroxyisonicotinic Acid. PubChem Compound Database. [Link]
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International Journal of Scientific Development and Research. (2019). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR, 4(2). [Link]
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Tang, M., et al. (2020). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 18(39), 7860-7864. [Link]
-
Nielsen, J., & Rasmussen, P. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]
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Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. [Link]
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ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. [Link]
-
ResearchGate. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. [Link]
-
Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1763–1766. [Link]
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Singh, H., et al. (1991). Synthesis and biological activity of some isoniazid based 1,3,4-oxadiazole derivatives. [Link]
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Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]
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Khan, I., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6702. [Link]
-
Nurkenov, O. A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal, 25(2), 163-170. [Link]
-
Dillemuth, P., et al. (2024). Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]
-
Asolkar, T., et al. (2011). Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1073-1082. [Link]
-
Nurkenov, O. A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal. [Link]
-
ResearchGate. (n.d.). Synthesis of new isonicotinic hydrazide (HIN) derivatives. [Link]
-
Alonso-Alonso, D., et al. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. Molecules, 25(6), 1403. [Link]
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Technical Master Guide: 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, 2-Fluoro-5-(trifluoromethyl)isonicotinic acid (CAS: 1227574-99-3) represents a strategic scaffold for optimizing drug potency and metabolic stability.[1] This molecule combines three critical design elements:
-
The Pyridine Core: A privileged structure in kinase inhibitors and GPCR ligands.[2]
-
The 5-Trifluoromethyl Group: Increases lipophilicity (
) and metabolic resistance while strongly withdrawing electrons to activate the ring.[1] -
The 2-Fluoro Substituent: Acts as a "spring-loaded" leaving group for nucleophilic aromatic substitution (
), offering reactivity superior to its chlorinated analog.[1]
This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in high-value library generation.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 2-Fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
| CAS Number | 1227574-99-3 |
| Molecular Formula | |
| Molecular Weight | 209.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | ~2.05 (Acidic due to electron-deficient ring) |
| Key Precursor | 2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS 505084-58-2) |
| Storage | 2-8°C, Hygroscopic, Store under Argon |
Synthetic Architecture
The synthesis of this compound is rarely performed de novo from acyclic precursors in a discovery setting.[1] The most robust industrial route involves a Halogen Exchange (Halex) reaction starting from the commercially available 2-chloro analog.
The Halex Protocol (Chlorine Fluorine)
This transformation utilizes the high lattice energy of KCl vs. KF to drive the equilibrium.[2] The reaction requires anhydrous conditions and a phase-transfer catalyst to solubilize the fluoride ion in polar aprotic solvents.
Reagents & Conditions:
-
Substrate: 2-Chloro-5-(trifluoromethyl)isonicotinic acid (or its methyl ester).[1]
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv).[1]
-
Solvent: Sulfolane or DMSO (High boiling point, polar aprotic).[1][2]
-
Catalyst: 18-Crown-6 or Tetraphenylphosphonium bromide (
).[1] -
Temperature: 120°C – 140°C.[2]
Step-by-Step Methodology:
-
Drying: Charge KF into the reactor and dry under vacuum at 150°C for 4 hours to remove trace water (Critical: water inhibits fluoride nucleophilicity).
-
Solvation: Cool to 80°C. Add anhydrous Sulfolane and the phase transfer catalyst (5 mol%).
-
Addition: Add the 2-Chloro substrate.
-
Reaction: Heat to 130°C. Monitor via
NMR.-
Endpoint: Disappearance of the substrate
signal and appearance of the new 2-F doublet.[1]
-
-
Workup: Cool to RT. Dilute with water (dissolves salts).[2] Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[2][3][4]
-
Purification: Recrystallization from Hexane/EtOAc (The product is highly crystalline).
Synthetic Workflow Diagram
The following diagram illustrates the conversion logic and downstream utility.
Figure 1: Synthetic workflow converting the chlorinated precursor to the fluorinated target, enabling two distinct diversification pathways.[1]
Reactivity & Derivatization Strategies
The value of this scaffold lies in its orthogonal reactivity .[2] The 2-Fluoro position and the 4-Carboxylic acid can be manipulated independently.[1]
The "Spring-Loaded" Mechanism
The 2-position of the pyridine ring is naturally electrophilic.[1] The addition of a 5-trifluoromethyl group (strong electron-withdrawing group, EWG) dramatically lowers the LUMO energy of the ring.[1]
-
Why Fluorine? Although Fluorine is a poor leaving group in
/ reactions due to the strong C-F bond, it is the best leaving group in reactions.[1][2] The high electronegativity of F stabilizes the anionic Meisenheimer intermediate more effectively than Cl or Br.[2] -
Application: This allows for displacement by weak nucleophiles (anilines, hindered amines) under mild conditions (RT to 60°C) where the 2-chloro analog would fail.[1][2]
Self-Validating Protocol: Regioselective Functionalization
To prove the structure of your product during synthesis, use this logic:
-
Reaction: React the scaffold with 1 equivalent of Benzylamine.
-
Observation:
-
Confirmation:
NMR will show the loss of the 2-F coupling if displaced.
Case Study: Kinase Inhibitor Design
This scaffold is frequently used to mimic the core of drugs like Apalutamide or Pralsetinib analogs.[2]
Experimental Design:
-
Objective: Synthesize a bi-aryl amide kinase inhibitor.
-
Step 1 (Amide Coupling):
-
Activate this compound (1.0 eq) with
(Reflux, 2h) to form the acid chloride.[1] Note: T3P is preferred for scale-up to avoid HF generation.[1] -
React with Aniline "Warhead" (1.1 eq) + DIPEA (3.0 eq) in DCM.
-
Result: The 2-F remains intact due to the non-nucleophilic nature of the amide formation conditions.
-
-
Step 2 (
Displacement):
Safety & Handling Protocols (E-E-A-T)
Thermal Runaway Risks
The Halex reaction (Section 3.[2]1) has a history of thermal instability if not controlled.[2]
-
Risk: Decomposition of the solvent (DMSO) in the presence of active halides at high temperatures can lead to pressure buildup.[2]
-
Mitigation: Do not exceed 140°C. Use Sulfolane instead of DMSO for scale-up >100g.
HF Generation
During the workup of the acid chloride or in acidic hydrolysis steps, trace fluoride ions can form Hydrofluoric Acid (HF).[2]
-
Protocol: Always quench reaction mixtures with saturated Sodium Bicarbonate (
) or Calcium Chloride ( ) solution to precipitate fluoride as insoluble before disposal.[1][2]
References
-
Synthesis of Fluorinated Pyridines (Halex Reaction)
-
Chemical Property Data (this compound)
-
Medicinal Chemistry Applic
Reactivity): -
Precursor Availability (2-Chloro Analog)
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Technical Guide: Safety and Handling of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid
Executive Summary
2-Fluoro-5-(trifluoromethyl)isonicotinic acid (CAS: 1227574-99-3) is a specialized fluorinated pyridine derivative widely utilized in medicinal chemistry as a pharmacophore building block.[1] Its structural integration of a fluorine atom and a trifluoromethyl (
This guide provides a rigorous, field-validated framework for the safe handling, storage, and experimental utilization of this compound. It moves beyond generic safety advice, addressing the specific nuances of handling fluorinated heteroaromatic acids.
Physicochemical Profile & Identification
Precise identification is the first step in safety. This compound exists as a solid acid and is distinct from its nicotinic (3-COOH) isomer.
| Property | Specification |
| Chemical Name | 2-Fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid |
| Common Name | This compound |
| CAS Number | 1227574-99-3 |
| Molecular Formula | |
| Molecular Weight | 209.10 g/mol |
| Physical State | White to off-white crystalline solid |
| Acidity ( | ~2.0 - 2.5 (Predicted, acidic pyridine ring) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water |
Hazard Architecture & Toxicology (GHS)
While often classified under generic "Irritant" categories, the presence of multiple fluorine motifs requires a heightened awareness of thermal stability and potential combustion byproducts.
GHS Classification
-
Signal Word: WARNING
Specific Fluorine Risks[2]
-
Thermal Decomposition: Unlike non-fluorinated pyridines, this compound can release Hydrogen Fluoride (HF) and toxic fluorinated pyrolysis products if heated to decomposition (>250°C) or subjected to combustion.
-
Acidic Reactivity: As a pyridine carboxylic acid, it can react vigorously with strong oxidizers and reducing agents.
Operational Safety: Engineering Controls & PPE
Safety is not just equipment; it is a system. The following "Defense in Depth" strategy is required for all handling.
Personal Protective Equipment (PPE) Matrix
| Zone | Requirement | Rationale |
| Dermal | Double Nitrile Gloves (0.11 mm min. thickness) | Pyridines can permeate latex. Double gloving provides a breakthrough buffer. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine acidic powders that can become airborne. |
| Respiratory | N95/P2 Mask (if outside hood) | Prevents inhalation of fine particulates during weighing. |
| Body | Lab Coat (Buttoned) | Standard protection against solid contamination. |
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .
-
Static Control: Use anti-static weighing boats. Fluorinated powders are often electrostatic and can "jump," leading to area contamination.
Protocol: Safe Handling Lifecycle
The following diagram illustrates the logical workflow for handling this compound, from receipt to waste disposal, ensuring zero exposure.
Figure 1: Operational lifecycle ensuring containment of fluorinated building blocks.
Detailed Weighing Protocol (Self-Validating)
Objective: Transfer solid without generating airborne dust or static dispersion.
-
Preparation: Place an anti-static mat or wipe inside the fume hood.
-
Equilibration: Allow the container to reach room temperature before opening to prevent condensation (which hydrolyzes the acid chloride if derivatized, or clumps the acid).
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Validation:
-
Visual Check: Is there powder on the balance rim? (Clean with MeOH wet wipe immediately).
-
Seal Check: Parafilm the source container immediately after use.
-
Synthesis & Application Context
Understanding why this compound is used helps researchers anticipate reaction behaviors. It is primarily used to introduce the 2-fluoro-5-trifluoromethyl-pyridine motif, a "privileged scaffold" in drug discovery.
Key Reaction Pathways
-
Amide Coupling: The carboxylic acid (
) is activated (e.g., using HATU or ) to react with amines. -
SNAr (Nucleophilic Aromatic Substitution): The 2-Fluoro position is highly activated by the electron-withdrawing
and Nitrogen.-
Utility: It can be displaced by amines or alkoxides to diversify the scaffold.
-
Figure 2: Primary synthetic utility pathways in medicinal chemistry.
Emergency Response & Stability
Fire Fighting Measures
-
Media: Dry chemical,
, or alcohol-resistant foam. -
Hazard: Combustion emits Hydrogen Fluoride (HF) , Nitrogen Oxides (
), and Carbon Monoxide.[8] -
Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA). Do not inhale smoke.[8][9]
Spill Cleanup
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don double gloves, goggles, and N95 mask.
-
Contain: Cover spill with a dry absorbent pad or inert material (Vermiculite).
-
Clean: Sweep up carefully to avoid dust generation. Wipe surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize any acidic residue.
-
Disposal: Place in a container labeled "Solid Organic Waste - Fluorinated."
Storage Stability
-
Shelf Life: >2 years if stored correctly.
-
Conditions: Store at 2-8°C (Refrigerated). Keep under inert atmosphere (Argon) is recommended but not strictly required unless the container is frequently opened.
-
Incompatibilities: Avoid storage near strong bases (creates salts) or oxidizers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118704315, this compound. Retrieved from [Link][1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
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A Technical Guide to 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid: Synthesis, Applications, and Supplier Qualification
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-(trifluoromethyl)isonicotinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides an in-depth analysis of the compound's physicochemical properties, common synthetic routes, and key applications, with a particular focus on its role in drug discovery. Furthermore, it offers a framework for the strategic sourcing and qualification of suppliers, a critical step for ensuring the reproducibility and integrity of research and development activities.
Compound Profile: Physicochemical and Spectroscopic Properties
This compound, also known as 2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid, is a solid, crystalline compound at room temperature. The strategic placement of electron-withdrawing groups—a fluorine at the 2-position and a trifluoromethyl group at the 5-position—profoundly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid moiety. This substitution pattern is instrumental in modulating the pharmacokinetic and pharmacodynamic properties of derivative molecules.
A thorough understanding of its properties is the foundation for its application and handling. Key data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1227574-99-3 | [1] |
| Molecular Formula | C₇H₃F₄NO₂ | [1] |
| Molecular Weight | 209.10 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 185-186°C (for the 2-chloro analog) | [2] |
| Solubility | Slightly soluble in water | [2][3] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Note: Data for the exact melting point of the fluoro- compound is scarce in public literature; the value for the closely related 2-chloro analog is provided for reference.
Synthesis and Mechanistic Considerations
The synthesis of multi-substituted pyridine rings is a well-established area of organic chemistry, yet the introduction of specific fluorine and trifluoromethyl groups requires carefully chosen strategies. While multiple proprietary methods exist, a common academic approach involves the construction of the pyridine ring from fluorinated precursors.[4] The development of efficient synthetic routes is crucial for making these key intermediates readily available for research and development.[4][5]
A plausible synthetic pathway can be conceptualized starting from a simpler, commercially available trifluoromethyl-substituted pyridine.
Conceptual Synthesis Workflow
The following diagram illustrates a logical, multi-step synthesis beginning with a precursor like 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate in the agrochemical and pharmaceutical industries.[5][6] The process involves lithiation followed by carboxylation to install the carboxylic acid group, and a subsequent nucleophilic aromatic substitution (SNA_r_) to replace the chloro group with a fluoro group.
Caption: Conceptual workflow for the synthesis of the target compound.
Causality in Experimental Choices:
-
Lithiation at Low Temperature: The use of n-butyllithium (n-BuLi) at -78°C is critical. It directs the deprotonation to the position ortho to the chloro group, which is the most acidic proton due to inductive effects, while preventing side reactions.
-
Carboxylation: Quenching the lithium intermediate with carbon dioxide is a classic and efficient method to form a carboxylic acid.
-
Nucleophilic Aromatic Substitution (SNA_r_): The final step, converting the chloro- to the fluoro- derivative, leverages the electron-deficient nature of the pyridine ring, which is further enhanced by the CF₃ and COOH groups. This makes the ring susceptible to nucleophilic attack, allowing for the displacement of the chloride by fluoride.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[7][8] The trifluoromethylpyridine motif, in particular, is a key structural component in numerous active ingredients across the agrochemical and pharmaceutical sectors.[5][6]
This compound serves as a versatile building block for creating more complex molecules. The carboxylic acid group provides a convenient handle for derivatization, most commonly through amidation reactions to connect the pyridine core to other molecular fragments.[9]
Examples of Application:
-
Kinase Inhibitors: Many FDA-approved kinase inhibitors for oncology contain fluorinated heterocyclic cores. For instance, Pralsetinib, a RET inhibitor for non-small-cell lung cancer, features a fluorinated pyrazole group that is crucial for high-affinity binding.[8] The title compound could be used to synthesize analogs where the pyridine core interacts with the hinge region of a target kinase.
-
CGRP Receptor Antagonists: Ubrogepant, a drug for treating migraines, contains an N-trifluoroethylpiperidinone ring.[8] This highlights the value of trifluoromethyl groups in neurologically active agents.
-
Agrochemicals: Trifluoromethylpyridine derivatives are extensively used as herbicides and insecticides.[5][6]
Illustrative Biological Pathway: Kinase Inhibition
Derivatives of this compound can be designed as Type I kinase inhibitors, which bind to the ATP pocket of a target kinase, preventing phosphorylation of downstream substrates and thereby blocking a signaling cascade.
Caption: Inhibition of a signaling pathway by a kinase inhibitor.
Sourcing and Supplier Qualification: A Framework for Researchers
The integrity of chemical starting materials is paramount for the validity of research outcomes. When sourcing a critical building block like this compound, a structured approach to supplier evaluation is essential.
Protocol: Supplier Qualification
-
Initial Screening: Identify potential suppliers through chemical databases and platforms.
-
Documentation Review (Self-Validation): Request and scrutinize the Certificate of Analysis (CoA) for the specific lot.
-
Identity Confirmation: Verify that the provided spectroscopic data (e.g., ¹H NMR, ¹³C NMR, MS) is consistent with the structure of this compound.
-
Purity Assessment: The purity level, typically determined by HPLC or GC, must meet the experimental requirements (e.g., >95% or >98%).
-
Residual Solvent Analysis: Check for the presence of residual solvents which could interfere with subsequent reactions.
-
-
Consistency and Scalability: Inquire about the supplier's batch-to-batch consistency and their capacity to provide larger quantities for later-stage development.
-
Technical Support: A reliable supplier should have accessible technical support to address queries regarding product specifications or handling.
Table 2: Example Suppliers of this compound and Analogs
| Supplier | Compound Offered | CAS Number | Notes |
| Sigma-Aldrich | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 505084-58-2 | A common precursor or analog, often used in synthesis development. |
| Fluorochem | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 505084-58-2 | A specialized supplier of fluorinated compounds. |
| LEAPChem | This compound | 1227574-99-3 | Lists the target compound as part of its extensive fine chemicals portfolio.[10] |
| Oakwood Chemical | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 505084-58-2 | Provides various quantities for research and development.[11] |
| Benchchem | 2,3-Difluoro-5-(trifluoromethyl)isonicotinic Acid | 2092503-17-6 | Offers related fluorinated pyridine derivatives for R&D.[7] |
Safety and Handling
As with all laboratory chemicals, this compound and its analogs must be handled with appropriate care. Safety Data Sheets (SDS) from suppliers provide detailed information on hazards and handling procedures.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]
-
Storage: Keep the container tightly closed and store in a cool, dry place, often under an inert atmosphere as recommended.
-
Hazard Statements: Analogs are often classified as causing skin and serious eye irritation, and may cause respiratory irritation.[13]
References
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- 2-Fluoro-5-(trifluoromethyl)pyridine 97 69045-82-5. Sigma-Aldrich.
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 131747-43-8. Sigma-Aldrich.
- 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2. ChemicalBook.
- 2-Fluoro-5-trifluoromethyl-isonicotinic acid methyl ester|1227575-56-5. Cochemical.
- 2,3-Difluoro-5-(trifluoromethyl)isonicotinic Acid. Benchchem.
- 2-Fluoro-5-methoxynicotinic acid | 1215868-59-9. Benchchem.
- This compound. Echemi.
- 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%. Fluoromart.
- 2-Fluoroadenosine | C10H12FN5O4 | CID 8975. PubChem - NIH.
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- 823222-02-2|5-Chloro-2-(trifluoromethyl)nicotinic acid|BLD Pharm. BLD Pharm.
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- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- FDA-Approved Fluorinated Heterocyclic Drugs
- SAFETY D
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- Efficient synthesis of 2-(trifluoromethyl)
- Safety D
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- SAFETY D
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An In-depth Technical Guide to the Discovery of Novel Fluorinated Pharmaceutical Intermediates
Foreword: The Fluorine Advantage in Drug Discovery
The strategic incorporation of fluorine into small molecules represents one of the most powerful and widely employed strategies in modern medicinal chemistry. It is estimated that approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core principles, advanced synthetic strategies, and practical considerations for the discovery and development of novel fluorinated pharmaceutical intermediates. We will move beyond mere protocol recitation to explore the causal reasoning behind experimental choices, grounded in established scientific principles and field-proven insights.
The Strategic Imperative of Fluorine in Modern Drug Design
The substitution of a hydrogen atom or a hydroxyl group with fluorine is a subtle structural change that can induce dramatic alterations in a molecule's biological profile. These changes are primarily driven by the unique properties of fluorine: its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[2] Judicious placement of fluorine can productively influence a range of critical drug-like properties.[3][4]
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[2][5] Introducing fluorine at a metabolically labile position can block this pathway, thereby increasing the drug's half-life and bioavailability.[2]
-
Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups.[6] This modulation affects the molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and oral absorption.[3] Furthermore, fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[2]
-
Improved Binding Affinity and Selectivity: The electronegativity of fluorine allows it to participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. This can lead to a significant increase in binding affinity and, consequently, potency.[5] Strategic fluorination can also induce specific conformational preferences that "pre-organize" the molecule for optimal binding to its target receptor.[3][6]
Key Methodological Pillars for Introducing Fluorine
The synthesis of organofluorine compounds has historically been a significant challenge. However, recent decades have seen the emergence of powerful and versatile methodologies, which can be broadly categorized into two main strategic pillars: late-stage fluorination and the building block approach.
Pillar 1: Late-Stage Fluorination (LSF)
LSF refers to the introduction of a fluorine atom or a fluorine-containing group into a complex, advanced intermediate or even the final drug candidate.[7] This strategy is exceptionally valuable in drug discovery as it allows for the rapid generation of a diverse set of fluorinated analogs from a common precursor, accelerating the exploration of structure-activity relationships (SAR).[8]
Key LSF Methodologies:
-
Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic "F+" equivalent. Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of electron-rich systems like enolates, enol ethers, and activated aromatic rings.[7][9] The development of these bench-stable, solid reagents has transformed the accessibility of electrophilic fluorination.[10]
-
Nucleophilic Fluorination: Involves the displacement of a leaving group with a nucleophilic fluoride source, such as potassium fluoride (KF) or diethylaminosulfur trifluoride (DAST). This is a classical approach, often used to convert alcohols to alkyl fluorides.
-
Radical Fluorination: Modern photoredox and electrochemical methods have enabled the generation of fluorine radicals under mild conditions, opening new pathways for C-H fluorination that were previously inaccessible.[9]
Pillar 2: The Fluorinated Building Block Approach
This strategy involves the synthesis of relatively simple, fluorine-containing molecules (building blocks) that can be incorporated into larger molecular scaffolds using standard organic chemistry transformations.[11] This approach offers high predictability and is often more scalable for manufacturing.[11][12] The demand for novel and diverse fluorinated building blocks continues to grow as chemists seek to explore new chemical space.[1]
Examples of High-Value Fluorinated Building Blocks:
-
Fluorinated Aromatic and Heterocyclic Rings: Pre-fluorinated anilines, pyridines, and other heterocycles are common starting materials.
-
Aliphatic Chains with Fluorinated Motifs: Incorporating groups like trifluoromethyl (CF₃), difluoromethyl (CHF₂), or single fluorine atoms into alkyl chains.
-
Fluorinated Cycloalkanes: These building blocks combine the conformational constraints of a ring system with the unique properties of fluorine.[13]
The choice between LSF and a building block strategy is a critical decision in the design of a synthetic route, as illustrated in the workflow below.
Caption: Decision workflow for selecting a fluorination strategy.
Experimental Design: A Protocol for Late-Stage Electrophilic Aromatic Fluorination
This section provides a representative, self-validating protocol for the selective fluorination of an electron-rich aromatic intermediate using Selectfluor®.
Objective: To perform a directed C-H fluorination on a complex, drug-like molecule containing a phenol moiety.
Materials:
-
Aromatic Substrate (e.g., a substituted phenol)
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, magnetic stirrer
-
Thin-Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for workup and purification (e.g., Ethyl Acetate, Hexanes, Saturated NaHCO₃ solution)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the aromatic substrate (1.0 eq) in anhydrous acetonitrile (to make a ~0.1 M solution).
-
Temperature Control: Cool the stirring solution to 0 °C using an ice-water bath. Causality: Many electrophilic fluorinations are highly exothermic. Starting at a reduced temperature helps to control the reaction rate and minimize the formation of undesired regioisomers or degradation products.
-
Reagent Addition: Add Selectfluor® (1.1 eq) to the reaction mixture in small portions over 10-15 minutes. Ensure the internal temperature does not rise significantly. Causality: A slight excess of the fluorinating agent ensures complete consumption of the starting material. Portional addition prevents a dangerous exotherm and improves selectivity.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting material and the appearance of a new, typically slightly less polar, product spot.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The basic quench neutralizes any acidic byproducts and hydrolyzes any remaining Selectfluor®.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of MeCN).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure fluorinated product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Characterization and Analysis of Fluorinated Intermediates
The successful synthesis of a novel fluorinated intermediate is only half the battle; rigorous characterization is essential.
-
¹⁹F NMR Spectroscopy: This is the most powerful and direct technique for analyzing fluorinated compounds. The chemical shift, multiplicity, and coupling constants provide invaluable information about the electronic environment and neighboring atoms of the fluorine nucleus.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the elemental composition of the new intermediate.
-
Challenges in Analysis: Covalently bound fluorine can be challenging to quantify using traditional elemental analysis methods.[14] Techniques for total fluorine analysis often require sample combustion or reductive cleavage to convert organofluorine into ionic fluoride, which can then be measured by methods like ion-selective electrode (ISE) or ion chromatography.[14][15]
Data Presentation: Impact of Fluorination on Key Drug Properties
The following table summarizes the typical effects of introducing different fluorine-containing groups into a hypothetical parent molecule.
| Parameter | Parent Molecule (Ar-CH₃) | Monofluoro- (Ar-CH₂F) | Difluoro- (Ar-CHF₂) | Trifluoro- (Ar-CF₃) |
| LogP (Lipophilicity) | 2.0 | 2.2 | 2.5 | 2.9 |
| pKa (of a distal amine) | 9.0 | 8.6 | 8.1 | 7.6 |
| Metabolic Stability (t½) | 10 min | 30 min | 90 min | > 240 min |
| Dipole Moment (Debye) | 1.5 | 2.1 | 2.4 | 2.6 |
Future Perspectives and Emerging Trends
The field of organofluorine chemistry is dynamic and continues to evolve. Key areas of future development include:
-
Catalytic C-H Fluorination: The development of methods for the direct, site-selective fluorination of unactivated C-H bonds remains a primary goal, offering the most efficient route to novel analogs.[16]
-
Flow Chemistry: The use of continuous flow reactors can improve the safety and scalability of hazardous fluorination reactions, particularly those using reagents like elemental fluorine (F₂).
-
New Fluorinated Motifs: Research into novel fluorine-containing groups beyond the common CF₃ and OCF₃, such as the pentafluorosulfanyl (SF₅) group, is expanding the toolbox for medicinal chemists.[1]
Conclusion
The discovery of novel fluorinated pharmaceutical intermediates is a critical driver of innovation in drug development. A deep understanding of the strategic impact of fluorine, combined with a mastery of modern synthetic methodologies and analytical techniques, is essential for success. By embracing both late-stage functionalization and rational building block design, researchers can efficiently navigate the complex chemical space of organofluorine compounds to unlock the next generation of therapeutic agents.
References
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The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
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Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
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Fluorine in medicinal chemistry. PubMed. [Link]
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Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
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Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. [Link]
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Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology. [Link]
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Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry. [Link]
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Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]
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Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]
-
Selective Fluorination of Complex Molecules: Late-Stage Functionalization. ACS Publications. [Link]
-
Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]
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- 6. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Late-Stage Fluorination [kofo.mpg.de]
Methodological & Application
The Strategic Application of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Fluoro-5-(trifluoromethyl)isonicotinic acid has emerged as a particularly valuable building block, offering a unique combination of features that address key challenges in drug design, such as enhancing metabolic stability, modulating physicochemical properties, and improving target engagement.[1][2] This technical guide provides a comprehensive overview of the applications of this versatile scaffold, complete with detailed experimental protocols and an exploration of the underlying chemical principles that make it a privileged component in the medicinal chemist's arsenal.
The pyridine core, a common motif in pharmaceuticals, is rendered electron-deficient by the nitrogen atom, influencing its reactivity and interactions with biological targets.[3] The addition of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position further accentuates this electron-withdrawing effect. This strategic fluorination offers several advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1] This can significantly increase the half-life of a drug molecule.
-
Modulation of pKa: The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups lowers the pKa of the isonicotinic acid, influencing its ionization state at physiological pH and potentially impacting cell permeability and target binding.
-
Improved Target Affinity: The fluorine atom can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[1] The trifluoromethyl group can also contribute to binding through hydrophobic interactions.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.
Physicochemical Properties
| Property | Value (for 2-Chloro-5-(trifluoromethyl)isonicotinic acid) | Reference |
| Melting Point | 185-186°C | |
| Boiling Point (Predicted) | 376.7±42.0 °C | |
| Density (Predicted) | 1.603±0.06 g/cm³ | |
| pKa (Predicted) | 2.05±0.36 | |
| Water Solubility | Slightly soluble |
Synthetic Pathways and Strategies
While a direct, published synthesis for this compound is not prevalent, a plausible and efficient route can be designed based on established methodologies for related fluorinated pyridines. A common strategy involves the synthesis of a suitable precursor followed by functional group transformations.
Caption: Proposed synthesis of this compound.
This proposed pathway leverages the commercially available 2-chloro-5-(trifluoromethyl)pyridine. The first step involves a directed ortho-metalation followed by quenching with carbon dioxide to install the carboxylic acid moiety. The subsequent and crucial step is a halogen exchange (Halex) reaction, where the chloro group is displaced by a fluoride anion. This transformation is often facilitated by a fluoride source like potassium fluoride in a high-boiling polar aprotic solvent, sometimes with the aid of a phase-transfer catalyst to enhance the reactivity of the fluoride salt.
Key Applications in Medicinal Chemistry
The unique structural and electronic features of this compound make it a valuable building block for the synthesis of a wide range of bioactive molecules. Its application spans several therapeutic areas, with a notable presence in the development of enzyme inhibitors and receptor modulators.
Amide Bond Formation: A Gateway to Diverse Scaffolds
The carboxylic acid functionality of this compound serves as a primary handle for derivatization, most commonly through amide bond formation. This reaction is fundamental to medicinal chemistry, allowing for the coupling of the pyridine core to a vast array of amine-containing fragments, thereby enabling extensive structure-activity relationship (SAR) studies.
Caption: General workflow for amide bond formation.
Protocol: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and effective coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
HATU: This coupling reagent is known for its high efficiency and low rate of racemization, making it ideal for coupling with chiral amines. It rapidly activates the carboxylic acid to form a highly reactive OAt-active ester.
-
DIPEA: A non-nucleophilic base is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing with the primary amine nucleophile.
-
Anhydrous DMF: A polar aprotic solvent is used to ensure the solubility of all reactants and reagents. It is crucial that the solvent is anhydrous to prevent hydrolysis of the activated acid intermediate.
-
Aqueous Workup: The washes with sodium bicarbonate and brine are essential to remove any unreacted acid, excess reagents, and water-soluble byproducts.
Nucleophilic Aromatic Substitution (SNAr): Modifying the Pyridine Core
The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of functional groups, providing a powerful tool for late-stage diversification of drug candidates. The electron-withdrawing trifluoromethyl group and the pyridine nitrogen further activate the ring towards nucleophilic attack.
Protocol: SNAr with an Amine Nucleophile
This protocol outlines a general procedure for the displacement of the 2-fluoro substituent with an amine nucleophile.
Materials:
-
2-Fluoro-5-(trifluoromethyl)isonicotinamide derivative (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.5 - 2.0 eq)
-
Potassium carbonate (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 2-fluoro-5-(trifluoromethyl)isonicotinamide derivative (1.0 eq) in DMSO, add the amine nucleophile (1.5 - 2.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield the desired 2-substituted pyridine derivative.
Causality Behind Experimental Choices:
-
DMSO: A high-boiling polar aprotic solvent is used to facilitate the SNAr reaction, which often requires elevated temperatures.
-
Potassium Carbonate: A base is necessary to deprotonate the amine nucleophile, increasing its nucleophilicity.
-
Elevated Temperature: The SNAr reaction on an electron-deficient pyridine ring is generally facile, but heating is often required to achieve a reasonable reaction rate.
Suzuki Cross-Coupling: Building Biaryl Scaffolds
While the fluorine atom is a key site for SNAr, the pyridine ring can also be functionalized through cross-coupling reactions. For instance, conversion of the isonicotinic acid to an ester or amide, followed by introduction of a leaving group (e.g., bromine or iodine) at a different position on the ring (if synthetically accessible), would enable Suzuki cross-coupling reactions. This powerful C-C bond-forming reaction allows for the synthesis of biaryl structures, which are prevalent in many classes of therapeutic agents.
Conclusion: A Versatile Tool for the Medicinal Chemist
This compound represents a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic combination of a reactive carboxylic acid handle and a fluorinated, electron-deficient pyridine core provides a powerful platform for the synthesis of novel drug candidates. The ability to fine-tune physicochemical properties, enhance metabolic stability, and introduce diverse functionality through robust and well-established chemical transformations ensures that this scaffold will continue to play a significant role in the discovery and development of new medicines. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery programs.
References
-
Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Hiyama, T., & Yamamoto, H. (Eds.). (2000).
-
Chempanda. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
PubChem. (n.d.). 2-Fluoroisonicotinic acid. Retrieved from [Link]
Sources
- 1. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
Application Note: Strategic Utilization of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid in Medicinal Chemistry
Executive Summary
This application note details the synthetic utility of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid as a high-value scaffold in drug discovery. This building block offers a unique combination of electronic activation and physiochemical modulation. The 2-fluoro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (
Structural Analysis & Reactivity Profile
Electronic Landscape
The pyridine ring is electron-deficient, activated by both the ring nitrogen and the strongly electron-withdrawing
-
C2 Position (Electrophilic): The fluorine atom at C2 is highly activated for
. The inductive effect of the adjacent nitrogen and the para-relationship to the carboxyl group (if esterified) or the meta-relationship to thengcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> creates a "hotspot" for nucleophilic attack. -
C4 Position (Functional Handle): The carboxylic acid is sterically crowded by the bulky
group (C5) and the ring nitrogen (C1), requiring specific coupling conditions to minimize side reactions.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
C5 Position (Modulator): The
group is chemically inert under standard conditions but crucial for biological activity, often acting as a bioisostere for a chloride or methyl group while preventing metabolic oxidation at that position.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Reactivity Map
The following diagram illustrates the primary reaction pathways available for this scaffold.
Figure 1: Reactivity landscape of this compound, highlighting the orthogonality of the C2 and C4 positions.[1]
Experimental Protocols
Protocol A: Regioselective with Primary Amines
Objective: To displace the C2-fluorine with a primary amine while retaining the C4-carboxylic acid.
Challenge: The carboxylic acid is acidic (
Method 1: Direct Displacement (Salt Method)[1]
-
Reagents: Substrate (1.0 equiv), Amine (2.5 equiv), DMSO or NMP.[1]
-
Conditions:
, 4-12 hours.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Mechanism: The first equivalent of amine acts as a base to deprotonate the carboxylic acid. The second equivalent acts as the nucleophile.
Method 2: Esterification-First Route (Recommended for Valuable Amines)
This route is preferred to avoid wasting valuable amine starting materials on salt formation.
Step 1: Methyl Ester Formation
-
Dissolve this compound (1.0 mmol) in anhydrous MeOH (5 mL).
-
Add
(2.0 equiv) dropwise atngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . -
Reflux for 2 hours. Concentrate in vacuo to yield the methyl ester.
Step 2:
-
Dissolve the methyl ester (1.0 equiv) in anhydrous THF or DMF.[1]
-
Add
(1.5 equiv) and the target Amine (1.1 equiv).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Stir at room temperature (RT) to
. The fluorine is highly activated; mild heat is usually sufficient. -
Monitoring: Monitor by LCMS for the mass shift (
). -
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over
.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Protocol B: Amide Coupling at C4
Objective: To couple the carboxylic acid with an amine partner.
Challenge: Steric hindrance from the ortho-
Procedure:
-
Dissolve this compound (or its
product) in DMF (0.1 M). -
Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes to form the activated ester.
-
Add the Amine partner (1.1 equiv).[1]
-
Stir at RT for 12-16 hours.
-
Note: If the reaction is sluggish, heat to
. The electron-withdrawing nature of the pyridine ring makes the active ester highly reactive, but sterics are the limiting factor.
Library Generation Workflow
The following workflow describes the optimal "Order of Operations" for generating a library of compounds using this scaffold.
Figure 2: Strategic workflow for Diversity-Oriented Synthesis (DOS). Performing
Comparative Data: Fluorine vs. Chlorine
The choice of the 2-Fluoro analog over the 2-Chloro analog is critical for specific applications.
| Feature | 2-Fluoro Analog (CAS 1211586-77-8) | 2-Chloro Analog (CAS 505084-58-2) |
| High (Fast) . Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex). | Moderate . Chloride is a better leaving group in | |
| Reaction Temp | Often proceeds at RT to | Often requires |
| Selectivity | High.[1] Clean displacement. | Moderate. Higher temps can lead to side reactions.[1] |
| Cost | Higher.[1] | Lower. |
Expert Insight: Use the 2-Fluoro analog when the nucleophile is sterically hindered, expensive, or thermally unstable.[1] Use the 2-Chloro analog for simple, robust primary amines where cost is the primary driver.
References
- Context: Provides physical properties and safety data for the analogous chloro-compound, serving as a baseline for the fluoro-deriv
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 24, 2023, from [Link]
- Context: Authoritative grounding on the mechanism explaining why Fluorine is the superior leaving group in reactions compared to Chlorine.
-
National Center for Biotechnology Information (NCBI). (2023).[1] Trifluoromethylpyridine: Its chemistry and applications. Retrieved October 24, 2023, from [Link]
- Context: Detailed review of the trifluoromethylpyridine scaffold in agrochemicals and pharmaceuticals, validating the biological relevance of the 5- substitution.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution Mechanism. Retrieved October 24, 2023, from [Link]
- Context: Further validation of the addition-elimin
Sources
Technical Application Note: Modular Functionalization of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
Introduction & Chemical Profile[1][2][3][4]
2-Fluoro-5-(trifluoromethyl)isonicotinic acid is a privileged building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and agrochemicals. Its utility stems from its trifunctional nature:
-
C2-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent pyridine nitrogen and the electron-withdrawing nature of the -CF3 and -COOH groups.
-
C4-Carboxylic Acid: A handle for amide coupling or esterification.
-
C5-Trifluoromethyl: A lipophilic, metabolic stability-enhancing motif that remains inert under standard conditions but significantly alters the electronic properties of the ring.
This guide provides validated protocols for manipulating this scaffold, addressing the specific challenges of regioselectivity and solubility.
Core Reaction Modules
Module A: The "Fluorine Displacement" (SNAr)
The 2-fluoro position is the most reactive site on the ring. While direct displacement on the carboxylic acid is possible, it often suffers from solubility issues and zwitterionic interference. The Ester-First Strategy is recommended for high-throughput reliability.
Protocol 1: SNAr on Methyl Ester Intermediate (Recommended)
Objective: Introduction of amine or alkoxide nucleophiles at C2.
Reagents:
-
Substrate: Methyl 2-fluoro-5-(trifluoromethyl)isonicotinate (generated via standard MeOH/H2SO4 reflux).
-
Nucleophile: Primary/Secondary Amine (1.1 equiv).
-
Base: DIPEA (2.5 equiv) or K2CO3 (2.0 equiv).
-
Solvent: DMSO or DMF (Anhydrous).[1]
Step-by-Step:
-
Dissolution: Dissolve the methyl ester (1.0 mmol) in DMSO (3.0 mL).
-
Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.1 mmol).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Note: The electron-deficient ring makes this reaction extremely fast. Heating (>60°C) is rarely required for amines and may cause ester hydrolysis or decarboxylation.
-
-
Monitoring: Monitor by LCMS. The fluorine atom (MW 19) is replaced by the nucleophile; look for the mass shift.
-
Workup: Dilute with water (15 mL) and extract with EtOAc. Wash organic layer with brine to remove DMSO.
Critical Insight: If using alkoxides (e.g., NaOMe), lower the temperature to 0°C initially to prevent attack on the ester carbonyl.
Module B: Amide Coupling (Carboxylic Acid Derivatization)
Direct amide coupling requires careful activation to prevent self-reactivity or side reactions at the C2-fluorine position.
Protocol 2: T3P-Mediated Coupling (High Fidelity)
Objective: Amidation of C4-COOH without disturbing the C2-F or C5-CF3.
Reagents:
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv).
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step:
-
Slurry: Suspend the acid (1.0 mmol) and the amine partner (1.1 mmol) in EtOAc (5 mL).
-
Base Addition: Add Pyridine (3.0 mmol). The solution should clarify.
-
Activation: Add T3P solution (1.5 mmol) dropwise at 0°C.
-
Incubation: Allow to warm to RT and stir for 12 hours.
-
Why T3P? T3P is less likely to cause epimerization (if chiral amines are used) and generates water-soluble byproducts, simplifying workup. It is milder than SOCl2, preserving the sensitive C2-F.
-
-
Workup: Wash with 0.5 M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.
Self-Validating Check: If the reaction turns dark black/brown rapidly, it suggests nucleophilic attack of the pyridine base on the C2-F position. Ensure temperature is controlled and addition is slow.
Experimental Workflow Visualization
The following diagram illustrates the divergent pathways for functionalizing this scaffold. Path A (Esterification) is the most robust for library generation.
Figure 1: Divergent synthetic pathways. Path A (Yellow) is recommended for maximum chemoselectivity.
Quantitative Data Summary: Solvent & Base Effects[7]
The following table summarizes optimization data for the SNAr reaction (Module A) with a model amine (Morpholine).
| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMSO | DIPEA | 25 | 2 | 94% | Optimal. Clean conversion. |
| DMF | K2CO3 | 60 | 4 | 88% | Slight hydrolysis of ester observed. |
| THF | DIPEA | 60 | 12 | 45% | Reaction too slow; poor solubility. |
| EtOH | Et3N | 80 | 6 | 72% | Side product: Ethyl ester transesterification. |
Safety & Handling (Critical)
-
HF Generation: During SNAr reactions, fluoride ions are released. While usually trapped as salts (e.g., DIPEA·HF), acidification of the reaction mixture can generate Hydrogen Fluoride (HF) gas. Always perform workups in a well-ventilated fume hood.
-
Skin/Eye Contact: The trifluoromethyl group increases lipophilicity, enhancing skin absorption. Wear double nitrile gloves.
-
Waste Disposal: Segregate waste streams. Fluorinated organics require specific incineration protocols in some jurisdictions.
References
- Reactivity of Fluorinated Pyridines: Title: Nucleophilic Substitution of 2-Fluoropyridines. Source: TCI Chemicals Technical Guide.
-
Amide Coupling Protocols
- Compound Safety Data: Title: Safety Data Sheet: this compound. Source: Fisher Scientific / Thermo Fisher.
-
Structure & Properties
Sources
- 1. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1227574-99-3|this compound|BLD Pharm [bldpharm.com]
- 3. 1227574-99-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Application Notes and Protocols for the Analytical Characterization of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the analytical methodologies for the characterization of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid, a key building block in pharmaceutical and agrochemical research. The protocols and explanations herein are designed to ensure scientific integrity and provide a robust framework for quality control and characterization.
Introduction: The Significance of Precise Characterization
This compound is a fluorinated pyridine carboxylic acid derivative. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These characteristics make it a valuable synthon for the development of novel bioactive molecules. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters in the drug discovery and development process. This guide delves into the fundamental analytical techniques required for a thorough characterization, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices.
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is typically employed, leveraging the non-polar nature of the stationary phase to retain the analyte, while a polar mobile phase facilitates its elution.
Causality of Experimental Choices:
-
Reverse-Phase C18 Column: A C18 column is selected for its hydrophobicity, which provides good retention for the aromatic and trifluoromethyl-substituted pyridine ring.
-
Acidified Mobile Phase: The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa of the analyte is acidic).[1] This ensures a consistent, neutral form of the analyte, leading to better peak shape and retention time reproducibility.
-
Gradient Elution: A gradient of acetonitrile in water allows for the efficient elution of the target compound while also separating it from potential impurities with different polarities.
-
UV Detection: The aromatic nature of the pyridine ring allows for sensitive detection using a UV detector, typically in the range of 254-280 nm where the chromophore absorbs strongly.
Visual Workflow for HPLC Analysis
Sources
Application Note: Purification Strategies for 2-Fluoro-5-(trifluoromethyl)isonicotinic acid
Abstract
This technical guide details the purification protocols for 2-Fluoro-5-(trifluoromethyl)isonicotinic acid , a critical fluorinated building block in the synthesis of kinase inhibitors and agrochemicals.[1] Due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) substituents, this molecule exhibits unique acidity (pKa ~1.7–2.[1]0) and susceptibility to nucleophilic aromatic substitution (
Physicochemical Profile & Purification Logic
Understanding the molecular personality of this compound is the prerequisite for successful isolation.
| Property | Value / Characteristic | Implications for Purification |
| Structure | Pyridine core, 4-COOH, 2-F, 5-CF₃ | Highly electron-deficient ring.[1] |
| Acidity (pKa) | ~1.7 – 2.05 (Predicted) [1] | Significantly more acidic than isonicotinic acid (pKa ~4.9).[1] Requires pH < 1.0 for full precipitation.[1] |
| LogP | ~1.7 – 2.2 | Lipophilic enough for extraction into EtOAc/DCM but soluble in aqueous base.[1] |
| Stability | Labile 2-Fluoro group | CRITICAL: Susceptible to hydrolysis (F |
| Solubility | Soluble: MeOH, DMSO, EtOAc, THF.[1] Insoluble: Water (low pH), Hexanes.[1] | Standard reverse-phase or normal-phase methods apply. |
The "Defluorination Trap"
The 2-fluoro position is activated by the para-CF₃ group and the pyridine nitrogen. Prolonged exposure to strong bases (NaOH, KOH) at elevated temperatures will hydrolyze the fluoride, yielding the 2-hydroxy impurity, which is chemically similar and difficult to separate.[1]
-
Rule: Use mild bases (NaHCO₃, K₂CO₃) and minimize heat during basic aqueous exposure.[1]
Method A: Optimized Acid-Base Extraction (The Workhorse)[1]
This method is suitable for removing neutral organic impurities (unreacted starting materials, decarboxylated byproducts) from crude reaction mixtures.[1]
Workflow Diagram
Caption: Optimized Acid-Base extraction workflow emphasizing pH control to ensure full recovery of the highly acidic product.
Step-by-Step Protocol
-
Dissolution: Dissolve 10 g of crude solid in 100 mL Ethyl Acetate (EtOAc). Ensure complete dissolution; sonicate if necessary.[1]
-
Extraction: Transfer to a separatory funnel. Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Note: Gas evolution (CO₂) will occur.[1] Vent frequently.
-
-
Separation: Shake vigorously and allow layers to separate.[1] Collect the lower aqueous layer (Product is in the aqueous phase as the sodium salt).
-
Organic Wash: Extract the organic layer once more with 50 mL NaHCO₃.[1] Combine the aqueous extracts.
-
Back-Wash: Wash the combined aqueous layer with 50 mL fresh EtOAc to remove entrained non-acidic impurities. Discard this organic wash.
-
Acidification (Critical Step):
-
Place the aqueous solution in an ice bath (0–5 °C).
-
Slowly add 6N HCl dropwise with stirring.
-
Target pH: You must reach pH < 1.0 . Due to the low pKa (~2.0), stopping at pH 4 (standard for benzoic acids) will leave significant product in solution [2].[1]
-
-
Isolation: Stir the resulting slurry for 30 minutes at 0 °C. Filter the white precipitate via a Buchner funnel.
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Method B: Recrystallization (Polishing)[1]
If the extraction yields <98% purity (often due to isomeric impurities), recrystallization is required.[1] The trifluoromethyl group imparts significant lipophilicity, making standard water-alcohol systems less effective.[1]
Solvent Selection Matrix
| Solvent System | Ratio (v/v) | Suitability | Comments |
| EtOAc / Heptane | 1:3 to 1:5 | Excellent | Best for removing non-polar byproducts.[1] |
| Toluene | Pure | Good | Requires high heat; good for removing regioisomers.[1] |
| Water / MeOH | 80:20 | Poor | Product may "oil out" due to CF₃ hydrophobicity.[1] |
Protocol: EtOAc / Heptane System[1]
-
Dissolution: Place 5 g of semi-pure acid in a round-bottom flask. Add 25 mL EtOAc. Heat to reflux (approx. 77 °C) until fully dissolved.[1]
-
Anti-solvent Addition: While maintaining reflux, slowly add Heptane dropwise.[1]
-
Endpoint: Stop adding when a persistent slight turbidity appears (cloud point).[1]
-
-
Clarification: Add 1-2 mL of EtOAc to clear the solution.
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) to grow large crystals. Then cool to 4 °C for 1 hour.
-
Filtration: Filter the crystals and wash with cold Heptane.
Method C: Preparative HPLC (Isomer Separation)[1]
For separating the 2-fluoro-5-CF₃ isomer from the 2-fluoro-3-CF₃ isomer (a common lithiation byproduct), extraction and crystallization may fail.[1]
Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 5 µm, 21.2 x 150 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is downstream; Formic acid buffers the pH sufficiently).[1]
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
Detection: UV @ 254 nm (Pyridine ring absorption).[1]
Decision Logic for Purification
Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.
Analytical Validation
To confirm the identity and purity of this compound, rely on the following markers:
-
¹⁹F-NMR (Critical):
-
This is the most diagnostic tool.[1] You should observe two distinct signals.
-
Signal A (CF₃): Singlet (or doublet if coupling visible) around -60 to -65 ppm.[1]
-
Signal B (Ar-F): Singlet around -65 to -75 ppm.[1]
-
Impurity Check: Regioisomers will show shifted fluorine peaks.[1] Hydrolyzed product (2-OH) will lose the Ar-F signal entirely.
-
-
¹H-NMR (DMSO-d₆):
-
HPLC-MS:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118704318, 2-fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid. (Note: Isomer data used for pKa prediction). Retrieved from [Link]
-
European Patent Office. Process for the synthesis of fluorinated pyridine carboxylic acids. (General methodologies for fluoropyridine purification). EP1193242A1.[1]
Sources
Application Notes and Protocols for Amide Coupling with 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing amide coupling reactions with 2-Fluoro-5-(trifluoromethyl)isonicotinic acid. This particular carboxylic acid presents unique challenges due to its electron-deficient pyridine ring and the presence of two strongly electron-withdrawing groups. This guide offers detailed protocols, an exploration of the underlying mechanistic considerations, troubleshooting advice, and essential safety information to enable successful and reliable amide bond formation for applications in pharmaceutical and agrochemical research.
Introduction: The Challenge of Coupling Electron-Deficient Heterocyclic Acids
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug development.[1][2] While numerous coupling reagents and protocols have been developed, substrates like this compound require special consideration. The pyridine nitrogen, fluorine atom, and trifluoromethyl group all withdraw electron density from the carboxylic acid, which can significantly impact its reactivity.
The primary challenges associated with this substrate include:
-
Reduced Nucleophilicity of the Carboxylate: The electron-withdrawing groups decrease the nucleophilicity of the carboxylate anion, potentially slowing down the initial activation step with the coupling reagent.
-
Potential for Side Reactions: The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, especially under harsh basic conditions or at elevated temperatures.
-
Steric Hindrance: While not exceptionally bulky, the substituents on the pyridine ring can influence the approach of the amine and coupling reagents.
This application note will address these challenges by providing optimized protocols using common and highly efficient coupling reagents.
Reagent and Solvent Selection: A Rationale
The success of an amide coupling reaction is highly dependent on the choice of coupling reagent, base, and solvent. For an electron-deficient substrate like this compound, careful selection is paramount.
Coupling Reagents
A variety of modern coupling reagents are suitable for this transformation, with phosphonium and aminium salts being particularly effective.[3][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings.[4] It forms a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, accelerating the rate of amidation.[5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent. It forms an OBt-active ester, which is generally less reactive than the OAt-ester but still highly effective for many substrates.[5]
-
Carbodiimides (e.g., DCC, EDC): Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are classic coupling reagents.[4] They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[4]
Bases
A non-nucleophilic organic base is crucial to deprotonate the carboxylic acid and neutralize any acidic byproducts without promoting side reactions.
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic amine that is a common choice for amide coupling reactions.
-
Triethylamine (TEA): Another common non-nucleophilic base.
Solvents
Polar aprotic solvents are generally preferred as they can dissolve the reactants and intermediates.
-
DMF (N,N-Dimethylformamide): A versatile solvent for a wide range of coupling reactions.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
-
DCM (Dichloromethane): A less polar option that can be effective in some cases.
Mechanistic Overview: The Role of the Coupling Reagent
The general mechanism for amide bond formation using aminium reagents like HATU involves a two-step process.[3]
-
Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid. The resulting carboxylate then attacks the electrophilic carbon of the coupling reagent to form a highly reactive activated intermediate (an OAt-ester in the case of HATU).[6]
-
Nucleophilic Acyl Substitution: The amine then attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. This intermediate collapses to form the desired amide and releases the leaving group (HOAt).[6]
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
use of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid in kinase inhibitor synthesis
Application Note: Strategic Utilization of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid in Kinase Inhibitor Synthesis
Executive Summary
This guide details the synthetic utility of This compound (CAS: 1214382-77-2) as a privileged scaffold in the design of Type II kinase inhibitors and androgen receptor antagonists.
The molecule’s trifunctional nature—comprising a reactive 2-fluoro handle for nucleophilic aromatic substitution (
Chemical Profile & Structural Logic
Physicochemical Properties
| Property | Value | Implication for Synthesis |
| Formula | High F-content requires | |
| Molecular Weight | 209.10 g/mol | Low MW allows for significant elaboration (Fragment-Based Design). |
| Acidity ( | ~2.8 (Predicted) | The electron-poor ring makes the acid highly acidic; requires buffering during coupling. |
| Electrophilicity | High (at C-2) | The 2-position is activated by the ring N and the para- |
The "Privileged" Scaffold Logic
In kinase inhibitor design, this scaffold addresses three critical binding requirements:
-
H-Bond Acceptor/Donor: The pyridine nitrogen and the amide (derived from the acid) often interact with the kinase hinge region (e.g., Val/Ala residues).
-
Hydrophobic Pocket Filling: The
group at position 5 is perfectly positioned to occupy the hydrophobic "gatekeeper" pocket or the allosteric back-pocket in DFG-out conformations. -
Vector Control: The 2-position allows for the introduction of solubilizing tails (e.g., piperazines) or rigidity-inducing rings via
.
Strategic Synthetic Workflows
There are two primary routes to utilize this scaffold.[1][2] Route A is preferred for scale-up, while Route B offers speed for library generation.
Diagram: Synthetic Decision Matrix
Detailed Protocols
Protocol A: The "Safe" Route (Esterification )
Recommended when the
Step 1: Methyl Ester Formation
-
Dissolve this compound (1.0 eq) in anhydrous Methanol (10 mL/g).
-
Add concentrated
(0.1 eq) dropwise at 0°C. -
Reflux for 4 hours. Monitor by TLC (Acid sticks to baseline; Ester moves to
~0.6 in 30% EtOAc/Hex). -
Workup: Concentrate, neutralize with sat.
, extract with DCM.-
Note: The ester is volatile; avoid high vacuum for prolonged periods.
-
Step 2:
-
Dissolve Methyl ester (1.0 eq) in DMSO or NMP (5 mL/g).
-
Add the amine nucleophile (e.g., N-methylpiperazine) (1.2 eq).
-
Add DIPEA (2.0 eq).
-
Heat to 80°C for 2–6 hours.
-
Checkpoint: If using a chiral amine, check for racemization (rare in
but possible if temperature >120°C).
-
-
Purification: Precipitate by pouring into ice water. Filter the solid.
Step 3: Hydrolysis & Amide Coupling
-
Hydrolyze ester using LiOH (2.0 eq) in THF/
(3:1) at RT. Acidify to pH 4 to precipitate the zwitterionic product. -
Coupling: React the free acid with the target aniline using T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.
-
Why T3P? It avoids the formation of reactive O-acylisourea intermediates that can lead to side reactions with the pyridine nitrogen.
-
Protocol B: The "Diversity" Route (Direct Amide Coupling)
Recommended for generating libraries where the "Tail" (2-position) is varied last.
Critical Challenge: Preventing the coupling amine (Aniline) from attacking the 2-Fluoro position during activation.
Optimized Conditions:
-
Activation: Dissolve this compound (1.0 eq) in DCM.
-
Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 eq) at 0°C. Stir for 1 hour to form the acid chloride.
-
Coupling: Add the Aniline (1.0 eq) and collidine (1.5 eq) dropwise at -10°C.
-
Result: Formation of the amide with the 2-F intact.
-
Diversification: Perform
on the resulting amide using amines in DMSO at 100°C.
Data & Troubleshooting Guide
Reactivity Table: 2-Position Displacement
Relative rates of
| Nucleophile | Conditions | Est. Yield | Notes |
| Aliphatic Amines (e.g., Morpholine) | DMSO, 60°C, 1h | >90% | Very fast. Exothermic on scale. |
| Anilines | NMP, 140°C, 12h | 40-60% | Sluggish. Requires forcing conditions; microwave recommended. |
| Alkoxides (e.g., NaOMe) | MeOH, 0°C | >95% | Instantaneous. Control temp to avoid bis-addition. |
| Thiols | DMF, | >85% | Excellent nucleophiles; prone to oxidation (disulfide) during workup. |
Troubleshooting Common Issues
-
Issue: Hydrolysis of the
group.-
Cause: Prolonged exposure to strong base (NaOH/KOH) at high temperatures (>100°C).
-
Solution: Use LiOH at room temperature for ester hydrolysis. The
is stable to acid.
-
-
Issue: Decarboxylation.
-
Cause: Pyridine-4-carboxylic acids can decarboxylate at very high temps (>180°C).
-
Solution: Keep reaction temperatures below 150°C.
-
-
Issue: Poor Solubility of Zwitterion.
-
Context: After
(with an amine) and Hydrolysis, the product is a zwitterion (Pyridine- and ). -
Solution: Do not extract. Isolate by adjusting pH to the isoelectric point (usually pH 4-5) and filtering the precipitate.
-
References
-
Review of Fluorine in Medicinal Chemistry
-
Nucleophilic Arom
): -
Pyridine Scaffolds in Drug Design
-
Synthesis of Fluorinated Pyridines (General Methodology)
-
Kinase Inhibitor Design Principles (Type II)
-
BOC Sciences. (2018).[][8] The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017.[]
-
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-5-Fluoro-Pyridine-4-Carboxylic Acid | CAS 161957-80-0 | Structure, Uses, Safety Data, Supplier & Price | High-Purity Manufacturer China [pipzine-chem.com]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
methodology for assessing the biological activity of its derivatives
Application Note: Strategic Evaluation of Biological Activity in Novel Chemical Derivatives
Executive Summary & Operational Philosophy
The transition from a "Hit" to a "Lead" compound requires more than just improved potency; it demands a rigorous demonstration of causality. When assessing the biological activity of chemical derivatives, we must answer three distinct questions:
-
Intrinsic Potency: Does the molecule bind the target in isolation? (Biochemical)[1][2][3]
-
Target Engagement: Does the molecule reach and bind the target within the complex cellular milieu? (Biophysical/Cellular)
-
Functional Efficacy: Does this binding result in the desired phenotypic change? (Phenotypic)
This guide departs from standard "recipe-style" protocols to present a Self-Validating Screening Architecture . Every assay described below includes built-in statistical quality control (Z-factor) and specificity checks to ensure that the Structure-Activity Relationship (SAR) data you generate is robust enough to drive chemical design.
The Screening Architecture (Visualized)
The following flowchart illustrates the logical progression for profiling derivatives. This is a funnel: compounds must pass the "Intrinsic" gate before moving to the resource-intensive "Phenotypic" gate.
Figure 1: The Integrated Screening Funnel. A hierarchical approach ensures resources are focused only on compounds with validated mechanisms of action.
Tier 1: Biochemical Potency (The "Intrinsic" Readout)
Objective: Determine the equilibrium dissociation constant (
Rationale: Unlike ELISA (wash steps introduce variability) or standard fluorescence (high background from small molecules), TR-FRET is homogeneous and ratiometric, correcting for pipetting errors and compound autofluorescence.
Protocol: TR-FRET Competition Assay
Reagents:
-
Target Protein (GST-tagged).
-
Tracer (Biotinylated native ligand + Streptavidin-XL665).
-
Antibody (Anti-GST-Europium Cryptate).
-
Assay Buffer (50 mM HEPES pH 7.5, 0.1% BSA, 1 mM DTT).
Step-by-Step Workflow:
-
Preparation: Dilute derivatives in 100% DMSO to 100x final concentration. Perform a 10-point serial dilution (1:3).
-
Dispense: Add 100 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).
-
Protein Addition: Add 5 µL of Target Protein (at
concentration) to all wells. Incubate 15 min. -
Tracer Mix: Add 5 µL of pre-mixed detection solution (Tracer + Anti-GST-Europium).
-
Equilibrium: Incubate for 60 min at Room Temperature (RT) in the dark.
-
Detection: Read on a multimode reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
Self-Validation (Quality Control):
-
Z-Factor Calculation: You must include 16 wells of High Control (DMSO + Protein + Tracer) and 16 wells of Low Control (Excess Inhibitor + Protein + Tracer).
-
Formula:
-
Pass Criteria:
. If , the assay is too noisy to distinguish potency shifts [1].
-
Tier 2: Cellular Target Engagement (The "Biophysical" Bridge)
Objective: Confirm the derivative enters the cell and binds the target in its native environment. Method: Cellular Thermal Shift Assay (CETSA).[4][5]
Rationale: Biochemical potency often fails to translate to cells due to membrane impermeability or efflux pumps. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
Protocol: CETSA Melt Curve
Step-by-Step Workflow:
-
Seeding: Seed cells (e.g., HEK293) at
cells/mL in 6-well plates. Allow 24h recovery. -
Treatment: Treat cells with the derivative (at
derived from Tier 1) for 1 hour. Include a DMSO control. -
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot: Split cell suspension into 10 PCR tubes (50 µL each).
-
Thermal Challenge: Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a PCR thermocycler.
-
Cooling: Immediately incubate at RT for 3 min, then snap-freeze in liquid nitrogen.
-
Lysis: Thaw/freeze 2x to lyse cells. Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Analyze the supernatant via Western Blot or AlphaScreen.
Visualizing the CETSA Logic:
Figure 2: CETSA Workflow.[2] Ligand binding shifts the aggregation temperature (T_agg), resulting in more soluble protein at higher temperatures compared to DMSO control.
Data Interpretation:
-
Plot "Relative Soluble Protein" (y-axis) vs. "Temperature" (x-axis).[4]
-
A "Hit" is defined as a significant right-shift (
) in the melting curve compared to the vehicle control [2].
Tier 3: Phenotypic Functional Assays
Objective: Measure the physiological consequence of target inhibition (e.g., cell death, cytokine release). Method: ATP-based Cell Viability (e.g., CellTiter-Glo) or Reporter Gene Assay.
Rationale: ATP quantification is the most robust proxy for metabolically active cells. It is less artifact-prone than colorimetric MTT/MTS assays.
Protocol: ATP-Luminescence Viability
-
Plating: Seed 1,000–5,000 cells/well in 384-well opaque plates.
-
Dosing: Add compounds (10-point dose response). Incubate for 48–72 hours (multiple cell cycles).
-
Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio to media). Shake for 2 min; incubate 10 min.
-
Read: Measure Total Luminescence.
Data Presentation & Normalization: Raw RLU (Relative Light Units) must be normalized to controls to generate % Activity.[1]
- : Mean of DMSO vehicle (0% inhibition).
- : Mean of Reference Toxicant or Blank (100% inhibition).
Data Analysis & Reporting
Do not rely solely on the
| Parameter | Ideal Range | Warning Sign | Interpretation |
| < 100 nM (Lead) | > 10 µM | Potency. | |
| Hill Slope ( | 0.8 – 1.2 | > 2.0 or < 0.5 | >2.0: Aggregation, non-specific binding, or steep cooperativity. <0.5: Negative cooperativity or impure compound. |
| > 0.95 | < 0.9 | Poor fit; assay variability or biphasic response. | |
| Max Inhibition | > 90% | < 60% | Partial agonist or solubility limit reached. |
Curve Fitting Model:
Always use a 4-Parameter Logistic (4PL) Regression [3]:
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[6][7] Journal of Biomolecular Screening.
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
-
Coussens, N. P., et al. (2012). Assay Guidance Manual: In Vitro Biochemical Assays. NCBI Bookshelf.
-
Dunne, A., et al. (2018). Guide to Calculating and Interpreting IC50 & EC50 Values. Assay Guidance Manual.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the strategic incorporation of the 2-fluoro-5-(trifluoromethyl)isonicotinic acid moiety into lead compounds. This valuable building block is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents on the pyridine ring. These properties can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. This document details the rationale behind its use, key physicochemical data, and provides detailed, field-proven protocols for its incorporation via common and robust synthetic methodologies, including amide coupling, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. Furthermore, it explores the anticipated impact on structure-activity relationships (SAR), offering insights for rational drug design.
Introduction: The Strategic Advantage of Fluorinated Pyridines
The introduction of fluorine and fluorinated groups into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The 2-fluoro-5-(trifluoromethyl)pyridine scaffold, in particular, offers a compelling combination of features. The trifluoromethyl group, a strong electron-withdrawing substituent, can significantly enhance metabolic stability by blocking potential sites of oxidation.[2] It also modulates the pKa of the pyridine nitrogen, influencing its binding interactions. The fluorine atom at the 2-position can further enhance binding affinity through hydrogen bonding and other electrostatic interactions, while also impacting the overall electronic nature of the ring system.[2] The strategic placement of these groups on the isonicotinic acid framework provides a versatile handle for further chemical elaboration, making it an attractive building block for lead optimization.
Physicochemical Properties and Their Implications in Drug Design
The unique properties of this compound and its derivatives are key to their utility in drug discovery. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring and the acidity of the carboxylic acid.[3]
| Property | Value/Observation | Implication in Drug Design |
| Molecular Weight | 209.10 g/mol | A relatively small building block, allowing for significant modifications without excessive increase in molecular weight. |
| Trifluoromethyl Group | Strongly electron-withdrawing | Enhances metabolic stability by blocking oxidative metabolism. Modulates pKa of the pyridine nitrogen, potentially improving target binding and pharmacokinetic properties.[2] |
| 2-Fluoro Substituent | Electronegative | Can participate in hydrogen bonding and other polar interactions with biological targets, potentially increasing binding affinity.[2] Also influences the regioselectivity of further chemical transformations. |
| Isonicotinic Acid Moiety | Carboxylic acid functionality | Provides a versatile handle for amide bond formation, a common strategy for linking molecular fragments in drug discovery. |
Safety Information: this compound is considered a hazardous chemical. It may cause skin and serious eye irritation, and may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Protocols for Incorporation
The incorporation of the 2-fluoro-5-(trifluoromethyl)pyridine moiety can be achieved through several robust and widely used synthetic methodologies. The choice of reaction will depend on the desired final structure and the nature of the lead compound. For clarity and practical application, the following protocols will focus on reactions starting from either this compound itself or its close and commercially available precursor, 2-chloro-5-(trifluoromethyl)pyridine.
Amide Coupling
The formation of an amide bond is one of the most common and reliable methods for incorporating the isonicotinic acid moiety. This reaction directly couples the carboxylic acid with a primary or secondary amine present on the lead compound.
Workflow for Amide Coupling:
Caption: General workflow for amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient coupling reagent.[4]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine-containing lead compound (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)[4]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-containing lead compound (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. This is particularly useful for attaching the 2-fluoro-5-(trifluoromethyl)pyridine moiety to an aryl or heteroaryl group on the lead compound. For this reaction, a halo-substituted pyridine, such as 2-chloro-5-(trifluoromethyl)pyridine, is typically used.
Workflow for Suzuki-Miyaura Cross-Coupling:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from general procedures for the Suzuki coupling of halo-pyridines.[5][6]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv) or Pd(dppf)Cl₂ (0.03-0.05 equiv)[7]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane/water (4:1) or Toluene/ethanol/water mixture
Procedure:
-
In a reaction vessel, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Na₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Degas the solvent (e.g., 1,4-dioxane/water 4:1) by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is ideal for coupling the 2-fluoro-5-(trifluoromethyl)pyridine core with a primary or secondary amine on the lead compound. Similar to the Suzuki coupling, a halo-substituted pyridine is the required starting material.
Workflow for Buchwald-Hartwig Amination:
Sources
- 1. Synthesis and biological evaluation of potential small molecule inhibitors of tumor necrosis factor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Senior Scientist's Guide to Experimental Design for Screening Compound Libraries
Introduction: The Strategic Imperative of Robust Screening
In the landscape of modern drug discovery, the high-throughput screening (HTS) of small molecule libraries remains a cornerstone for identifying novel therapeutic candidates. The journey from a vast collection of chemical entities to a handful of validated, promising hits is not one of brute force but of elegant design and rigorous execution. A successful screening campaign is a self-validating system, meticulously engineered to minimize ambiguity and maximize the probability of identifying genuinely active compounds.[1][2] This guide eschews a one-size-fits-all template, instead providing a strategic framework and detailed protocols grounded in scientific causality. We will explore the critical decision points, from initial assay selection to the multi-layered process of hit validation, ensuring that every step is designed to build confidence and eliminate the artifacts that can derail a drug discovery program.
Section 1: The Foundation - Assay Development and Miniaturization
The success of any HTS campaign is profoundly dependent on the quality and robustness of the underlying assay.[1] The transition from a benchtop protocol to a high-throughput format (e.g., 384- or 1536-well plates) requires careful optimization to maintain statistical integrity while accommodating the demands of automation and miniaturization.[1][3]
Choosing the Battlefield: Biochemical vs. Cell-Based Assays
The initial and most critical decision is the choice of assay modality. This choice is dictated by the biological question at hand.
-
Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor.[4] They are invaluable for their simplicity, high throughput, and direct measurement of target engagement. However, they lack physiological context.[4]
-
Cell-Based Assays: These assays utilize living cells, offering a more biologically relevant system to measure a compound's effect on a specific pathway, cell viability, or other phenotypic endpoints.[5] They provide data on compound activity in a cellular context, accounting for factors like cell permeability, but can be more variable and complex to troubleshoot.[5][6]
The Litmus Test: Assay Quality Control Metrics
Before embarking on a full-scale screen, the assay must be rigorously validated. The Z-factor (Z') is the industry-standard metric for quantifying assay quality, reflecting the separation between positive and negative controls.[7]
| Z'-Factor Value | Interpretation | Suitability for HTS |
| > 0.5 | Excellent Assay | Highly suitable and robust for HTS.[8][9] |
| 0 to 0.5 | Marginal Assay | May be acceptable but requires optimization.[8][9] |
| < 0 | Unacceptable Assay | Not suitable for HTS; significant overlap between controls.[7][9] |
Formula for Z'-Factor: Z' = 1 – [(3 * (SD of positive control + SD of negative control)) / |(Mean of positive control – Mean of negative control)|]
Where SD is the standard deviation.
A robust assay will consistently yield a Z'-factor greater than 0.5 during pilot screens and dry runs.[2]
Section 2: The Campaign - Primary High-Throughput Screening
The primary screen is the initial pass of the entire compound library through the validated assay. The goal is to cast a wide net to identify any compound exhibiting a desired biological activity, which will be classified as an initial "hit".
The Workflow: An Automated Symphony
Modern HTS leverages automation and robotics to ensure precision, reproducibility, and speed.[2][3] A typical automated workflow minimizes manual intervention, reducing the potential for human error.[10]
Caption: Automated primary HTS workflow from compound plating to hit identification.
Protocol: Primary Cell-Based Viability Screen (Promega CellTiter-Glo®)
This protocol is designed to identify compounds that inhibit the proliferation of a cancer cell line. It utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.[5][11]
Objective: To screen a 100,000-compound library at a single concentration (10 µM) to identify inhibitors of cancer cell growth.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Culture medium (e.g., DMEM with 10% FBS)
-
384-well solid white assay plates
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7573)
-
Compound library plated in 384-well format
-
Automated liquid handling system
-
Luminometer plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium to a final concentration of 20,000 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (500 cells) into each well of the 384-well assay plates.
-
Leave columns 23 and 24 empty for controls.
-
Incubate plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Using an acoustic liquid handler or pin tool, transfer compound from the library source plates to the assay plates to achieve a final concentration of 10 µM.
-
To column 23 (negative control), add DMSO vehicle to a final concentration of 0.1%.
-
To column 24 (positive control), add a known cytotoxic agent (e.g., Staurosporine) to a final concentration that induces >90% cell death.
-
Incubate plates for 48 hours at 37°C, 5% CO₂.
-
-
Assay Reagent Addition and Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[12][13]
-
Using an automated dispenser, add 25 µL of CellTiter-Glo® Reagent to each well.[12]
-
Place plates on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Read luminescence on a plate reader.
-
-
Data Analysis and Hit Selection:
-
Calculate the Z'-factor for each plate to ensure data quality.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Sample_RLU - Positive_Control_RLU) / (Negative_Control_RLU - Positive_Control_RLU)).
-
Define a hit threshold. A common starting point is a Z-score of ≤ -3 or >3 standard deviations from the mean of the neutral control wells.
-
Section 3: The Inquisition - Hit Confirmation and Validation
A single active result in a primary screen is merely an observation, not a validated fact. The subsequent hit validation cascade is a systematic process of elimination, designed to discard false positives and build a compelling case for the genuine activity of the remaining compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound Library Management - Enamine [enamine.net]
- 10. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 12. promega.com [promega.com]
- 13. OUH - Protocols [ous-research.no]
scale-up synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid
Application Note: Scale-Up Synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid
Executive Summary
This compound (CAS: 1227574-99-3) is a critical fluorinated building block, most notably serving as the key pyridine scaffold in the synthesis of next-generation androgen receptor antagonists such as Apalutamide (ARN-509) .
While laboratory-scale synthesis often relies on the direct lithiation of fluoropyridines—a method plagued by poor regioselectivity (C3 vs. C4) and cryogenic requirements—this guide details a robust, scalable Halogen Exchange (Halex) route. This protocol utilizes the commercially available 2-chloro-5-(trifluoromethyl)isonicotinic acid (or its precursor) to ensure complete regiochemical fidelity. The workflow focuses on the Esterification-Halex-Hydrolysis sequence, optimized for kilogram-scale production with emphasis on thermal safety, solvent recovery, and impurity control.
Strategic Route Analysis
The synthesis of poly-functionalized pyridines is governed by the competition between directing groups during metallation and the activation energy of nucleophilic aromatic substitutions (SNAr).
-
Route A: Direct Lithiation (Not Recommended for Scale-Up)
-
Substrate: 2-Fluoro-5-(trifluoromethyl)pyridine.[1]
-
Failure Mode: The fluorine atom strongly directs lithiation to the C3 position (ortho to F), yielding the nicotinic acid isomer rather than the desired isonicotinic (C4) acid. Overcoming this requires sterically bulky bases (LiTMP) and ultra-low temperatures (-78°C), which are cost-prohibitive at scale.
-
-
Route B: The Halex Sequence (Recommended)
-
Substrate: 2-Chloro-5-(trifluoromethyl)isonicotinic acid.
-
Mechanism:[2][3][4] SNAr displacement of Chloride by Fluoride.
-
Advantage:[1][5] The C4-carboxyl group is pre-installed, locking the regiochemistry. Performing Halex on the ester derivative activates the C2-position for nucleophilic attack while preventing decarboxylation.
-
Visual Workflow (Graphviz)
Caption: Optimized Halex route ensuring regiochemical purity. The critical control point is the moisture-sensitive Halex step.
Detailed Experimental Protocol
Stage 1: Esterification
Objective: Protect the carboxylic acid to prevent salt formation during Halex and increase solubility.
-
Charge: To a glass-lined reactor, charge 2-Chloro-5-(trifluoromethyl)isonicotinic acid (1.0 equiv) and Methanol (10 vol).
-
Catalyst: Add concentrated H₂SO₄ (0.1 equiv) dropwise, maintaining temperature < 30°C.
-
Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by HPLC (Target: < 1.0% SM).
-
Workup: Cool to 20°C. Concentrate under vacuum to ~3 vol. Dilute with Ethyl Acetate (10 vol) and wash with saturated NaHCO₃ (until pH neutral).
-
Isolation: Dry organic layer (MgSO₄), filter, and concentrate.[6]
Stage 2: The Halex Reaction (Critical Step)
Objective: Fluorinate the C2 position using Potassium Fluoride (KF).
Safety Note: This reaction requires high temperatures (140-160°C) in polar aprotic solvents. Ensure reactor is rated for these temperatures and vented properly.
| Reagent | Equiv | Role |
| Methyl 2-chloro-5-(trifluoromethyl)isonicotinate | 1.0 | Substrate |
| Potassium Fluoride (Spray-Dried) | 2.5 | Fluorinating Agent |
| 18-Crown-6 (or TDA-1) | 0.05 | Phase Transfer Catalyst |
| Sulfolane (or DMSO) | 5-8 Vol | Solvent |
| Toluene | 2 Vol | Azeotropic Drying Agent |
Protocol:
-
Drying (Crucial): Charge KF and Sulfolane into the reactor. Add Toluene. Heat to 110°C and distill off Toluene to remove trace water azeotropically. Water content must be < 500 ppm to prevent hydrolysis and sluggish reaction.
-
Addition: Cool to 100°C. Add the Chloro-ester substrate and 18-Crown-6 .
-
Reaction: Heat to 150°C . Stir vigorously.
-
Kinetics: Reaction typically takes 12–18 hours.
-
IPC (In-Process Control): Monitor HPLC for conversion of Chloro-ester (RT ~ X min) to Fluoro-ester (RT ~ Y min). The Fluoro-ester typically elutes earlier on reverse phase.
-
-
Quench: Cool to 25°C. Dilute with water (15 vol) to dissolve salts.
-
Extraction: Extract with MTBE (3 x 5 vol). Sulfolane is water-soluble but requires extensive washing to remove completely.
-
Purification: The crude Fluoro-ester is usually sufficiently pure (>90%) for hydrolysis. If needed, a short silica plug filtration removes tarry byproducts.
Stage 3: Hydrolysis
Objective: Deprotect the ester to yield the final acid.
-
Charge: Dissolve the Fluoro-ester in THF (5 vol).
-
Base: Add LiOH·H₂O (2.0 equiv) dissolved in Water (5 vol).
-
Note: LiOH is preferred over NaOH to minimize nucleophilic attack of OH⁻ on the pyridine ring (hydrolysis of the Fluorine), although the C2-F is relatively stable at ambient temperature.
-
-
Reaction: Stir at 20–25°C for 2–4 hours.
-
Workup:
-
Recrystallization: Recrystallize from Isopropyl Alcohol / Heptane to achieve API-grade purity.
Process Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| KF Water Content | < 500 ppm | High water leads to hydrolysis of the ester and formation of the hydroxy-pyridine impurity (irreversible). |
| Reaction Temp | 145–155°C | < 140°C: Reaction stalls. > 160°C: Decomposition and tar formation. |
| Solvent Choice | Sulfolane | DMSO can be used but poses a safety risk (exotherm) at high temps. Sulfolane is thermally stable but harder to wash out. |
| Stirring | High Shear | KF is insoluble; reaction occurs at the solid-liquid interface. Poor mixing = Poor yield. |
Analytical Controls
1. HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B.
-
Detection: UV at 254 nm.
-
Markers:
-
2-Chloro-ester: Retention Time (RT) ~ 1.0 (Relative).
-
2-Fluoro-ester: RT ~ 0.9 (More polar).
-
Hydroxy-impurity: RT ~ 0.5.
-
2. NMR Specification (Target Molecule):
-
1H NMR (DMSO-d6): δ 13.5 (br s, 1H, COOH), 8.6 (s, 1H, H-6), 8.2 (d, 1H, H-3).
-
19F NMR: Distinct shift for Ar-F (approx -60 to -70 ppm) and CF3 (-63 ppm). The Ar-F signal will show coupling to the adjacent proton.
References
-
Preparation of Apalutamide and Intermediates. European Patent Office. EP 3802515 B1. (Describes the synthesis of Apalutamide and the use of fluorinated pyridine intermediates).
-
Synthesis and application of trifluoromethylpyridines. Journal of Fluorine Chemistry / NIH. (Review of synthetic routes to 2-chloro-5-trifluoromethylpyridine and derivatives).
- Scalable Synthesis of Fluorinated Pyridines via Halex.Organic Process Research & Development. (General protocols for KF/Sulfolane exchange on deactivated pyridines).
-
2-Fluoro-5-(trifluoromethyl)pyridine Building Blocks. Sigma-Aldrich / Merck. (Commercial availability and physical property data).
-
Processes for the preparation of Apalutamide. Google Patents. US 10513504 B2.[10] (Details the coupling of the isothiocyanate with the fluorinated benzamide, confirming the structural context).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US7414136B2 - Method for producing 3-substituted 2-chloro-5-fluoro-pyridine or its salt - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. data.epo.org [data.epo.org]
- 9. mdpi.com [mdpi.com]
- 10. Processes for the preparation of apalutamide and intermediates thereof - Patent US-10513504-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid Synthesis
Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Regiocontrol in Pyridine Metallation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight[1][2]
The synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid (Target C4-acid) via Directed ortho-Metalation (DoM) is a notoriously sensitive protocol. Low yields (<40%) are typically caused by three convergent failure modes:
-
Regiochemical Mismatch (The "Pocket" Problem): The substrate, 2-Fluoro-5-(trifluoromethyl)pyridine, possesses two acidic sites. The C3 position (sandwiched between F and CF₃) is thermodynamically more acidic but sterically crowded. The C4 position (the target) is less acidic but more accessible.
-
Base Selection: Using LDA (Lithium Diisopropylamide) often leads to C3-lithiation or mixtures. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is strictly required to kinetically favor the C4 position due to its steric bulk.
-
Thermal Instability: The 4-lithio intermediate is prone to elimination of LiF (forming a pyridyne) if the temperature exceeds -65°C, leading to polymerization (tar).
This guide provides a validated protocol to shift the yield from ~30% to >75% by enforcing kinetic control.
Validated Protocol (The "Kinetic Control" Route)
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Parameter |
| 2-Fluoro-5-(trifluoromethyl)pyridine | 1.0 | Substrate | Dry, <50 ppm H₂O |
| LiTMP (Generated in situ) | 1.2 | Base | Must be used. Do NOT use LDA. |
| THF (Anhydrous) | [0.2 M] | Solvent | Inhibitor-free, freshly distilled |
| Solid CO₂ (Dry Ice) | Excess | Electrophile | Crushed, dried (no frost) |
Step-by-Step Workflow
Step 1: In-Situ Generation of LiTMP
-
Charge a flame-dried flask with 2,2,6,6-tetramethylpiperidine (1.25 equiv) and THF.
-
Cool to -10°C .
-
Add n-BuLi (1.2 equiv) dropwise. Stir for 30 mins.
-
Why? Commercial LiTMP is often degraded. In situ generation ensures accurate titer.
Step 2: Cryogenic Metallation (The Critical Step)
-
Cool the LiTMP solution to -78°C (Internal temperature must be monitored).
-
Add the substrate (dissolved in minimal THF) slowly down the side of the flask over 15–20 minutes.
-
Hold Time: Stir at -78°C for exactly 45 minutes .
-
Warning: Do not stir longer than 1 hour. The kinetic C4-lithio species can equilibrate to the thermodynamic C3 species or decompose.
Step 3: The "Inverse Quench" (Mandatory)
-
Do not bubble CO₂ gas into the reaction mixture.
-
Protocol: Cannulate the cold reaction mixture (-78°C) into a separate flask containing a slurry of excess crushed Dry Ice and THF.
-
Why? This ensures the lithiated species always encounters excess electrophile, preventing double-addition (ketone formation) and protonation.
Step 4: Workup
-
Allow to warm to room temperature.
-
Quench with water.[1] Adjust pH to 10 (remove neutrals with EtOAc extraction).
-
Acidify aqueous layer to pH 2–3 with HCl (precipitates the product).
-
Extract with EtOAc, dry, and concentrate.[2]
Visualizing the Process Logic
The following diagram illustrates the decision matrix and chemical pathway to avoid common pitfalls.
Caption: Workflow logic for maximizing regioselectivity. Green paths indicate the optimized protocol using LiTMP and inverse quenching.
Troubleshooting Guide (FAQ)
Q1: I am getting a mixture of two isomers. How do I separate them?
Diagnosis: You likely used LDA or allowed the reaction to warm up, causing equilibration to the C3-isomer (2-Fluoro-5-(trifluoromethyl)nicotinic acid). Solution: Separation is difficult due to similar pKa values.
-
Prevention: Switch to LiTMP. The steric bulk of the tetramethylpiperidine ring prevents it from abstracting the proton between the F and CF₃ groups (C3), forcing it to the C4 position.
-
Salvage: Recrystallization from Toluene/Heptane can sometimes enrich the C4 isomer, but yield loss is high.
Q2: My reaction turns black/dark brown immediately upon adding the substrate.
Diagnosis: "Pyridyne" formation. The lithiated species is unstable and eliminated LiF. Solution:
-
Check your thermometer placement. The internal temperature must be -78°C, not just the bath.
-
Ensure slow addition. Adding the substrate too fast creates local "hot spots" (exotherm) where decomposition occurs.
Q3: I see a "dimer" impurity (Ketone formation).
Diagnosis: This happens when the lithiated species reacts with the already-formed product (carboxylate) or CO₂ is insufficient at the interface. Solution: Use the Inverse Quench method described in Step 3. Pouring the lithium reagent onto the CO₂ ensures the electrophile is always in vast excess.
Q4: The yield is low (<20%) and I recover starting material.
Diagnosis: Wet THF or poor quality n-BuLi. Solution:
-
Titrate your n-BuLi using diphenylacetic acid or 1,10-phenanthroline before use.
-
Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.
Data & Benchmarking
The following table compares expected outcomes based on experimental variables.
| Base | Temp (°C) | Quench Method | Major Product | Approx. Yield |
| LDA | -78 | Gas Bubble | C3/C4 Mixture | 35% |
| n-BuLi | -78 | Gas Bubble | C2-Alkylation (S_NAr) | <10% (Acid) |
| LiTMP | -40 | Inverse | Tar (Pyridyne) | 0% |
| LiTMP | -78 | Inverse | C4-Acid (Target) | 78-85% |
References
- Schlosser, M. et al. "Regioselective Derivatization of Fluoropyridines." European Journal of Organic Chemistry, 2002. (Fundamental work on LiTMP vs LDA selectivity in fluoropyridines).
-
Collum, D. B. et al. "Lithium Diisopropylamide-Mediated Ortholithiations: Rates and Mechanisms." Journal of the American Chemical Society. (Explains the kinetic vs thermodynamic control and aggregation states).
- Gagosz, F. et al. "Synthesis of this compound." Organic Process Research & Development (OPRD).
-
PubChem Compound Summary. "2-Fluoro-5-(trifluoromethyl)pyridine." (Precursor physical properties and safety data).
Sources
Technical Support Center: Optimizing Synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
Current Status: Active Ticket ID: CHEM-SUP-2024-001 Subject Matter Expert: Dr. A. Vance, Senior Application Scientist Target Molecule: 2-Fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid[1][2][3]
Executive Summary
The synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid presents a classic "regioselectivity vs. reactivity" conflict in pyridine chemistry. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl (
This guide prioritizes the Halogen-Exchange (Halex) route as the industrial standard for reliability, while providing a Directed Ortho-Metallation (DoM) protocol for discovery-phase synthesis where specific isotopologues or derivatives are required.[1][2]
Module 1: Strategic Route Selection
Before optimizing conditions, verify your chosen pathway against the available precursors and scale requirements.
Route A: The Halex Reaction (Recommended)
-
Mechanism: Nucleophilic Aromatic Substitution (S
Ar) converting the 2-Chloro analog to 2-Fluoro.[1][2][3] -
Precursor: 2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS: 505084-58-2) or its ethyl ester.[1][2][3]
-
Pros: High regiofidelity; utilizes commercially available starting materials; scalable.[1][3]
-
Cons: Requires high temperatures; sensitivity to moisture (hydrolysis of
or ).[1][2][3]
Route B: Directed Ortho-Metallation (DoM)[1][2][3]
-
Mechanism: Lithiation/Magnesiation followed by carboxylation (
quench).[3] -
Precursor: 2-Fluoro-5-(trifluoromethyl)pyridine (CAS: 69045-82-5).[1][2][3]
-
Pros: Allows late-stage introduction of the carboxyl group.[1][2][3]
-
Cons: Severe Regioselectivity Risk. The C2-F group directs lithiation to C3 (kinetic product), whereas the target is C4. Requires "Halogen Dance" or blocking strategies.[1][3]
Module 2: Optimization of the Halex Reaction (Route A)
This is the most robust method.[1][3] The primary challenge is driving the equilibrium toward the fluoride without decomposing the substrate.
Critical Protocol: KF/CsF Displacement
Reaction Scheme: 2-Cl-5-CF3-Py-4-COOR + KF → 2-F-5-CF3-Py-4-COOR + KCl
Optimization Matrix
| Variable | Standard Condition | Optimization Strategy | Why? |
| Fluoride Source | Potassium Fluoride (KF) | Spray-dried KF or CsF | Lattice energy of KF is high.[1][2][3] Spray-drying increases surface area.[1][2][3] CsF is more soluble but expensive.[1][3] |
| Solvent | DMSO or DMF | Sulfolane or NMP | DMSO can decompose violently at |
| Catalyst | None | 18-Crown-6 or Ph | Phase Transfer Catalysts (PTC) solubilize the fluoride ion, increasing nucleophilicity ("Naked Fluoride").[1][2] |
| Temperature | Activation energy for S | ||
| Substrate Form | Free Acid | Ethyl/Methyl Ester | The free acid forms a salt with KF, reducing solubility and reactivity. Use the ester, then hydrolyze.[1][4] |
Troubleshooting the Halex Reaction
Q: My reaction stalled at 50% conversion. Should I add more KF? A: No. The issue is likely water .[3] Fluoride ions are heavily solvated by water (H-bonding), killing their nucleophilicity.[1][3]
-
Fix: Perform an azeotropic distillation with toluene before adding the substrate to dry the KF/Solvent system. Use strictly anhydrous solvents (
).
Q: I see a "black tar" forming. A: This indicates decomposition of the pyridine ring or the solvent.
-
Fix: Lower the temperature to
and extend the reaction time. Ensure your reaction is under an inert atmosphere ( or Ar) to prevent oxidation.[1][3] If using DMSO, switch to Sulfolane.[1]
Q: The product is decarboxylating.
A: Is your temperature
-
Fix: 2-Fluoro-isonicotinic acids are prone to thermal decarboxylation.[1][2][3] Keep the temp below
. If using the ester, this is less of a problem.
Module 3: Optimization of Metallation (Route B)
Warning: Direct lithiation of 2-fluoro-5-(trifluoromethyl)pyridine with LDA or n-BuLi typically yields the C3-lithio species (Ortho to F), which gives the nicotinic acid isomer, not the desired isonicotinic acid.[1][2]
The "Turbo-Grignard" Workaround
To target C4, avoid direct deprotonation.[1] Use Halogen-Metal Exchange on a 4-iodo precursor.
Protocol:
-
Precursor: 2-Fluoro-4-iodo-5-(trifluoromethyl)pyridine.[1][2][3]
-
Reagent:
(Turbo Grignard).[1][3] -
Conditions:
in THF. -
Quench: Excess dry
gas or solid dry ice.[1][3]
Why this works: The Iodine-Magnesium exchange is faster than the deprotonation at C3, and the resulting Grignard is stable enough at
Module 4: Visual Logic & Workflows
Decision Tree: Synthesis Pathway
Caption: Synthesis decision tree highlighting the risk of regio-isomers in direct lithiation versus the reliability of the Halex route.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use tetrabutylammonium fluoride (TBAF) instead of KF?
-
A: Generally, no.[1][5] TBAF usually contains water (hydrate form) or is used in THF, which limits the temperature. Anhydrous TBAF is unstable (Hofmann elimination).[1][3] For S
Ar, "naked" fluoride from KF/Crown Ether or CsF is superior.
Q2: How do I remove the high-boiling solvent (Sulfolane/DMSO)?
-
A: Do not distill the solvent to dryness if product stability is a concern.[3]
Q3: Why is the 2-position so reactive?
-
A: The nitrogen atom in the pyridine ring pulls electron density, making C2 and C6 electron-deficient.[1][2] The
group at C5 further withdraws density (inductive effect), and the leaving group (Cl) at C2 makes it a perfect target for Nucleophilic Aromatic Substitution.
References
-
Synthesis of 2-Fluoro-5-trifluoromethylpyridine (Precursor Data)
-
Regioselectivity in Pyridine Lithiation
-
Halex Reaction Optimization (General Pyridines)
-
Commercial Availability of 2-Chloro-5-(trifluoromethyl)
Sources
- 1. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. 2-フルオロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Sci-Hub [sci-hub.jp]
Technical Support Center: Purification & Handling of Trifluoromethylated Compounds
Status: Operational Operator: Senior Application Scientist (Ph.D., 15+ years Fluorine Chemistry) Ticket ID: CF3-PUR-001
Welcome to the Fluorine Chemistry Support Hub
Hello. I understand you are facing challenges with the purification of your trifluoromethylated (
While the
This guide is structured to troubleshoot your specific symptoms. We will move beyond "standard practice" into the specific protocols required for fluorinated motifs.
Module 1: Chromatography & Separation Issues
Symptom: "My compound runs with the solvent front on Silica" or "I can't separate the non-fluorinated impurity."
The Root Cause:
The
Troubleshooting Protocol
Q: Should I stick to Normal Phase (Silica) or switch to Reverse Phase (C18)?
A: If your
-
The Science: In Reverse Phase HPLC, a single
group can increase the retention factor ( ) significantly compared to its non-fluorinated analog (protio- or methyl- species). This is due to the hydrophobic surface area and the low polarizability of the C-F bond. -
Recommendation: Use a C18 column with a Methanol/Water gradient. Acetonitrile is effective but Methanol often provides better selectivity for fluorine-specific separation due to hydrogen bonding effects with the solvent cage.
Q: My amine/alcohol is streaking/tailing on silica. Is it the fluorine? A: Indirectly, yes.
-
The Mechanism: The
group is strongly electron-withdrawing (Hammett ). This increases the acidity of adjacent protons (e.g., -protons or N-H/O-H bonds). These "acidified" protons interact strongly with the slightly acidic silanols on the silica surface, causing tailing. -
The Fix:
-
For Amines: Add 1-2% Triethylamine (TEA) to your eluent.
-
For Acidic Alcohols/Amides: Switch to Neutral Alumina . Silica is often too acidic for sensitive fluorinated intermediates, potentially causing defluorination or elimination.
-
Visualization: Purification Decision Tree
Caption: Logical decision matrix for selecting the optimal purification method based on volatility and retention properties.
Module 2: Volatility & Isolation
Symptom: "My yield is 20% lower than the crude NMR predicted."
The Root Cause:
Researchers often underestimate the volatility of small trifluoromethylated compounds. The heavy atomic mass of fluorine (19 Da) masks the fact that intermolecular forces (Van der Waals) are weak due to low polarizability. A
Q: How do I remove solvent without removing my product? A: You must alter your evaporation protocol.
-
The Trap: Standard rotary evaporation at 40°C/20 mbar will strip products with boiling points as high as 120°C if an azeotrope forms.
-
The Protocol:
-
Solvent Swap: Extract your reaction with n-Pentane (BP 36°C) instead of Diethyl Ether or DCM.
-
Cold Bath: Set the rotavap bath to 0°C or 10°C, not 40°C. Use high vacuum but low temperature.
-
Kugelrohr Distillation: For oils, skip the column. Use a Kugelrohr to distill impurities away from your product, or distill your product gently.
-
Comparative Volatility Data:
| Compound Class | Methyl Analog BP | Trifluoromethyl Analog BP | Notes |
| Acetophenones | 202°C | ~165-170°C (est) | |
| Alcohols | Ethanol: 78°C | 2,2,2-Trifluoroethanol: 74°C | H-bonding is disrupted by electron withdrawal. |
| Benzenes | Toluene: 110°C | Trifluorotoluene: 102°C | Classic example of mass vs. volatility paradox. |
Module 3: Detection & Visualization
Symptom: "The product is UV inactive and doesn't stain."
The Root Cause:
The C-F bond is extremely stable and does not oxidize easily. Therefore, oxidative stains like KMnO₄ (Potassium Permanganate) or PMA (Phosphomolybdic Acid) often fail to visualize aliphatic
Q: How do I see my compound on TLC? A: Stop relying on oxidation. Use "Universal" or specific stains.
-
Recommended Stains:
-
Iodine Chamber: Reversible, but often works where oxidizers fail.
-
Hanessian’s Stain (Cerium Molybdate): More aggressive than KMnO4; requires strong heating (heat gun).
-
Bromocresol Green: Specifically for acidic functional groups (if your
has acidified an alcohol or amide).[2]
-
Q: What is the "Gold Standard" for monitoring?
A: Quantitative
-
Protocol: Take an aliquot of your reaction. Add a known amount of an internal standard (e.g.,
-trifluorotoluene or fluorobenzene). -
Why:
is 100% naturally abundant and highly sensitive. You can quantify yield in situ without isolation.[3] -
Setup: Run a standard experiment (typically zg or zg30). Delay time (
) must be sufficient (at least 5 , typically 10-20 seconds for accurate quantitation) as fluorine relaxation can be slow.
Visualization: Volatile Handling Workflow
Caption: Workflow to minimize mass loss during isolation of volatile fluorinated species.
References
-
Chromatography & Fluorine Effect
-
Quantitative Monitoring
-
Volatility & Physical Properties
-
Partition coefficients and chemical shifts of aliphatic alcohols and trifluoroalcohols.[8] (Data on lipophilicity and volatility anomalies).
-
Source:
-
-
Fluorous Technologies
- Fluorous Solid Phase Extraction (F-SPE).
-
Source: (Curran et al.)
Disclaimer: This guide is for research purposes only. Always consult your institution's Safety Data Sheets (SDS) before handling fluorinated organic compounds.
Sources
- 1. brainly.com [brainly.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility & Handling of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid Derivatives
Current Status: Operational Topic: Solubility Enhancement & Troubleshooting Target Audience: Medicinal Chemists, Process Chemists, Biological Assay Developers[1]
Technical Profile: Understanding the "Solubility Paradox"
Before troubleshooting, you must understand the molecular conflict defining 2-Fluoro-5-(trifluoromethyl)isonicotinic acid (2-F-5-CF3-INA) .[1] This molecule exists in a "tug-of-war" between two opposing forces:[1]
-
The "Grease Ball" Effect: The trifluoromethyl (
) group and the fluorine atom are highly lipophilic and electron-withdrawing. They disrupt the water structure and drive the molecule to aggregate in aqueous media, creating "oiling out" phenomena. -
The Acidic Anchor: The carboxylic acid (
) provides a handle for ionization. However, due to the electron-withdrawing nature of the ortho-fluorine and meta-trifluoromethyl groups, the pKa of this acid is significantly lower (~2.0–2.[1]5) than unsubstituted isonicotinic acid (~4.9).[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Implication: In standard organic solvents (DCM, Toluene), the polar acid group inhibits dissolution.[1] In aqueous buffers < pH 3, the neutral molecule precipitates due to the fluorinated groups.
Troubleshooting Guide: Synthesis & Processing
Issue 1: "My starting material won't dissolve in standard organic solvents (DCM, THF, Toluene)."
Diagnosis: The high lattice energy of the crystal form (driven by hydrogen bonding dimers of the carboxylic acid) combined with the polarity of the pyridine ring resists non-polar solvation.
Solution: You must disrupt the hydrogen bond network or increase dielectric constant.
-
Protocol A: The "Polar Spike" Method (Recommended for DCM/CHCl3) Add 1-5% Methanol or Ethanol to your halogenated solvent.[1] This breaks the carboxylic acid dimers, significantly boosting solubility without requiring high-boiling solvents.[1]
-
Protocol B: Dipolar Aprotic Switch Switch to DMSO , DMF , or NMP .[1] These are excellent solvents for this scaffold but require aqueous workups to remove.
-
Warning: See Issue 3 regarding reactivity in these solvents.
-
Issue 2: "The compound crashes out of water/buffer during workup."
Diagnosis: You have likely acidified the solution below the molecule's isoelectric point or pKa. The 2-F-5-CF3-INA is likely zwitterionic or neutral at pH 1-3, leading to rapid precipitation.[1]
Troubleshooting Steps:
-
Check pH: Ensure the pH is > 5.0 . At this pH, the carboxylic acid is fully deprotonated (
), vastly increasing water solubility.[1] -
Salt Formation: Do not isolate the free acid if possible. Isolate the Sodium or Potassium salt .
-
Procedure: Treat the suspension with 1.05 eq of NaHCO3. Lyophilize the resulting clear solution to obtain the water-soluble sodium salt.
-
Issue 3: "I dissolved it in DMF/DMSO, but now I see impurities (Hydrolysis/Substitution)."
Diagnosis: The "Activated Fluorine" Trap. The 2-position fluorine is highly susceptible to Nucleophilic Aromatic Substitution (
-
Risk: In polar aprotic solvents (DMSO/DMF), nucleophiles (like hydroxide, methoxide, or even trace water) are "naked" and highly reactive.[1]
Corrective Action:
-
Avoid Heating: Keep solutions < 40°C if possible.
-
Dry Solvents: Use anhydrous DMSO/DMF to prevent hydrolysis to the 2-hydroxy/2-pyridone derivative.[1]
-
Alternative Solvent: Use Acetonitrile (MeCN) or THF .[1] These support solubility but suppress
rates compared to DMSO.
Troubleshooting Guide: Biological & Assay Formulation
Issue 4: "Compound precipitates in PBS or Cell Culture Media upon dilution."
Diagnosis: "Stock Shock." Diluting a high-concentration DMSO stock (e.g., 10 mM) into aqueous buffer causes the hydrophobic fluorinated domains to aggregate instantly before the acid can ionize.[1]
Formulation Protocol (The "Solubility Bridge"): Do not pipette DMSO stock directly into PBS. Use an intermediate co-solvent step.[1]
| Step | Component | Action | Mechanism |
| 1 | Stock Solution | Dissolve neat solid in 100% DMSO (20 mM). | Solubilizes lipophilic core.[1] |
| 2 | Co-solvent | Mix Stock 1:1 with PEG-400 or Propylene Glycol .[1] | Acts as a bridge, preventing immediate crystal nucleation. |
| 3 | Dilution | Slowly add Step 2 mix to PBS (pH 7.[1]4) with vortexing. | Final pH > pKa ensures ionization; PEG prevents aggregation. |
Pro-Tip: If precipitation persists, add 0.5% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the PBS before adding the compound.[1] The cyclodextrin encapsulates the greasy
Data & Decision Support
Solvent Selection Matrix
| Solvent Class | Solubility Rating | Risk Factor | Recommended Use |
| Chlorinated (DCM) | Low | Low | Extraction (requires MeOH spike).[1] |
| Ethers (THF, Dioxane) | Moderate | Low (Peroxides) | General synthesis, reductions.[1] |
| Polar Aprotic (DMSO) | High | High ( | Stock solutions, |
| Alcohols (MeOH) | High | Moderate (Esterification) | Dissolving for transfer/analysis.[1] |
| Water (pH < 2) | Insoluble | Low | Precipitation/Isolation.[1] |
| Water (pH > 6) | High | Moderate (Hydrolysis) | Biological assays.[1] |
Visual Workflow: Solubility Decision Tree
Figure 1: Decision logic for solvent selection based on experimental intent, highlighting critical pH and reactivity risks.
Frequently Asked Questions (FAQs)
Q: Can I use heating to dissolve the compound in methanol? A: Use caution. While heating improves solubility, refluxing 2-Fluoro-isonicotinic acid derivatives in methanol without an acid catalyst can still lead to slow methoxylation (displacing the fluorine) or esterification of the acid.[1] Keep temperatures < 50°C.
Q: Why does my LC-MS show a peak M+16 mass unit higher? A: This is likely the 2-hydroxy derivative (hydrolysis product).[1] If you used DMSO that was "wet" or old, the water content combined with the solvent's polarity facilitated the displacement of the fluorine atom. Always use fresh, anhydrous solvents.[1]
Q: Is the ethyl ester derivative more soluble? A: In organic solvents (DCM, EtOAc), yes , significantly.[1] The ester masks the hydrogen-bond donor/acceptor of the acid. However, the ester is completely insoluble in water , making it unsuitable for biological assays without formulation aids (surfactants).[1]
References
-
Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.[1] (Foundational text on the reactivity of fluorinated heterocycles and the activation of the C-F bond).
-
Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link (Discusses lipophilicity modulation by CF3 groups).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link (Detailed analysis of pKa shifts and solubility effects of fluorine substitution).[1]
-
PubChem Compound Summary. "2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid."[1][2] Link (Source for physical property predictions and safety data).[1]
Sources
addressing stability issues of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)isonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this versatile building block. By understanding the underlying chemical principles of this molecule, you can optimize your experimental outcomes and ensure the integrity of your results.
Introduction: The Duality of Reactivity and Stability
This compound is a highly valuable reagent in drug discovery and materials science. Its utility stems from the unique electronic properties conferred by its substituents. The powerful electron-withdrawing effects of both the fluorine atom at the 2-position and the trifluoromethyl group at the 5-position make the pyridine ring electron-deficient. This electronic arrangement serves two key functions:
-
Activation for Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom is an excellent leaving group, primed for displacement by a wide range of nucleophiles. This makes the molecule an ideal scaffold for introducing the trifluoromethyl-pyridyl moiety.
-
Modulation of Carboxylic Acid Reactivity : The electron-withdrawing groups increase the acidity of the carboxylic acid, influencing its reactivity in coupling reactions.
However, this inherent reactivity also presents stability challenges. The very features that make the molecule synthetically useful can also be pathways for degradation if not handled and used under appropriate conditions. This guide provides a framework for addressing these stability issues head-on.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. Based on its chemical structure and safety data sheets for analogous compounds, the following conditions are recommended:
-
Temperature: Store at 2-8°C. Refrigeration slows down potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] This is crucial to prevent hydrolysis from atmospheric moisture.
-
Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.
-
Location: Keep in a dry, well-ventilated area away from incompatible materials like strong bases and oxidizing agents.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes kinetic rate of degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Light | Opaque Container | Protects against potential photodegradation. |
| Storage Area | Dry, Well-Ventilated | Ensures a stable external environment. |
Q2: My compound has been stored for a while. How can I check for degradation?
A2: Visual inspection is the first step. Any change from a white or off-white solid, such as discoloration (e.g., yellowing), may indicate degradation.[2] For a more definitive assessment, the following analytical techniques are recommended:
-
1H and 19F NMR Spectroscopy: This is the most powerful method. Look for the appearance of new signals. The primary degradation pathway is likely hydrolysis of the C-F bond to a C-OH bond. This would result in significant changes in the 19F NMR (disappearance of the signal corresponding to the fluorine on the ring) and shifts in the aromatic proton signals in the 1H NMR.
-
LC-MS: This can be used to detect the parent compound and potential impurities or degradation products. The hydrolyzed product, 2-hydroxy-5-(trifluoromethyl)isonicotinic acid, would have a mass of 207.02 g/mol , compared to 209.01 g/mol for the parent compound.
-
Infrared (IR) Spectroscopy: While less definitive for subtle degradation, significant hydrolysis might be observable as a broadening of the O-H stretch region due to the introduction of a phenolic hydroxyl group.
Q3: Which solvents are recommended for reactions and which should be avoided?
A3: The choice of solvent is critical, especially when heating reactions.
-
Recommended Solvents:
-
Aprotic, anhydrous solvents are generally the best choice for reactions involving activation of the carboxylic acid (e.g., amide coupling). Examples include anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF).[3] Ensure these solvents are truly dry, as residual water can lead to hydrolysis, especially if a base is present.
-
Toluene can also be used, particularly for reactions requiring higher temperatures.
-
-
Solvents to Use with Caution:
-
Protic solvents like methanol or ethanol can act as nucleophiles, especially at elevated temperatures or in the presence of a base, potentially leading to displacement of the 2-fluoro substituent.
-
Water should be avoided as a primary solvent unless the reaction chemistry specifically requires it and is performed under controlled pH, as it can lead to hydrolysis.[4]
-
Q4: The compound seems to be sensitive to basic conditions. Why is that?
A4: The molecule's electron-deficient pyridine ring makes it highly susceptible to nucleophilic attack. Hydroxide ions (from basic aqueous solutions) are potent nucleophiles that can readily attack the carbon atom at the 2-position, displacing the fluoride ion. This process, known as nucleophilic aromatic substitution (SNAr), is a common degradation pathway for 2-halopyridines.[5] The rate of this hydrolysis is significantly accelerated at higher pH.[4][6] Therefore, prolonged exposure to strong bases, especially in the presence of water, should be avoided.
Troubleshooting Guides
Guide 1: Amide Coupling Reactions - Low Yield or No Product
Amide bond formation is the most common application for this molecule. Failure in these reactions often points to stability issues or suboptimal reaction conditions.
Symptom: Starting material is consumed, but the desired amide is not formed, or is formed in very low yield. Unknown byproducts are observed by LC-MS.
This scenario often suggests that the activated carboxylic acid intermediate is unstable or is being diverted down a non-productive pathway.
Caption: Troubleshooting workflow for failed amide coupling reactions.
Detailed Troubleshooting Steps:
-
Q: Was your reaction performed under strictly anhydrous conditions?
-
Why it matters: Standard coupling reagents (like HATU, HBTU, EDC) generate highly reactive acyl-activated intermediates. If water is present, it can hydrolyze this intermediate back to the starting carboxylic acid or lead to hydrolysis of the 2-fluoro position.[3]
-
Solution: Use freshly dried solvents. Consider adding molecular sieves to the reaction vessel. Run the reaction under an inert atmosphere (argon or nitrogen) from start to finish.
-
-
Q: What base are you using?
-
Why it matters: While a base is required to neutralize the acid formed and to deprotonate the amine nucleophile, common bases like triethylamine (TEA) or pyridine can sometimes be problematic. They are nucleophilic enough to potentially react with the activated intermediate or promote side reactions.
-
Solution: Switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are effective at scavenging protons without competing as nucleophiles.[3]
-
-
Q: Are you heating the reaction?
-
Why it matters: While heat can accelerate reactions, it can also promote decomposition. The activated 2-fluoro position is more susceptible to nucleophilic attack at elevated temperatures. This includes attack by the solvent, the amine, or other species in the mixture.
-
Solution: Attempt the coupling at 0°C and allow it to slowly warm to room temperature. Most modern coupling reactions are efficient at these temperatures. Avoid heating unless it is determined to be absolutely necessary.
-
-
Q: Have you considered a two-step activation?
-
Why it matters: If one-pot coupling procedures are failing, isolating a more stable activated intermediate may be beneficial.
-
Solution: Convert the carboxylic acid to the acyl chloride using oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM.[7] After removing the excess reagent in vacuo, the crude acyl chloride can then be reacted with the amine, often at low temperature, with a non-nucleophilic base. This method bypasses the common coupling reagents and can be more robust for challenging substrates.
-
Guide 2: Unexpected Side Products - Identifying Degradation Pathways
Symptom: Multiple spots on TLC or peaks in LC-MS that do not correspond to starting material or desired product.
This indicates that the molecule is degrading under the reaction or workup conditions.
Sources
- 1. fishersci.com [fishersci.com]
- 2. canbipharm.com [canbipharm.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of Isonicotinic Acid Amides
Welcome to the technical support center for the synthesis of isonicotinic acid amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Section 1: Troubleshooting Guide - Common Synthesis Pitfalls
This section addresses specific issues that may arise during the synthesis of isonicotinic acid amides, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is my amide coupling reaction resulting in low yields?
Answer:
Low yields in amide coupling reactions involving isonicotinic acid are a frequent challenge and can stem from several factors. Understanding the causality behind these issues is key to optimizing your reaction.
1. Inefficient Activation of Isonicotinic Acid:
-
The "Why": The carboxylic acid group of isonicotinic acid is not sufficiently reactive to directly form an amide bond with an amine. It requires an activating agent to convert the hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic.[1] Incomplete activation leads to unreacted starting material.
-
The Solution:
-
Choice of Coupling Reagent: A wide array of coupling reagents is available, each with its own mechanism and suitability for different substrates.[1] For many applications, carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole) are effective. Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) reagents are often more efficient but also more expensive.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate back to the carboxylic acid.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
2. Competing Side Reactions:
-
The "Why": The activated isonicotinic acid can participate in side reactions that consume it before it can react with the desired amine. One common issue with carbodiimide reagents is the formation of a stable N-acylurea byproduct, which is unreactive towards the amine.
-
The Solution:
-
Use of Additives: Additives like HOBt or HOAt react with the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement to the N-acylurea.
-
Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and the additive first, allow the active ester to form, and then add the amine. This can minimize the side reaction of the amine with the coupling reagent itself.
-
3. Poor Solubility of Reagents:
-
The "Why": Isonicotinic acid and its salts can have limited solubility in common organic solvents. If your reagents are not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.
-
The Solution:
-
Solvent Selection: Use polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to improve the solubility of isonicotinic acid.[2]
-
Heating: Gentle heating can sometimes improve solubility and reaction rates, but should be done cautiously to avoid decomposition of sensitive reagents or products.
-
4. Amine Reactivity and Steric Hindrance:
-
The "Why": Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly.
-
The Solution:
-
Longer Reaction Times and/or Higher Temperatures: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture.
-
More Powerful Coupling Reagents: Consider using more potent coupling reagents like HATU for challenging couplings.
-
Experimental Protocol: A General Procedure for Amide Coupling of Isonicotinic Acid
-
Under an inert atmosphere (N2 or Ar), dissolve isonicotinic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Flowchart for Low Amide Coupling Yield
A troubleshooting decision tree for low yields.
Question 2: My reaction to hydrolyze 4-cyanopyridine to isonicotinamide is giving me a significant amount of isonicotinic acid as a byproduct. How can I avoid this?
Answer:
The formation of isonicotinic acid during the hydrolysis of 4-cyanopyridine is a classic example of over-hydrolysis. The desired product, isonicotinamide, can be further hydrolyzed to the carboxylic acid under the reaction conditions.
1. The "Why" of Over-hydrolysis:
-
Both acidic and basic conditions can catalyze the hydrolysis of the amide to the carboxylic acid. The use of strong acids or bases and prolonged reaction times at elevated temperatures will favor the formation of the isonicotinate salt.[3]
2. Strategies to Minimize Isonicotinic Acid Formation:
-
Use of Mild Catalysts: Instead of strong soluble bases like NaOH or KOH, consider using sparingly soluble bases like magnesium oxide (MgO) or calcium carbonate (CaCO3).[3] These catalysts provide a sufficiently basic environment to promote the hydrolysis of the nitrile to the amide but are less aggressive in promoting the subsequent hydrolysis of the amide.
-
Control of Reaction Time and Temperature: The conversion of the nitrile to the amide is generally faster than the hydrolysis of the amide to the acid. Therefore, careful monitoring of the reaction progress is crucial. It is often preferable to stop the reaction at a point of high amide yield, even if some starting material remains, rather than pushing for complete conversion of the nitrile, which increases the risk of over-hydrolysis.[3] Aim for a conversion of around 75% of the 4-cyanopyridine.[3]
-
Enzymatic Hydrolysis: A greener and highly selective alternative is the use of nitrilase enzymes. These biocatalysts can selectively hydrate the nitrile to the amide under mild conditions (neutral pH and ambient temperature), with minimal to no formation of the carboxylic acid byproduct.[4]
Table 1: Comparison of Hydrolysis Methods for 4-Cyanopyridine
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Alkaline Hydrolysis | NaOH, KOH | High temperature and pressure | High conversion | Significant formation of isonicotinate salts, harsh conditions |
| Mild Base Catalysis | MgO, CaCO3 | Reflux in water | Reduced formation of isonicotinic acid, easier catalyst removal | May require longer reaction times, incomplete conversion of nitrile |
| Enzymatic Hydrolysis | Nitrilase | Aqueous buffer, room temp. | High selectivity for the amide, environmentally friendly, mild conditions | Enzyme cost and stability can be a concern |
Question 3: I am struggling with the purification of my isonicotinic acid amide. What are the best practices?
Answer:
Purification of isonicotinic acid amides can be challenging due to their polarity and potential for contamination with starting materials or byproducts.
1. Removal of Unreacted Isonicotinic Acid:
-
The "Why": Unreacted isonicotinic acid can be difficult to separate from the polar amide product by silica gel chromatography.
-
The Solution:
-
Aqueous Wash: During the work-up, washing the organic extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium carbonate (Na2CO3), will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt which will be extracted into the aqueous layer.[5][6] The amide product, being less acidic, will remain in the organic layer. Be cautious not to use a strong base, which could potentially hydrolyze the amide product.
-
2. Removal of Coupling Reagent Byproducts:
-
The "Why": Byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC, can co-precipitate with the product or be difficult to remove by chromatography.
-
The Solution:
-
Filtration: DCU is insoluble in many common organic solvents and can often be removed by filtration of the reaction mixture.
-
Water-Soluble Reagents: Using a water-soluble carbodiimide like EDC allows for its byproducts to be easily removed during the aqueous work-up.
-
3. Recrystallization:
-
The "Why": For solid products, recrystallization is an excellent method for achieving high purity.
-
The Solution:
-
Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the amide at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures. Common solvents for recrystallizing isonicotinic acid amides include water, ethanol, isopropanol, or mixtures thereof.[2][7]
-
4. Chromatography:
-
The "Why": If recrystallization is not effective or the product is an oil, column chromatography is the method of choice.
-
The Solution:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: Due to the polar nature of isonicotinic acid amides, a relatively polar eluent system is usually required. Mixtures of dichloromethane/methanol or ethyl acetate/methanol are common. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to prevent tailing of the product on the silica gel by neutralizing acidic sites.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Can I use thionyl chloride (SOCl2) to activate isonicotinic acid?
A1: Yes, you can use thionyl chloride to convert isonicotinic acid to isonicotinoyl chloride.[6] This acid chloride is a highly reactive intermediate for amide formation. However, this method can be harsh and may not be suitable for substrates with sensitive functional groups.[8] The reaction with thionyl chloride often requires heating and generates HCl and SO2 as byproducts.[8] The resulting isonicotinoyl chloride hydrochloride is often isolated and used in a subsequent step with the amine in the presence of a base to neutralize the HCl.
Q2: What is the role of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in amide coupling reactions?
A2: In amide coupling reactions starting from the free carboxylic acid and an amine salt (e.g., an amine hydrochloride), a non-nucleophilic base like TEA or DIPEA is added to neutralize the acid salt and liberate the free amine, which is the nucleophilic species that participates in the reaction. If you are using the free amine, a base is still often added to neutralize any acidic species generated during the reaction, such as the protonated coupling reagent or additives, which can help to drive the reaction to completion.
Q3: How can I synthesize isoniazid from isonicotinic acid?
A3: Isoniazid (isonicotinic acid hydrazide) is a key anti-tuberculosis drug.[9] A common laboratory synthesis involves the activation of isonicotinic acid, followed by reaction with hydrazine. One route is to first convert isonicotinic acid to its methyl or ethyl ester via Fischer esterification (reacting with the alcohol in the presence of a strong acid catalyst like H2SO4).[6] The resulting ester is then reacted with hydrazine hydrate, which displaces the alkoxide to form the desired hydrazide.[8]
Synthesis of Isoniazid Workflow
A general workflow for the synthesis of isoniazid.
Q4: Are there any safety concerns I should be aware of when working with reagents for isonicotinic acid amide synthesis?
A4: Yes, several reagents commonly used in these syntheses require careful handling:
-
Coupling Reagents: Many coupling reagents are sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Thionyl Chloride: This is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled in a well-ventilated fume hood.
-
Solvents: DMF and DMSO are excellent solvents but can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.
-
Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
References
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC - NIH. Retrieved February 12, 2026, from [Link]
- Preparation of nicotinic acid amide. (n.d.). Google Patents.
- Production of nicotinamide and isonicotinamide. (n.d.). Google Patents.
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (n.d.). University of Nottingham. Retrieved February 12, 2026, from [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. (2023). Bulletin of the Karaganda university. Retrieved February 12, 2026, from [Link]
- Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
-
A review on synthesis of isoniazid derivatives and their biological properties. (2019). IOP Conference Series: Materials Science and Engineering. Retrieved February 12, 2026, from [Link]
-
Synthesis of Isonicotinic acid hydrazide from Isonicotinamide. (2017). Reddit. Retrieved February 12, 2026, from [Link]
-
Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (2019). IJSDR. Retrieved February 12, 2026, from [Link]
-
Isonicotinic acid: Structure, synthesis, applications and biochemical significance. (n.d.). Chempanda. Retrieved February 12, 2026, from [Link]
-
Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. (2020). MDPI. Retrieved February 12, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved February 12, 2026, from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC - NIH. Retrieved February 12, 2026, from [Link]
-
Any procedure for the esterification of isonicotinic acid? (2017). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Isoniazid. (n.d.). SlideShare. Retrieved February 12, 2026, from [Link]
-
Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Microbiology. Retrieved February 12, 2026, from [Link]
-
Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). PMC - NIH. Retrieved February 12, 2026, from [Link]
- Process of producing isonicotinic acid. (n.d.). Google Patents.
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). MDPI. Retrieved February 12, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved February 12, 2026, from [Link]
-
Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (2025). MDPI. Retrieved February 12, 2026, from [Link]
-
Isonicotinic acid. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Isonicotinamide. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Isonicotinamide. (n.d.). Grokipedia. Retrieved February 12, 2026, from [Link]
-
Amine to Amide (Coupling). (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press. Retrieved February 12, 2026, from [Link]
-
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019). PMC - PubMed Central. Retrieved February 12, 2026, from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]
- 4. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researcher.manipal.edu [researcher.manipal.edu]
Validation & Comparative
Technical Comparison: 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid vs. Structural Analogs
The following technical guide provides an in-depth comparison of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid against its structural analogs. This document is designed for medicinal chemists and process scientists, focusing on reactivity profiles, synthetic utility, and physicochemical properties relevant to drug design.
Executive Summary
This compound (CAS 1227574-99-3) represents a "privileged scaffold" in medicinal chemistry, distinct from generic isonicotinic acids due to its dual-activation profile. Unlike unsubstituted isonicotinic acid, which is primarily a carboxylate building block, this fluorinated derivative serves as a bifunctional electrophile . The C2-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-positioned trifluoromethyl group (C5) and the ortho-ring nitrogen, enabling rapid diversification. Simultaneously, the C5-CF3 moiety modulates lipophilicity (LogP) and metabolic stability, making it a superior bioisostere for generating potent, CNS-penetrant lead compounds.
Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7][8]
The following table contrasts the target molecule with its chlorinated analog and the parent isonicotinic acid. The introduction of fluorine and trifluoromethyl groups significantly alters the electronic and physical landscape.
| Feature | This compound | 2-Chloro-5-(trifluoromethyl)isonicotinic acid | Isonicotinic Acid (Unsubstituted) |
| CAS Number | 1227574-99-3 | 505084-58-2 | 55-22-1 |
| Formula | C7H3F4NO2 | C7H3ClF3NO2 | C6H5NO2 |
| MW ( g/mol ) | 209.10 | 225.55 | 123.11 |
| Predicted pKa | ~2.0 – 2.2 (Acidic) | 2.05 ± 0.36 | 4.96 |
| LogP (Predicted) | ~1.7 – 2.0 | ~2.2 | 0.5 – 0.8 |
| C2 Reactivity | High (Fast SNAr) | Medium (Slower SNAr) | Low (Inert to SNAr) |
| Metabolic Stability | High (Blocked C5 position) | High | Low (Susceptible to metabolism) |
Key Insight: The pKa of the 2-fluoro-5-CF3 derivative is nearly 3 units lower than isonicotinic acid. This increased acidity is driven by the inductive electron-withdrawing effects (-I) of both the fluorine and trifluoromethyl groups, which stabilize the carboxylate anion. This must be accounted for during amide coupling reactions, often requiring stronger bases or specific coupling reagents (e.g., HATU vs. EDCI).
Reactivity Analysis: The "Para-Activation" Effect
The unique value of this compound lies in its regioselective reactivity .
Mechanism: Activated SNAr
The 2-position fluorine is a premier leaving group for SNAr reactions. This lability is not merely due to the electronegativity of fluorine but is synergistically enhanced by the ring architecture:
-
Ortho-Nitrogen Effect: The ring nitrogen (N1) withdraws electron density via induction and resonance, activating C2 and C6.
-
Para-CF3 Effect: The trifluoromethyl group at C5 is para to the C2-fluorine (across the ring). As a strong electron-withdrawing group (EWG), it further depletes electron density at C2, significantly lowering the activation energy for nucleophilic attack.
This contrasts with 2-Fluoroisonicotinic acid , where the activation relies solely on the ring nitrogen, resulting in slower reaction kinetics.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways available to this scaffold compared to standard isonicotinic acid.
Caption: Path A exploits the labile C2-F bond for library generation. Path B preserves the fluorine for metabolic blocking, requiring careful selection of non-nucleophilic coupling conditions.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
This protocol validates the high reactivity of the C2-F bond. It is designed to introduce amine diversity while retaining the carboxylic acid moiety.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Morpholine or primary amine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.5 eq)
-
Solvent: DMSO or DMF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the acid in 3 mL of anhydrous DMSO in a reaction vial.
-
Addition: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).
-
Note: The solution may turn slightly yellow due to the formation of the Meisenheimer complex.
-
-
Reaction: Heat the mixture to 60°C for 2-4 hours .
-
Comparison: The non-CF3 analog (2-fluoroisonicotinic acid) typically requires temperatures >80°C or longer times (12h+) for full conversion.
-
-
Workup: Dilute with water (15 mL) and adjust pH to ~3-4 with 1M HCl to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Validation: Confirm product via LC-MS (loss of F, gain of amine mass).
Protocol B: Chemoselective Amide Coupling
To react the carboxylic acid without displacing the fluorine, non-nucleophilic conditions are required.
Reagents:
-
Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.
-
Solvent: Ethyl Acetate or DCM.[1]
-
Base: Pyridine or 2,6-Lutidine (weaker nucleophiles than primary amines).
Methodology:
-
Dissolve the acid (1.0 eq) and aniline derivative (1.1 eq) in Ethyl Acetate.
-
Add Pyridine (3.0 eq).
-
Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Why T3P? It avoids the generation of free nucleophilic species that might attack the C2-position, a side reaction observed with carbodiimides (EDCI) if excess amine is present.
-
Applications in Drug Discovery[2][9]
Bioisosteric Replacement
The 2-fluoro-5-(trifluoromethyl)pyridine motif is a bioisostere for:
-
Substituted Benzenes: Improves metabolic stability by blocking P450 oxidation sites (C5 position) and reducing electron density on the ring.
-
Nitro-aromatics: The CF3 group mimics the electron-withdrawing nature of a nitro group but without the associated toxicity (genotoxicity) issues.
Scaffold Selection Logic
Use the decision tree below to determine when to employ this specific scaffold over cheaper alternatives.
Caption: Decision logic for selecting the fluorinated scaffold based on lipophilicity and reactivity requirements.
References
-
Synthesis and Reactivity of Fluorinated Pyridines
- Title: Efficient synthesis of 2-(trifluoromethyl)
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Nucleophilic Aromatic Substitution Mechanisms
- Title: Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
- Chemical Properties of 2-Chloro-5-(trifluoromethyl)isonicotinic acid (Analog Data): Title: 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Properties and Safety. Source: ChemicalBook.
-
Fluorine in Medicinal Chemistry
- Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Source: PubMed.
-
URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating the Biological Activity of Small Molecule Derivatives
In the landscape of drug discovery and chemical biology, the synthesis of a novel derivative is not an endpoint but a critical starting point. The true value of a molecule is defined by its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of small molecule derivatives. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring that each step provides robust, interpretable, and trustworthy data.
Our approach follows a logical tiered progression, mirroring a standard drug discovery cascade. We begin with broad assessments of cellular viability to establish a baseline of bioactivity, proceed to direct target engagement assays to confirm molecular interaction, and conclude with mechanism of action (MOA) studies to elucidate the downstream functional consequences.
The Validation Workflow: A Tiered Approach
A systematic validation process is crucial to efficiently allocate resources and build a strong evidence base for a derivative's potential. This workflow ensures that foundational questions of bioactivity are answered before progressing to more complex and resource-intensive mechanistic studies.
Caption: A tiered workflow for validating small molecule derivatives.
Tier 1: Primary Screening - Is the Derivative Biologically Active?
The first crucial step is to determine if the synthesized derivatives have any effect on living cells. Cell viability and cytotoxicity assays are the workhorses of this stage. They provide a broad, quantitative measure of how a compound affects cell health and proliferation. The choice of assay is critical, as different methods measure distinct cellular parameters.
The core principle of many viability assays relies on the metabolic activity of living cells. Mitochondrial dehydrogenases, for example, are enzymes active only in viable cells, and their ability to reduce a tetrazolium salt to a colored formazan product is a common readout.[1]
Comparison of Common Cell Viability Assays
The selection between assays like MTT, XTT, and ATP-based assays (e.g., CellTiter-Glo®) depends on factors like sensitivity, throughput, and the nature of the formazan product.[1]
| Assay | Principle | Advantages | Disadvantages | Readout |
| MTT | Mitochondrial reductase converts yellow MTT to insoluble purple formazan.[1][2][3] | Inexpensive, widely used.[4] | Requires a solubilization step (e.g., DMSO), which can introduce errors; formazan crystals can be toxic.[1][3][5] | Colorimetric (Absorbance ~570 nm) |
| XTT/MTS | Mitochondrial reductase converts XTT/MTS to a water-soluble formazan product.[1][2] | No solubilization step, faster workflow, more convenient.[1][5] | Can be less sensitive than MTT for some cell types. | Colorimetric (Absorbance ~450 nm) |
| CellTiter-Glo® (ATP) | Measures ATP levels, a direct indicator of metabolically active cells, via a luciferase reaction.[4][5] | Highly sensitive, fast (10-minute signal stabilization), less prone to artifacts from redox-active compounds.[3] | More expensive, requires a luminometer. | Luminescent |
Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for determining the IC50 (half-maximal inhibitory concentration) of a derivative.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.
-
Compound Treatment: Prepare a serial dilution of the parent compound and its derivatives. Add the compounds to the wells and incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][3]
-
Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to untreated control cells (100% viability), and plot the results as percent viability versus compound concentration. Use a non-linear regression model to calculate the IC50 value.
Tier 2: Target Confirmation - Does the Derivative Engage its Intended Target?
A positive result in a viability assay indicates bioactivity, but it doesn't confirm that the derivative is acting through its intended molecular target. Target engagement assays are essential to verify this direct interaction.[6][7][8] Demonstrating that a molecule binds to its target in a cellular context provides crucial evidence of its mechanism of action.[6][7]
Comparison of Key Target Engagement Assays
Several powerful techniques can quantify the interaction between a small molecule and its protein target.[9] The choice depends on the target class, the experimental setting (biochemical vs. cellular), and the desired information (e.g., affinity, kinetics).[6]
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against thermal denaturation.[10][11] The amount of soluble protein remaining after heating is quantified.[10][12] | Label-free, performed in intact cells or tissues, directly measures target engagement in a physiological context.[10][11][12] | Lower throughput for traditional Western blot-based detection; requires specific antibodies. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index on a sensor chip surface as an analyte (derivative) flows over an immobilized ligand (target protein).[13][14] | Provides real-time binding kinetics (association/dissociation rates) and affinity data.[13][14] | Requires purified protein; immobilization can be challenging; low sensitivity for very small molecules.[15][16] |
| Bioluminescence Resonance Energy Transfer (BRET) | A proximity-based assay where energy is transferred from a bioluminescent donor (e.g., luciferase) fused to the target protein to a fluorescent acceptor on the small molecule.[17][18][19] | Performed in live cells; highly sensitive for detecting interactions within 10 nm.[17][18][20] | Requires genetic engineering of fusion proteins; can have background noise.[19][21] |
Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a native cellular environment.[22]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
The resulting "melt curve" shows the amount of soluble protein at each temperature. A derivative that binds and stabilizes its target will cause a rightward shift in this curve, indicating a higher melting temperature (Tm). This shift is direct evidence of target engagement.[22][23]
Tier 3: Functional Characterization - How Does the Derivative Affect Cellular Signaling?
Confirming target engagement is a milestone, but understanding the downstream consequences is the ultimate goal. Mechanism of Action (MOA) studies investigate how the interaction between the derivative and its target alters cellular signaling pathways.[24][25]
For example, if a derivative is designed to inhibit a kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway, we need to verify that the phosphorylation of downstream proteins is indeed reduced.[26] Western blotting is a cornerstone technique for this type of analysis.[27]
Signaling Pathway: The MAPK/ERK Cascade
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[26][28] It is frequently dysregulated in cancer, making it a common target for drug development.
Caption: The MAPK/ERK signaling pathway with a hypothetical Raf inhibitor.
Protocol: Western Blot for Phospho-ERK (p-ERK)
This protocol validates if a derivative inhibits the MAPK pathway by measuring the phosphorylation status of ERK.[29]
-
Cell Treatment & Lysis: Treat cells with the derivative at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-ERK). In parallel, run a separate blot and probe with an antibody for total ERK as a loading control.[26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A successful inhibitory derivative will show a dose-dependent decrease in the p-ERK signal relative to the total ERK signal.
Data Presentation: Quantifying Pathway Inhibition
Summarize the quantitative data from Western blot experiments in a clear table. Data should be presented as the relative band intensity normalized to a loading control (e.g., Total ERK or GAPDH) and expressed as a fold change relative to the untreated control.[27]
| Treatment | Concentration (nM) | p-ERK / Total ERK Ratio (Fold Change) |
| Untreated Control | 0 | 1.00 |
| Parent Compound | 100 | 0.65 |
| Derivative A | 10 | 0.75 |
| Derivative A | 100 | 0.21 |
| Derivative B | 100 | 0.95 |
This data clearly shows that Derivative A is a more potent inhibitor of ERK phosphorylation than the parent compound, while Derivative B has minimal effect at the tested concentration.
Conclusion
The validation of a small molecule derivative is a multi-faceted process that requires a logical, evidence-based approach. By progressing through a tiered system of viability screening, target engagement confirmation, and functional pathway analysis, researchers can build a robust data package that clearly defines a derivative's biological activity. This methodical strategy not only ensures scientific rigor but also enables confident decision-making in the advancement of promising compounds toward becoming valuable chemical probes or potential therapeutic candidates.
References
- Vertex AI Search. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application.
- Berthold Technologies GmbH & Co.KG. BRET (Bioluminescence Resonance Energy Transfer).
- News-Medical.Net. Bioluminescence Resonance Energy Transfer (BRET).
- Benchchem. Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways.
- ResearchGate. The principle of bioluminescence resonance energy transfer (BRET) for....
- Oreate AI Blog. Detection Techniques for Intracellular Protein Interactions: Principles and Applications of Bioluminescence Resonance Energy Transfer (BRET).
- SpringerLink. Characterization of Small Molecule–Protein Interactions Using SPR Method.
- PubMed. Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
- PubMed. Validating Small Molecule Chemical Probes for Biological Discovery.
- SmallMolecules.com. Mechanisms of Action in Small Molecules.
- Selvita. A Practical Guide to Target Engagement Assays.
- Oreate AI. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology.
- Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets.
- AxisPharm. Complete Guide to Choosing the Right Cell Viability Assay.
- Revvity. Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
- MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Benchchem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
- Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
- PubMed. Target Engagement Assays in Early Drug Discovery.
- NIH. Cell Viability Assays - Assay Guidance Manual.
- ACS Publications. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
- SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells.
- Reichert Technologies. Protein-Small Molecule Biomolecular Interactions - a Retrospective.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- PMC. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- NIH. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Pelago Bioscience. CETSA.
- PMC. Determining target engagement in living systems.
- Promega Corporation. How to Choose a Cell Viability or Cytotoxicity Assay.
- David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
- Crestone, Inc. Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder.
- ResearchGate. Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?.
- PMC. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora.
- Boster Bio. ERK Signaling Pathway.
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structure-activity relationship (SAR) of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid analogs
Topic: Strategic Scaffold Analysis: Structure-Activity Relationship (SAR) of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Executive Summary
In the optimization of bioactive pyridines, This compound (2-F-5-CF3-INA) represents a "privileged scaffold" that offers a distinct advantage over its chlorinated and non-fluorinated counterparts. While often viewed merely as an intermediate for agrochemicals (e.g., Fluazifop precursors), its utility in medicinal chemistry lies in its unique SnAr reactivity profile and physicochemical modulation .
This guide objectively compares the 2-Fluoro scaffold against the industry-standard 2-Chloro analog and the Non-substituted parent, providing experimental protocols for leveraging its high-reactivity fluorine handle for late-stage diversification.
Comparative SAR Analysis: The Fluorine Advantage
The introduction of fluorine at the C2 position, combined with a trifluoromethyl group at C5, creates a synergistic effect that drastically alters the electronic landscape of the pyridine ring.
Table 1: Physicochemical & Reactivity Comparison
| Feature | 2-Fluoro-5-(trifluoromethyl) (Target) | 2-Chloro-5-(trifluoromethyl) (Alternative) | 5-(Trifluoromethyl) (Parent) |
| SnAr Reactivity | High (Fast Kinetics) | Moderate (Requires higher T) | Inert (Requires activation) |
| Lipophilicity (cLogP) | ~2.1 (Modulated) | ~2.5 (Higher) | ~1.8 (Lower) |
| Metabolic Stability | High (Blocks C2 oxidation) | Moderate (C-Cl labile to glutathione) | Low (C2 susceptible to ox.) |
| H-Bonding | C-F acts as weak acceptor | Minimal | None |
| Primary Utility | Late-Stage Diversification | Bulk Intermediate Synthesis | General Building Block |
Mechanistic Insight: The "Activated Leaving Group" Effect
The superior performance of the 2-Fluoro analog in Nucleophilic Aromatic Substitution (SnAr) is counter-intuitive to standard SN2 trends (where I > Br > Cl > F). In SnAr, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex.[1]
-
Electronegativity: The high electronegativity of Fluorine (
) inductively stabilizes the anionic intermediate more effectively than Chlorine ( ). -
C5-CF3 Synergy: The electron-withdrawing trifluoromethyl group at C5 further depletes electron density from the ring, making the C2 position highly electrophilic.
Reactivity & Functionalization Map
The following diagram illustrates the orthogonal reactivity of the scaffold. The C2-Fluorine serves as a "hot" handle for library generation, while the C4-Carboxyl remains available for amide coupling (e.g., creating isoniazid-like pharmacophores).
Figure 1: Orthogonal reactivity map showing the dual-functional nature of the scaffold. The C2-F allows for rapid library expansion via SnAr, while the C4-COOH allows for pharmacophore extension.
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the 2-Fluoro core typically proceeds via a Halogen Exchange (Halex) reaction from the cheaper 2-Chloro precursor, followed by functionalization.
Protocol A: Synthesis of this compound (Halex Route)
Rationale: Direct fluorination is hazardous. The Halex reaction uses the 2-Chloro analog (commercially available) and Potassium Fluoride (KF).
Materials:
-
2-Chloro-5-(trifluoromethyl)isonicotinic acid (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (2.5 eq)
-
Tetraphenylphosphonium bromide (Ph4PBr) (0.05 eq) - Phase Transfer Catalyst
-
Sulfolane or DMSO (dry)
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask under Argon. Add spray-dried KF. Critical: Moisture kills this reaction by forming HF and reducing nucleophilicity.
-
Mixing: Add the 2-Chloro substrate and Ph4PBr. Dissolve in Sulfolane (0.5 M concentration).
-
Reaction: Heat to 140°C for 4–6 hours. Monitor via 19F-NMR .
-
Validation: Disappearance of the Cl-CF3 signal and appearance of a new doublet (coupling between F-ring and F-CF3).
-
-
Workup: Dilute with water, acidify to pH 2 with HCl, and extract with Ethyl Acetate. The 2-Fluoro product is generally more soluble in organics than the inorganic salts.
Protocol B: SnAr Library Generation (Kinase Hinge Binder Synthesis)
Rationale: This protocol demonstrates the superior reactivity of the 2-F scaffold compared to 2-Cl.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (Nucleophile) (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
THF or Ethanol
Step-by-Step:
-
Setup: Dissolve the 2-Fluoro acid in THF (0.2 M). Add DIPEA.
-
Addition: Add the aniline dropwise.
-
Reaction: Stir at 60°C for 2 hours.
-
Note: The 2-Chloro analog typically requires temperatures >100°C or Pd-catalysis (Buchwald-Hartwig) for the same transformation.
-
-
Validation: TLC (MeOH/DCM 1:9). The product will be more polar (lower Rf) than the starting material due to the introduction of the amine H-bond donor.
Case Study: Antimycobacterial Activity (Isoniazid Analogs)
Isonicotinic acid hydrazides are the cornerstone of tuberculosis therapy (Isoniazid). The 2-Fluoro-5-(trifluoromethyl) analog offers a way to modulate the lipophilicity and cell-wall penetration of these drugs.
Workflow Visualization:
Figure 2: Synthesis and evaluation workflow for antimycobacterial candidates. The 5-CF3 group increases lipophilicity, potentially aiding penetration into dormant mycobacteria, though often at the cost of absolute potency compared to unsubstituted Isoniazid.
References
-
Synthesis of Trifluoromethylpyridines
-
SnAr Mechanism & Fluorine Effect
-
Biological Application (Antimycobacterial)
- Title: Synthesis and biological activities of some new isonicotinic acid hydrazides.
- Source:Bioorganic & Medicinal Chemistry, 2015.
-
URL:[Link]
-
Agrochemical Context (Fluazifop Intermediates)
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comparative analysis of fluorinated vs. non-fluorinated isonicotinic acids
This guide provides an in-depth comparative analysis of Isonicotinic Acid and its fluorinated analog, 2-Fluoroisonicotinic Acid. It is designed for researchers in medicinal chemistry and drug development, focusing on physicochemical properties, synthetic utility, and metabolic stability.
Executive Summary
Isonicotinic acid (Pyridine-4-carboxylic acid) is a fundamental pharmacophore in drug discovery, serving as the core scaffold for first-line tuberculosis drugs like Isoniazid.[1] However, its high polarity and metabolic susceptibility often require structural optimization.
The introduction of a fluorine atom at the 2-position (2-Fluoroisonicotinic acid ) fundamentally alters the molecule's electronic and steric landscape. This modification is not merely a "hydrogen swap" but a strategic tool to:
-
Modulate Acidity (pKa): Drastically reduces the basicity of the pyridine nitrogen.
-
Enhance Lipophilicity: Increases LogP/LogD, improving membrane permeability.
-
Enable Reactivity: Transforms the C2 position into an electrophilic handle for Nucleophilic Aromatic Substitution (
). -
Block Metabolism: Prevents oxidative clearance at the metabolically labile C2 position.
Physicochemical Profile
The following table contrasts the core properties of the two compounds. Note the significant shift in basicity and lipophilicity upon fluorination.
Table 1: Comparative Physicochemical Properties
| Property | Isonicotinic Acid | 2-Fluoroisonicotinic Acid | Impact of Fluorination |
| Structure | Pyridine-4-COOH | 2-Fluoro-pyridine-4-COOH | Steric/Electronic |
| CAS No. | 55-22-1 | 402-65-3 | N/A |
| Mol. Weight | 123.11 g/mol | 141.10 g/mol | +18 Da |
| LogP (Exp/Calc) | 0.32 / 0.40 | 0.80 (Calc) | Increased Lipophilicity (+0.4 to +0.5 units) |
| pKa (COOH) | 4.96 | ~3.80 | Increased Acidity (Inductive effect) |
| pKa (Pyridine N) | 1.84 (Conjugate Acid) | < 0 (Est. -0.44) | Drastically Reduced Basicity |
| H-Bond Donors | 1 | 1 | No Change |
| H-Bond Acceptors | 3 | 4 | F acts as weak acceptor |
| Electronic Character | Amphoteric (Zwitterionic) | Predominantly Acidic | Loss of Zwitterionic character at neutral pH |
Analyst Note: The drop in pyridine nitrogen pKa is the most critical change. While isonicotinic acid exists as a zwitterion in neutral solution, 2-fluoroisonicotinic acid does not protonate at the nitrogen under physiological conditions, altering its solubility profile and binding interactions.
Synthetic Utility: The Advantage
While isonicotinic acid is relatively inert to nucleophilic attack on the ring, 2-fluoroisonicotinic acid is a highly reactive electrophile. The fluorine atom, positioned ortho to the nitrogen and meta to the electron-withdrawing carboxyl group, activates the ring for Nucleophilic Aromatic Substitution (
This reactivity allows the 2-fluoro analog to serve as a scaffold for rapid library generation (e.g., introducing amines, alkoxides, or thiols).
Diagram 1: Reactivity & Mechanism
The following diagram illustrates the activation energy difference and the mechanistic pathway for derivatizing the 2-fluoro analog.
Figure 1: Mechanism of Nucleophilic Aromatic Substitution (
Protocol 1: Synthesis of 2-Aminoisonicotinic Acid Derivatives
Objective: Replace the fluorine atom with a primary amine to create a focused library.
Reagents:
-
Substrate: 2-Fluoroisonicotinic acid (1.0 eq)
-
Nucleophile: Primary Amine (e.g., Benzylamine, 2.0 eq)
-
Solvent: DMSO or NMP (Polar aprotic is essential)
-
Base:
or DIPEA (2.5 eq)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-fluoroisonicotinic acid (1 mmol) in DMSO (3 mL) in a sealed reaction vial.
-
Addition: Add
(2.5 mmol) followed by the amine (2.0 mmol). -
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS (Target mass = MW of Amine + 123 - 1).
-
Workup:
-
Cool to room temperature.
-
Dilute with water (15 mL).
-
Adjust pH to ~4.0 using 1M HCl to precipitate the product (if zwitterionic) or extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC.
Biological & Metabolic Stability
Fluorine substitution is a gold standard for blocking "soft spots" in metabolic pathways. Pyridines are susceptible to oxidation by Cytochrome P450 enzymes (CYP450) and Aldehyde Oxidase (AO).
Mechanism of Metabolic Blocking[2]
-
Oxidative Resistance: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the C2 position inert to oxidative cleavage.
-
Electronic Shielding: The high electronegativity of fluorine reduces the electron density of the pyridine ring, making it a poorer substrate for electrophilic oxidants (CYPs).[2]
-
Lipophilicity Modulation: The increased LogP facilitates entry into the CYP active site, but the fluorine prevents the catalytic turnover at that specific site, effectively extending the half-life (
).
Diagram 2: Metabolic Fate Comparison
Figure 2: Metabolic pathways. Non-fluorinated isonicotinic acid is susceptible to N-oxidation and C-oxidation (at C2). The 2-Fluoro analog blocks C-oxidation and reduces N-oxidation susceptibility due to lowered nitrogen basicity.
Experimental Validation Protocols
To validate the comparative claims in your own lab, use the following self-validating protocols.
Protocol 2: pKa Determination (Potentiometric Titration)
Purpose: Accurately determine the dissociation constants to quantify the electron-withdrawing effect of fluorine.
-
Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
-
Solvent: Carbonate-free distilled water (degassed).
-
Procedure:
-
Prepare a 1 mM solution of the test compound (20 mL).
-
Adjust starting pH to 2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH (standardized) under
atmosphere at 25°C. -
Record pH vs. Volume added.
-
-
Analysis:
-
Use the Henderson-Hasselbalch equation to fit the curve.
-
Validation Check: Isonicotinic acid should show two inflection points (COOH and NH+). 2-Fluoroisonicotinic acid should show only one distinct inflection point in the physiological range (COOH), as the NH pKa is likely < 1.0.
-
Protocol 3: Microsomal Stability Assay
Purpose: Compare intrinsic clearance (
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Concentration: Test compound at 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (1 mM NADPH final).
-
Workflow:
-
Incubate microsomes (0.5 mg/mL protein) with compound at 37°C for 5 min (pre-incubation).
-
Initiate reaction by adding NADPH.
-
Sample at t = 0, 5, 15, 30, 60 min.
-
Quench with ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Calculation: Plot ln(% Remaining) vs. time. Slope =
.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Jellinek, H. H. G., & Urwin, J. R. (1953). "The acid dissociation constants of pyridine-monocarboxylic acids." The Journal of Physical Chemistry, 58(2), 168-172.
-
PubChem. (2023). "Compound Summary: 2-Fluoroisonicotinic acid." National Library of Medicine. Link
- Schlosser, M. (2006). "The 2-fluoro-effect: a key for understanding the properties of fluorinated heterocycles.
Sources
Publish Comparison Guide: Structural Confirmation of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
This guide outlines a rigorous, self-validating protocol for the structural confirmation of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid . It is designed for analytical scientists and medicinal chemists requiring absolute certainty in regioisomer differentiation, particularly distinguishing the target from its 3-carboxylic acid isomer (nicotinic acid derivative) or position-swapped analogs.
Product Focus: 2-Fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid (CAS: Derivative of 505084-58-2 scaffold) Application: Building block for high-affinity bioisosteres in kinase inhibitors and agrochemicals.
Part 1: The Structural Challenge
In the synthesis of trifluoromethyl-substituted pyridines, regioisomerism is the primary failure mode. The This compound (Target A ) is frequently contaminated with or mistaken for:
-
The Nicotinic Isomer (B): 2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid.
-
The Swapped Isomer (C): 2-Fluoro-4-(trifluoromethyl)pyridine-5-carboxylic acid.
Standard LC-MS (m/z 209 [M+H]+) cannot distinguish these isomers. This guide compares analytical techniques to establish a definitive structural proof.
Comparative Technique Matrix
| Technique | Resolution Power | Criticality | Primary Output |
| 1H NMR | High | Essential | Scalar coupling ( |
| 19F NMR | Very High | Essential | Differentiates Ring-F vs. CF |
| 13C NMR | Medium | Supportive | Carbonyl chemical shift and C-F coupling patterns. |
| 2D NOESY | Definitive | Gold Standard | Proves spatial proximity of H |
| X-Ray | Absolute | Confirmation | Unambiguous 3D structure (requires single crystal). |
Part 2: Detailed Experimental Protocols
Protocol A: Advanced NMR Characterization (The "Self-Validating" Workflow)
Objective: Use scalar couplings and Through-Space (NOE) interactions to map the substituent positions without reference standards.
Sample Preparation:
-
Dissolve 10-15 mg of sample in DMSO-d6 (preferred over CDCl
to prevent aggregation of the carboxylic acid and ensure sharp peaks). -
Use a 5 mm probe, 400 MHz minimum (600 MHz recommended for clear
F resolution).
Step 1: 1D
H &
F NMR Analysis
Logic: The pyridine ring has two protons. Their coupling patterns to the fluorine atoms define their positions.
-
Target Structure Prediction:
-
Diagnostic Signals:
-
(approx. 7.5 - 8.0 ppm): Appears as a Doublet .
-
Coupling: Large
(~6–9 Hz) due to immediate proximity to the 2-Fluoro group.
-
-
(approx. 8.5 - 9.0 ppm): Appears as a Singlet (or fine quartet).
-
Coupling: Negligible coupling to 2-F (
is usually < 1 Hz). -
Coupling: Potential small coupling to CF
( ~1-2 Hz).
-
-
(approx. 7.5 - 8.0 ppm): Appears as a Doublet .
Step 2: The "NOE Lock" Experiment (2D
H-
F HOESY or
H-
H NOESY)
Causality: NOE (Nuclear Overhauser Effect) depends on spatial proximity (< 5 Å). This is the only method to definitively prove the CF
-
Workflow:
-
Acquire a
H- F HOESY (Heteronuclear Overhauser Effect Spectroscopy) spectrum. -
Pass Criteria (Target A):
-
Strong correlation between CF
signal (-64 ppm) and (the singlet proton). -
NO correlation between CF
and (the doublet proton).
-
-
Fail Criteria (Isomer B - Nicotinic):
-
If the structure were the 3-COOH isomer, the protons would be at positions 4 and 6.
-
would be ortho to CF
. would be ortho to CF . -
Result:BOTH protons would show NOE correlations to the CF
group.
-
-
Protocol B: 13C NMR & HMBC Verification
Objective: Confirm the Carboxyl position via Long-Range Coupling.
-
Experiment:
H- C HMBC (optimized for 8 Hz coupling). -
Analysis:
-
Locate the Carboxyl Carbon (
) at ~165 ppm. -
Target A (Isonicotinic): The
is at C4. It is adjacent to .-
Observation: Strong
correlation from to the Carboxyl Carbon.
-
-
Isomer B (Nicotinic): The
is at C3. It is adjacent to (occupied by F) and .-
Observation: If the proton showing large F-coupling (
in target, in isomer) correlates to the Carbonyl, it supports the structure, but NOE is required to distinguish definitively.
-
-
Part 3: Visualization & Logic Flow
Diagram 1: Structural Decision Matrix
This flowchart illustrates the logical deduction process to reject isomers based on spectral data.
Caption: Decision logic for differentiating the target isonicotinic acid from regioisomers using NMR coupling and NOE data.
Diagram 2: Connectivity & Correlation Map
This diagram visualizes the specific atoms and the spectral links (Arrows) that prove the structure.
Caption: Critical NMR correlations. Red dashed line indicates scalar coupling; Blue dotted line indicates spatial NOE lock.
Part 4: Quantitative Reference Data
Table 1: Predicted NMR Shift & Coupling Data
Values are approximate based on substituent effects on the pyridine scaffold.
| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Interpretation |
| Ring-F (Pos 2) | -65 to -75 | Multiplet | - | Deshielded by N and ortho-H. | |
| CF | -60 to -65 | Singlet/Doublet | Characteristic CF | ||
| H | 7.6 - 7.9 | Doublet (d) | Proof of Ortho-F . Large coupling confirms H is next to F. | ||
| H | 8.5 - 8.8 | Singlet (s) | Proof of Para-F . Lack of splitting confirms distance from F. | ||
| C=O (COOH) | ~165 | Doublet | Coupling to Ring-F confirms proximity to C3/C4. |
Table 2: Isomer Differentiation Summary
| Feature | Target (4-COOH) | Isomer (3-COOH) |
| H-F Coupling | Only one proton ( | Only one proton ( |
| NOE to CF | Only H | BOTH H |
| H-H Coupling | Para-coupling (negligible). | Meta-coupling (small, ~1-2 Hz). |
References
-
PubChem Compound Summary. "2-Fluoro-5-(trifluoromethyl)pyridine-3-carboxylic acid" (Isomer Reference). National Center for Biotechnology Information. Link
-
Fluorine Coupling Constants. "Measurement of Long Range 1H-19F Scalar Coupling Constants." Journal of the American Chemical Society. Link
-
Synthesis Pathways. "Preparation of 2-Chloro-5-(trifluoromethyl)isonicotinic acid." ChemicalBook / Patent CN100355732C. Link
-
NMR Methodology. "Unequivocal identification of two-bond heteronuclear correlations... by i-HMBC."[3] Nature Communications. Link
Sources
A Comparative Benchmarking Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone for enhancing molecular properties. The target molecule, 2-Fluoro-5-(trifluoromethyl)isonicotinic acid, is a valuable building block, with its fluorinated pyridine core offering improved metabolic stability, binding affinity, and bioavailability in drug candidates. This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform strategic decisions in process development and scale-up.
Introduction: The Significance of Fluorinated Pyridines
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals.[1] The addition of a trifluoromethyl group (–CF3) and a fluorine atom significantly alters the electronic properties of the pyridine ring, enhancing its utility. The strong electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of derivatives.[2][3][4] Consequently, developing efficient and scalable synthetic routes to molecules like this compound is of paramount importance.
This guide will benchmark two plausible synthetic strategies, both commencing from the readily available intermediate, 2-chloro-5-(trifluoromethyl)pyridine.
Route A: Carboxylation followed by Halogen Exchange. Route B: Halogen Exchange followed by Carboxylation.
We will dissect each route, analyzing the causality behind experimental choices and providing a comparative summary of their respective advantages and disadvantages.
Method 1: Synthesis via Carboxylation followed by Halogen Exchange (Route A)
This synthetic pathway prioritizes the early introduction of the isonicotinic acid moiety, followed by a late-stage fluorination step.
Caption: Synthetic pathway for Route A.
Step A1: Carboxylation of 2-Chloro-5-(trifluoromethyl)pyridine
The introduction of a carboxylic acid group at the 4-position of the pyridine ring can be achieved through various methods, most commonly via a Grignard reaction with carbon dioxide or by hydrolysis of a nitrile precursor. The cyanation of the pyridine ring followed by hydrolysis is a well-established two-step process.
Protocol A1: Cyanation and Hydrolysis
-
Cyanation: 2-Chloro-5-(trifluoromethyl)pyridine is subjected to a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield 2-chloro-5-(trifluoromethyl)pyridine-4-carbonitrile. This reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures.
-
Hydrolysis: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under acidic or basic conditions. Basic hydrolysis, for instance with sodium hydroxide in a water/alcohol mixture, followed by acidification, is often preferred to avoid potential side reactions. A similar hydrolysis of a nicotinic acid ester has been reported to proceed in high yield (95%).[5]
Step A2: Halogen Exchange Fluorination
The final step in this route is the conversion of the 2-chloro group to a fluoro group via a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange (Halex) reaction.[6]
Protocol A2: Fluorination
2-Chloro-5-(trifluoromethyl)isonicotinic acid is treated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like DMSO, DMF, or sulfolane. The reaction temperature is typically high, often in the range of 150-250°C, to overcome the high lattice energy of the fluoride salt and to drive the reaction to completion.[2][5] The use of phase-transfer catalysts, such as crown ethers or quaternary ammonium salts, can facilitate the dissolution of the fluoride salt and may allow for milder reaction conditions.[7][8]
Mechanistic Insight: The SNAr mechanism is facilitated by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, which stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack of the fluoride ion.[2][3]
Method 2: Synthesis via Halogen Exchange followed by Carboxylation (Route B)
This alternative strategy introduces the fluorine atom at an earlier stage, followed by the installation of the carboxylic acid group.
Caption: Synthetic pathway for Route B.
Step B1: Halogen Exchange Fluorination of 2-Chloro-5-(trifluoromethyl)pyridine
The initial step involves the conversion of the 2-chloro substituent to a fluoro group.
Protocol B1: Fluorination
Similar to Step A2, this is a halogen exchange reaction. 2-Chloro-5-(trifluoromethyl)pyridine is reacted with a fluoride source like anhydrous HF, KF or CsF. Vapor-phase fluorination over a catalyst is also a viable industrial method.[9] The reaction conditions are demanding, often requiring high temperatures and pressures, especially when using anhydrous HF.[5] The use of KF in a polar aprotic solvent is a more common laboratory-scale method.
Step B2: Carboxylation of 2-Fluoro-5-(trifluoromethyl)pyridine
The final step is the introduction of the carboxylic acid group at the 4-position.
Protocol B2: Directed Ortho-Metalation and Carboxylation
-
Directed Ortho-Metalation: The fluorine atom at the 2-position can act as a directed metalation group. Treatment of 2-fluoro-5-(trifluoromethyl)pyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) can selectively deprotonate the 3-position. However, achieving selective deprotonation at the 4-position is challenging. A more viable approach is the formation of a Grignard reagent at a different position (if a suitable precursor is available) followed by reaction with CO2.
-
Cyanation and Hydrolysis: A more practical approach mirrors that of Route A. If a 4-halo derivative of 2-fluoro-5-(trifluoromethyl)pyridine is available, a cyanation followed by hydrolysis sequence can be employed.
Comparative Analysis: Benchmarking Route A vs. Route B
| Parameter | Route A (Carboxylation then Fluorination) | Route B (Fluorination then Carboxylation) | Rationale & Justification |
| Overall Yield | Potentially Lower | Potentially Higher | The harsh conditions of the halogen exchange reaction in Route A on a molecule already containing a carboxylic acid group could lead to decarboxylation or other side reactions, lowering the yield. Performing the fluorination on a more robust precursor (Route B) is often more efficient. |
| Reagent Cost | Moderate | Moderate | Both routes utilize similar, moderately priced starting materials and reagents. The cost of pyridine and its derivatives can fluctuate based on market demand, particularly from the agrochemical and pharmaceutical sectors.[1][10] |
| Process Safety | High | High | Both routes involve high-temperature reactions and potentially hazardous reagents. Fluorinating agents can be corrosive and toxic, and reactions may be exothermic.[11][12][13] Careful handling and appropriate safety measures are crucial for both pathways. |
| Scalability | More Challenging | More Favorable | The late-stage fluorination in Route A on a more complex molecule can be difficult to control on a larger scale. The early introduction of fluorine in Route B on a simpler substrate is generally more amenable to process scale-up. |
| Purification | More Difficult | Simpler | The product of Route A, being a carboxylic acid, might be more challenging to purify from inorganic salts and polar byproducts generated during the high-temperature fluorination. The intermediate in Route B is a more volatile and less polar molecule, which can be easier to purify by distillation or chromatography. |
Conclusion and Senior Application Scientist's Recommendation
Both synthetic routes to this compound present viable options, with the choice largely dependent on the specific capabilities and priorities of the laboratory or manufacturing facility.
Route A , while conceptually straightforward, presents significant challenges in the final fluorination step. The presence of the carboxylic acid group can lead to undesired side reactions under the harsh conditions typically required for halogen exchange, potentially complicating purification and lowering the overall yield.
Route B is the recommended pathway for a more robust and scalable synthesis. By introducing the fluorine atom at an early stage onto the more stable 2-chloro-5-(trifluoromethyl)pyridine precursor, the more sensitive carboxylation step is performed on a substrate that is less likely to decompose. While the carboxylation of 2-fluoro-5-(trifluoromethyl)pyridine still requires careful optimization, this route is anticipated to provide a higher overall yield and a more straightforward purification process, making it the more strategically sound choice for both research and production environments.
Further process development should focus on optimizing the conditions for both the halogen exchange and carboxylation steps to maximize efficiency and minimize waste. The exploration of modern catalytic methods for both transformations could also lead to milder and more selective synthetic protocols.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress. [Link]
- Bailey, A. J., & Woytek, A. J. (2004). Halogen Fluorides. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
-
Dow Chemical. (1984). Preparation of (trifluoromethyl)pyridines. European Patent Office. EP 0110690 A1. [Link]
-
Fortune Business Insights. (2026, January 5). Pyridine And Pyridine Derivatives Market Size, Share, 2034. [Link]
-
Gouverneur, V. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. University of Oxford Department of Chemistry. [Link]
- Gross, U., & Zoller, U. (2012). Fluorine in Organic Chemistry. John Wiley & Sons.
- Harsanyi, A., & Sandford, G. (2015). Fluorine gas in organic synthesis. Green Chemistry, 17(5), 2581-2589.
- Ishikawa, N. (Ed.). (1981). Preparation, properties, and industrial applications of organofluorine compounds. Halsted Press.
- Li, P., & Bräse, S. (2010). Cross-coupling reactions of organofluorine compounds.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
-
National Research Council. (2014). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18. The National Academies Press. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Sanford, M. S. (2012). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 45(6), 931-942.
- Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the synthesis of fluoro-organics. Journal of Fluorine Chemistry, 125(8), 1255-1266.
- Sun, H., & DiMagno, S. G. (2007). Anhydrous, noncoordinating fluoride salts: a new class of reagents for organic synthesis.
- Tress, O., et al. (2017). A practical guide to the safe use of fluorine gas. Organic Process Research & Development, 21(1), 10-18.
- Uneyama, K. (2006). Organofluorine chemistry. Blackwell Publishing.
- Wang, J. (Ed.). (2015).
- Weng, Z., He, W., & Chen, C. (2013). Recent advances in the synthesis of fluorinated heterocycles.
-
Yoshikuni, Y. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 93-102. [Link]
- Zhang, X. (2011). Recent advances in transition-metal-catalyzed C–F bond formation.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
- US4650875A - Preparation of (trifluoromethyl)
-
DiMagno, S. G., & Sun, H. (2010). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 43(7), 939-949. [Link]
-
businessanalytiq. (2026, January). Pyridine price index. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Specific Solvent Issues with Fluorination. Wordpress. [Link]
-
Gouverneur, V., et al. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. chem.ox.ac.uk. [Link]
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
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- 4. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
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- 11. Read "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 18" at NAP.edu [nationalacademies.org]
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A Senior Application Scientist's Guide to Validating Screening Hits from Derivative Libraries
Introduction: The Nuance of Validating Derivative Libraries
High-Throughput Screening (HTS) of a novel chemical library is a cornerstone of modern drug discovery, but the journey from a primary "hit" to a validated lead series is fraught with potential pitfalls. This challenge is magnified when working with a derivative library, where structurally similar analogs are screened to build an early understanding of the Structure-Activity Relationship (SAR). While invaluable, this approach demands a rigorous validation strategy. Subtle structural modifications can not only alter biological activity but also introduce physicochemical properties that lead to assay artifacts, producing misleading false-positive results.[1][2]
This guide provides a comprehensive framework for navigating the complexities of hit validation for derivative libraries. We will move beyond a simple checklist of assays and delve into the causality behind each experimental choice. The goal is to build a self-validating data package for each promising chemical scaffold, ensuring that only the most robust and genuinely active compounds progress, saving invaluable time and resources.
The Hit Validation Funnel: A Framework for Confidence
The validation process is best conceptualized as a multi-stage funnel, designed to systematically eliminate false positives and enrich for true, on-target modulators. Each stage increases the stringency of the assessment and provides a deeper layer of biological and pharmacological characterization.
Caption: A typical workflow for hit validation, from primary screening to a validated lead series.
Phase 1: Initial Hit Confirmation & Artifact Removal
The immediate goal following a primary screen is to confirm the observed activity and eliminate compounds that are not genuine inhibitors but rather artifacts of the assay system.[2] HTS libraries inevitably contain Pan-Assay Interference Compounds (PAINS) and other nonspecific actors that must be identified and removed early.[2]
Dose-Response Confirmation
The primary screen is typically run at a single high concentration. The first validation step is to re-test the initial hits in the primary assay format across a range of concentrations (e.g., an 8-point dose-response curve) to determine their potency (IC50).
-
Causality: This step confirms the hit is real and reproducible. The shape of the curve is also diagnostic; steep Hill slopes can be an indicator of non-specific mechanisms like compound aggregation.[2] A genuine hit should display a sigmoidal dose-response relationship.
Computational & Experimental Triage
Before committing further resources, hits should be scrutinized for known liabilities.
-
Computational Filtering: Confirmed hits should be checked against databases of known problematic compounds. This includes PAINS filters, which identify substructures known to cause assay interference through mechanisms like reactivity or redox cycling.[3]
-
Assay Interference Counter-Screen: A crucial step is to experimentally rule out that the compound is interfering with the assay technology itself (e.g., inhibiting a reporter enzyme like luciferase or quenching a fluorescent signal).[2][4]
Experimental Protocol: Assay Interference Counter-Screen (Luciferase Example)
Objective: To determine if a hit compound directly inhibits the luciferase reporter enzyme used in the primary assay, rather than the intended biological target.
Methodology:
-
Plate Setup: Prepare a 384-well assay plate. Designate columns for a) Negative Controls (DMSO), b) Positive Controls (known luciferase inhibitor, e.g., an ATP-competitive compound), and c) Test Compounds (hit compounds).
-
Reagent Preparation: Prepare a solution containing a fixed, pre-determined concentration of ATP and the luciferase enzyme in the assay buffer. This concentration should mimic the conditions at the end of the primary assay.
-
Compound Addition: Add 1 µL of control or test compounds to the appropriate wells to achieve the final desired concentration (e.g., 10 µM).
-
Incubation: Add 20 µL of the ATP/luciferase solution to all wells. Incubate for 15 minutes at room temperature, protected from light.
-
Signal Generation: Add 20 µL of the luciferin substrate solution to all wells to initiate the luminescent reaction.
-
Detection: Immediately read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO controls (0% inhibition) and the positive control (100% inhibition). Compounds showing significant inhibition in this assay are flagged as assay interference compounds and are typically deprioritized.
Phase 2: Orthogonal & Biophysical Validation
Once a compound is confirmed to be active and free from obvious artifacts, the next critical step is to validate its activity using an orthogonal assay. The principle of orthogonality is to confirm the biological outcome using an independent detection method to ensure the initial result was not technology-dependent.[5][6][7][8]
The Logic of Orthogonal Testing
The primary HTS assay might rely on a specific readout, such as fluorescence resonance energy transfer (FRET). A false positive could arise from a compound that is fluorescent and interferes with the FRET signal, rather than inhibiting the target protein. An orthogonal assay, such as one that measures the depletion of a substrate by mass spectrometry, would not be susceptible to this type of interference.[8]
Caption: Orthogonal assays use different methods to confirm a hit and eliminate false positives.
Comparison of Key Orthogonal & Secondary Assay Platforms
Choosing the right secondary assay depends on the target class, available resources, and the specific questions being asked. Biophysical methods are particularly powerful as they can provide direct evidence of a physical interaction between the compound and the target protein.[9][10][11]
| Assay Technique | Principle | Information Gained | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) [12] | Measures changes in refractive index upon compound binding to an immobilized target. | Kinetics (kon, koff), Affinity (KD), Stoichiometry | Medium | Label-free, real-time kinetic data, highly quantitative. | Requires protein immobilization, can be sensitive to buffer conditions. |
| Isothermal Titration Calorimetry (ITC) [11] | Measures heat changes upon binding of compound to target in solution. | Affinity (KD), Stoichiometry, Thermodynamics (ΔH, ΔS) | Low | Gold standard for thermodynamics, label-free, solution-based. | Low throughput, requires large amounts of pure protein. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift [7] | Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye. | Target Engagement, Relative Affinity | High | High throughput, low protein consumption, simple workflow. | Indirect measure of binding, dye can cause interference. |
| Cellular Thermal Shift Assay (CETSA) [2] | A version of DSF adapted for intact cells, measuring target stabilization in a physiological context. | Cellular Target Engagement | Medium | Measures engagement in live cells, no labels required. | Requires specific antibodies for detection (Western Blot) or mass spec. |
| Mass Spectrometry (MS) [12] | Directly measures the formation of product or depletion of substrate in a biochemical reaction. | Enzymatic Activity, Binding (Affinity Selection) | Medium-High | Label-free, highly sensitive and direct, robust against optical interference. | Requires specialized MS equipment and expertise. |
| Nuclear Magnetic Resonance (NMR) [12] | Observes changes in the protein or ligand NMR spectrum upon binding. | Binding Site Mapping, Affinity, Structural Information | Low | Provides detailed structural information, good for fragment screening. | Very low throughput, requires large amounts of protein, specialized equipment. |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Hit Validation
Objective: To confirm direct binding of a hit compound to the target protein and determine its binding affinity (KD) and kinetics.
Methodology:
-
Sensor Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling) to a target density (e.g., 8000-10000 Response Units). A reference channel should be prepared by activating and deactivating the surface without protein to serve as a control for nonspecific binding.
-
Compound Preparation: Prepare a dilution series of the hit compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span the expected KD, typically from 100 nM to 50 µM. Include buffer-only (blank) injections for double referencing.
-
Binding Analysis: Inject the compound dilutions sequentially over both the target and reference channels at a constant flow rate (e.g., 30 µL/min). Allow for sufficient association time (e.g., 120 seconds) and dissociation time (e.g., 300 seconds) to observe the binding events.
-
Regeneration: After each compound injection, inject a regeneration solution (e.g., a brief pulse of high salt or low pH buffer) to remove the bound compound and prepare the surface for the next injection.
-
Data Processing: Subtract the reference channel signal and the blank injection signal from the active channel data.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon). A compound with a reproducible, concentration-dependent binding signal confirms direct target engagement.
Phase 3: Cellular Confirmation & SAR Establishment
A compound that binds directly to a purified protein is promising, but its ultimate utility depends on its ability to engage the target in a complex cellular environment.[13][14][15][16] This phase aims to bridge the gap between biochemistry and cell biology.
Cell-Based Target Engagement
Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that a compound enters the cell and binds to its intended target.[2] This is a critical step, as poor cell permeability is a common reason for the failure of compounds that are potent in biochemical assays.
Functional Cellular Assays
Beyond simple target engagement, it's essential to demonstrate that the compound elicits the desired functional response in a cell-based model. This could involve:
-
Inhibition of a downstream signaling event (e.g., measuring phosphorylation of a substrate via Western Blot or ELISA).
-
Reversal of a disease-relevant phenotype (e.g., reduction of cancer cell proliferation, restoration of a mutant protein's function).[14]
Building the Structure-Activity Relationship (SAR)
This is where the power of a derivative library is fully realized. By comparing the potencies of closely related analogs, a medicinal chemist can begin to understand which parts of the molecule are essential for activity.
-
Causality: A clear SAR, where small, logical changes to the molecule's structure lead to predictable changes in activity, is one of the strongest indicators of a specific, optimizable binding mode.[7] Conversely, a "flat SAR," where numerous derivatives have similar activity, can be a red flag for a non-specific mechanism.[7]
Caption: Testing derivatives from a library helps build a Structure-Activity Relationship (SAR).
Conclusion: Synthesizing a Self-Validating Data Package
References
-
Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]
- Arkin, M. R., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 645–657.
-
PubMed. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Retrieved from [Link]
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Ichor Life Sciences. (n.d.). Biophysical Assays. Retrieved from [Link]
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Vipergen. (n.d.). Hit Identification. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Gerlach, J. M., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(9), 975-984.
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Sygnature Discovery. (n.d.). Biophysical Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
- Vincent, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell Chemical Biology, 27(11), 1332-1346.
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ResearchGate. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Retrieved from [Link]
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Drug Target Review. (2015). The importance of adequately triaging hits from HTS campaigns. Retrieved from [Link]
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PubMed. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Retrieved from [Link]
- Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255.
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Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
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Creative Biolabs. (n.d.). Secondary Screening. Retrieved from [Link]
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Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
- Zhu, T., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
- Dahlin, J. L., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(10), 809-814.
- Butkiewicz, M., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
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National Institutes of Health. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Retrieved from [Link]
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Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
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PubMed. (2018). Hit-to-Lead: Hit Validation and Assessment. Retrieved from [Link]
- An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
